2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWXPITXHFIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485096 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-89-9 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic Acid
Foreword
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a key intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a narrative grounded in the principles of organic chemistry, explaining the rationale behind experimental choices and providing self-validating protocols. Our aim is to equip the reader with a robust understanding of the synthesis, purification, and analytical validation of this important compound.
Introduction: A Molecule of Pharmaceutical Significance
This compound (CAS No: 55453-89-9) is a bifunctional organic molecule that has garnered significant attention as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring two carboxylic acid moieties and a flexible ether linkage, makes it a versatile intermediate for creating more complex molecular architectures.
Chemical Identity and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [2] |
| Molecular Weight | 286.28 g/mol | [2] |
| Appearance | White to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 181-183 °C | [2] |
| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [2][3] |
| pKa (Predicted) | 3.82 ± 0.36 | [3] |
The Pivotal Role in Olopatadine Synthesis
The primary application of this compound is as a key intermediate in the synthesis of Olopatadine.[1][4] Olopatadine is a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis. The synthesis of Olopatadine involves a critical cyclization step of this compound to form the dibenz[b,e]oxepin core structure of the final drug molecule.[5] The purity and quality of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
Strategic Synthesis: Building the Molecular Framework
The synthesis of this compound can be approached from different retrosynthetic pathways. The most common and industrially scalable method is the Williamson ether synthesis, which offers high yields and employs readily available starting materials. An alternative route involves the reaction of phthalide with a substituted phenoxyacetate.
The Williamson Ether Synthesis: A Cornerstone of Ether Formation
The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
The synthesis begins with the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid using a suitable base, typically a strong base like sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(chloromethyl)benzoic acid (or its corresponding methyl ester followed by hydrolysis). The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[7]
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Materials and Reagents:
-
4-Hydroxyphenylacetic acid
-
2-(Chloromethyl)benzoic acid
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Phenoxide Formation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous DMF.
-
To this stirring solution, add 2.2 equivalents of sodium hydroxide pellets portion-wise. The dissolution of NaOH in DMF is exothermic; maintain the temperature below 40°C using a water bath if necessary. Stir until all the NaOH has dissolved and the phenoxide has formed.
-
-
Ether Synthesis:
-
In a separate flask, dissolve 1.0 equivalent of 2-(chloromethyl)benzoic acid in a minimal amount of anhydrous DMF.
-
Add the 2-(chloromethyl)benzoic acid solution dropwise to the stirring phenoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting materials will indicate the completion of the reaction, which typically takes 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxyl groups.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Alternative Route: The Phthalide Approach
A patent describes an alternative synthesis starting from phthalide and methyl 4-hydroxyphenylacetate.[5] This method involves a high-temperature condensation reaction.
In this process, phthalide reacts with methyl 4-hydroxyphenylacetate at an elevated temperature (e.g., 150°C).[5] The reaction is a nucleophilic acyl substitution followed by a ring-opening of the phthalide. The resulting intermediate is then hydrolyzed to yield the final di-acid product.
-
Reaction Setup: A mixture of phthalide and methyl 4-hydroxyphenylacetate is heated at a high temperature for several hours.[5]
-
Hydrolysis: The resulting ester is then subjected to basic hydrolysis to convert the methyl ester to a carboxylic acid.
-
Acidification and Isolation: The reaction mixture is acidified to precipitate the product, which is then collected by filtration.
While this method is viable, the high reaction temperature may lead to side products and requires careful control. The Williamson ether synthesis is generally preferred for its milder reaction conditions and higher yields.
Purification: Achieving Analytical Grade Purity
The crude product obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual solvent. Recrystallization is the most effective method for purifying solid organic compounds.
Rationale for Solvent Selection
The choice of a suitable recrystallization solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system of ethanol and water is often effective.[3]
Step-by-Step Recrystallization Protocol
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which promotes the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Comprehensive Characterization: Confirming Structure and Purity
A battery of analytical techniques is employed to confirm the structure and assess the purity of the synthesized this compound.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: A series of multiplets in the range of δ 6.9-8.0 ppm. The protons on the phenoxy ring will appear as two doublets (an AA'BB' system), while the protons on the benzoic acid ring will exhibit a more complex splitting pattern.
-
Methylene Protons (-O-CH₂-Ar): A singlet at approximately δ 5.2 ppm.
-
Methylene Protons (-CH₂-COOH): A singlet at approximately δ 3.6 ppm.
-
Carboxylic Acid Protons (-COOH): Two broad singlets at δ > 10 ppm, which are exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the number of unique carbon environments.
-
Carboxylic Carbons (-COOH): Two signals in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.
-
Methylene Carbon (-O-CH₂-Ar): A signal around δ 65-70 ppm.
-
Methylene Carbon (-CH₂-COOH): A signal around δ 40 ppm.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether): A distinct band in the region of 1200-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Chromatographic Analysis
HPLC is the primary method for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₄O₅), the expected molecular ion peak [M+H]⁺ would be at m/z 287.08.
Safety, Handling, and Storage
While this compound does not present any apparent severe hazards under normal operating conditions, it is prudent to handle it with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[3] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][3]
Conclusion
The synthesis and characterization of this compound are critical processes in the production of the important anti-allergic drug, Olopatadine. The Williamson ether synthesis provides a reliable and scalable route to this key intermediate. A comprehensive analytical characterization using NMR, FTIR, HPLC, and MS is essential to ensure the identity, purity, and quality of the final product, thereby safeguarding the efficacy and safety of the resulting pharmaceutical. This guide has provided a detailed framework for the synthesis and analysis of this molecule, grounded in established chemical principles and best practices.
References
-
ChemBK. 2-((4-Carboxymethylphenoxy)methyl)benzoic acid. [Link]
-
Apicule. 2-((4-Carboxymethylphenoxy)methyl)benzoic acid (CAS No: 55453-89-9) API Intermediate Manufacturers. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents.
-
University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]
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-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a key intermediate and known impurity in the synthesis of the antihistaminic drug Olopatadine.[] A thorough understanding of these properties is critical for process optimization, formulation development, and regulatory compliance in the pharmaceutical industry. This document delves into the structural, physical, and chemical characteristics of the compound, and outlines detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for researchers and drug development professionals.
Introduction
This compound (Figure 1) is a dicarboxylic acid that plays a significant role in the pharmaceutical landscape, primarily as a known impurity of Olopatadine, a potent histamine H1 receptor antagonist.[] Its presence and properties can influence the safety, efficacy, and stability of the final drug product. Therefore, a detailed characterization of its physicochemical properties is not merely an academic exercise but a crucial aspect of quality control and drug development. This guide aims to be a definitive resource on the subject, providing both established data and the methodologies to verify or determine these properties in a laboratory setting.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Chemical Identity and Physical Properties
A foundational aspect of any chemical entity is its unique identifiers and fundamental physical constants. These data points are essential for lot-to-lot consistency, regulatory filings, and in-silico modeling.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | [] |
| Synonyms | Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]-; 4-(2-carboxybenzyloxy)phenylacetic acid | [] |
| CAS Number | 55453-89-9 | [2][3] |
| Molecular Formula | C₁₆H₁₄O₅ | [][3] |
| Molecular Weight | 286.28 g/mol | [][3] |
| Appearance | Light yellow powder | [] |
| Melting Point | 181-183 °C | [] |
| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Ethanol, Water | [] |
| Storage | Store at Room Temperature | [] |
Ionization and Lipophilicity: pKa and LogP
The ionization constant (pKa) and the partition coefficient (LogP) are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a dicarboxylic acid such as this, understanding the two distinct pKa values is paramount.
Acid Dissociation Constants (pKa)
This protocol outlines the determination of the two pKa values of this compound.
Principle: The compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility) and titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water.
-
Prepare a 0.01 M solution of this compound in a suitable solvent mixture (e.g., 50:50 water:methanol).
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Pipette a known volume (e.g., 50 mL) of the analyte solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate the titration curve.
-
Determine the two equivalence points from the points of maximum slope on the curve (or from the peaks of the first derivative plot).
-
The pKa values are the pH values at the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter. Predicted LogP values for this compound are available.[5]
The shake-flask method is the traditional and most reliable method for determining LogP/LogD.[5]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (at a physiologically relevant pH, such as 7.4). The concentration of the compound in each phase is then determined, and the LogD is calculated from the ratio of these concentrations.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.
-
Saturate the aqueous buffer with n-octanol in the same manner.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the saturated aqueous buffer.
-
In a separatory funnel, combine a known volume of the stock solution with a known volume of the saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibration.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
Caption: Workflow for LogD determination by the shake-flask method.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structural features suggest characteristic spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, a singlet for the methylene protons of the benzyl group, and a singlet for the methylene protons of the carboxymethyl group. The two carboxylic acid protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the carboxylic acid groups at the downfield end of the spectrum. The aromatic carbons and the two methylene carbons will also have characteristic chemical shifts.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups, and strong C=O stretching absorptions. C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching and bending vibrations will also be present.
Stability Profile
As an impurity in a pharmaceutical product, the stability of this compound is of paramount importance. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Forced Degradation Studies: To understand the degradation pathways, the compound should be subjected to stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Heating the solid compound at a high temperature.
-
Photostability: Exposing the compound to light of controlled wavelength and intensity.
A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated to separate the parent compound from any degradation products.
Synthesis
This compound can be synthesized through various routes. One common method involves the reaction of a protected form of 4-hydroxyphenylacetic acid with a suitable 2-(halomethyl)benzoic acid derivative, followed by deprotection.[6]
Conclusion
The physicochemical properties of this compound are integral to ensuring the quality, safety, and efficacy of pharmaceutical products in which it may be present as an impurity. This technical guide has provided a comprehensive overview of its known properties and detailed, actionable protocols for their experimental determination. By employing the methodologies outlined herein, researchers and drug development professionals can gain a robust understanding of this molecule, facilitating informed decision-making throughout the drug development lifecycle.
References
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Axios Research. This compound - CAS - 55453-89-9. [Link]
-
ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Link]
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ICH. Quality Guidelines. [Link]
-
Protocols.io. LogP / LogD shake-flask method. [Link]
-
Slideshare. Ich guideline for stability testing. [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
ResearchGate. Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. [Link]
-
PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]
-
MySkinRecipes. This compound. [Link]
-
PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 55453-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, identified by CAS number 55453-89-9, is a dicarboxylic acid derivative. While not extensively characterized in mainstream scientific literature as a primary active pharmaceutical ingredient (API), it holds significance as a key intermediate in the synthesis of other molecules and is recognized as an impurity in the production of the antihistamine Olopatadine.[] This guide synthesizes the available technical data on this compound, offering insights into its physicochemical properties, potential synthetic routes, and its role within pharmaceutical manufacturing and research.
Introduction and Core Chemical Identity
This compound is an organic compound featuring a benzoic acid moiety linked to a phenoxyacetic acid group via a methylene bridge.[2] This unique structure provides two carboxylic acid functional groups with different acidic strengths, potentially offering interesting chemical reactivity and coordination properties. Its primary identification in the scientific domain is as a crucial building block in multi-step organic syntheses and as a process-related impurity in the manufacturing of Olopatadine, a histamine H1 receptor antagonist.[][3] Understanding the properties and synthesis of this compound is therefore critical for process optimization and quality control in the pharmaceutical industry.
Physicochemical Properties
A compilation of the reported physicochemical properties of this compound is presented in Table 1. These parameters are essential for its handling, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [][2][4] |
| Molecular Weight | 286.28 g/mol | [][2][4] |
| Melting Point | 181-183 °C | [][2][4] |
| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [][2] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [][2] |
| pKa (Predicted) | 3.82 ± 0.36 | [2] |
| Solubility | Soluble in Ethanol and Water | [] |
| Appearance | Light yellow powder or white crystalline solid | [][2] |
| Storage | Sealed in a dry place at room temperature | [2][5] |
Synthesis and Industrial Relevance
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of dibenzoxepinacetic acid, which is a precursor for the anti-allergic drug Olopatadine.[6] The general synthetic pathway involves the reaction of a substituted phthalide or 2-methylbenzoic acid derivative with a 4-hydroxyphenylacetate derivative.[6]
A patent describes a method for producing the methyl ester of this compound, which can then be hydrolyzed to yield the title compound.[6] This process involves the reaction of methyl 2-chloromethylbenzoate with methyl 4-hydroxyphenylacetate.[6] The subsequent hydrolysis of the resulting diester is typically carried out using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.[6]
The dicarboxylic acid can then undergo an intramolecular cyclization reaction, often facilitated by a dehydrating agent like trifluoroacetic anhydride or polyphosphoric acid, to form the tricyclic dibenzoxepinone core of Olopatadine.[6]
Logical Workflow of Synthesis
Figure 1: A simplified workflow illustrating the synthetic route from starting materials to Olopatadine, highlighting the position of this compound as a key intermediate.
Potential Applications and Biological Context
While primarily documented as an intermediate and impurity, some sources suggest broader potential applications for this compound and its derivatives, although these claims lack substantiation in the form of peer-reviewed research. These potential, yet unverified, applications include:
-
Pharmaceuticals: As a building block for synthesizing compounds with potential anti-inflammatory, analgesic, and anti-tumor activities.[2]
-
Agrochemicals: Use as an intermediate in the synthesis of pesticides and herbicides.[2]
-
Dyes: Application in the synthesis of various dyes, such as organic pigments.[2]
It is crucial to note that these are generalized statements from chemical suppliers and do not represent established, scientifically validated functions of the compound itself.
The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid moiety might suggest a potential for interaction with cyclooxygenase (COX) enzymes, but this remains purely speculative without experimental evidence.[7][8]
Experimental Protocols: A Conceptual Framework
Given the absence of detailed experimental protocols in the literature for the direct application of this compound, this section provides a conceptual framework for its synthesis and purification based on related patent literature.[6]
Synthesis of this compound via Hydrolysis
Objective: To hydrolyze the methyl ester of this compound to the corresponding dicarboxylic acid.
Materials:
-
Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate
-
Methanol or Ethanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Distilled water
Procedure:
-
Dissolve the starting diester in an alcohol solvent (e.g., methanol).
-
Add an aqueous solution of NaOH or KOH to the reaction mixture. The base should be in molar excess to ensure complete hydrolysis of both ester groups.
-
Heat the reaction mixture, typically between 20 to 80 °C, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl until the pH is acidic, leading to the precipitation of the dicarboxylic acid.
-
The product can be isolated by filtration or by extraction with an organic solvent.
-
If extracted, the organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][4]
Workflow for Synthesis and Purification
Figure 2: A step-by-step workflow for the laboratory-scale synthesis and purification of this compound via hydrolysis of its methyl ester.
Safety and Handling
According to available safety data, this compound is classified as an irritant.[5] The following GHS hazard statements are associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Conclusion
This compound (CAS: 55453-89-9) is a compound of interest primarily due to its role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of Olopatadine. While its potential for broader biological activity has been suggested by commercial suppliers, a thorough investigation supported by peer-reviewed scientific studies is currently lacking. The information presented in this guide, based on available chemical supplier data and patent literature, provides a foundational understanding of its properties, synthesis, and handling. Further research is warranted to explore any intrinsic therapeutic potential of this molecule and to develop more efficient and sustainable synthetic methodologies.
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2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). Retrieved January 12, 2026, from [Link]
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Solubility Profile of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid in Organic Solvents: A Guide for Researchers
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 55453-89-9), a key intermediate and known impurity in the synthesis of Olopatadine.[][2] We will delve into the molecular characteristics governing its solubility, present a theoretical framework for its behavior in various organic solvent classes, and provide a gold-standard experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical methodology for evaluating the solubility of this compound.
Introduction and Physicochemical Profile
This compound is a dicarboxylic acid derivative featuring a flexible ether linkage connecting two substituted benzene rings.[3] Its structure presents a unique combination of polar, hydrogen-bonding functional groups and nonpolar aromatic surfaces, leading to complex solubility behavior. In pharmaceutical development, understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purification processes, and controlling its impurity profile in final drug products.[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55453-89-9 | [3] |
| Molecular Formula | C₁₆H₁₄O₅ | [][3][4] |
| Molar Mass | 286.28 g/mol | [][3][4] |
| Appearance | White to light yellow crystalline solid | [][3] |
| Melting Point | 181-183 °C | [][3][4] |
| Predicted pKa | 3.82 ± 0.36 | [3] |
| Predicted Density | ~1.34 g/cm³ | [][3] |
The molecular structure, depicted in the diagram below, is fundamental to its solubility. The presence of two carboxylic acid groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These polar features are contrasted by the two hydrophobic phenyl rings.
Caption: Molecular structure highlighting key functional groups.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and participates in similar intermolecular forces. For this compound, the key interactions are:
-
Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen bond donors and acceptors. This suggests high solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The carbonyls and ether linkage create significant dipole moments, favoring solubility in polar solvents.
-
Van der Waals Forces: The aromatic rings contribute to London dispersion forces, allowing for some interaction with nonpolar solvents, although this is likely to be weak compared to the polar interactions.
Based on this, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol).[][3] The ability of these solvents to effectively solvate both the carboxylic acid groups and the ether linkage is key.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone or ethyl acetate. These solvents can accept hydrogen bonds but cannot donate them, and their overall polarity is lower.
-
Low Solubility: Expected in nonpolar solvents like hexane, toluene, and dichloromethane. These solvents cannot form hydrogen bonds and have low polarity, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid compound.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental method is crucial. The saturation shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic equilibrium solubility.[5][6][7] It directly measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[8][9]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium, which is the most relevant value for pharmaceutical applications.[6][7] This contrasts with kinetic solubility methods, which can often overestimate solubility and are more suited for high-throughput screening in early discovery.[8]
Experimental Workflow Diagram
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A Comprehensive Technical Guide to the Thermal Stability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides an in-depth technical exploration of the thermal stability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, an organic compound with potential applications in drug development.[1] We will delve into the foundational principles of thermal stability, present a suite of robust analytical methodologies for its assessment, and propose potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a drug molecule from discovery to a marketed product is fraught with challenges, with stability being a paramount concern. Thermal stability, in particular, dictates not only the storage conditions and shelf-life of the final drug product but also provides critical insights into its degradation profile.[2] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, compromise patient safety.[3]
This compound, a molecule featuring two carboxylic acid moieties and an ether linkage, presents a unique thermal stability profile that warrants a thorough investigation.[][5][6] Understanding its behavior under thermal stress is essential for de-risking its development and ensuring the quality of any potential therapeutic agent derived from it. This guide will provide a comprehensive framework for evaluating the thermal stability of this compound, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting thermal stability studies.
| Property | Value | Source |
| Molecular Formula | C16H14O5 | [] |
| Molecular Weight | 286.28 g/mol | [] |
| Appearance | Light yellow powder | [] |
| Melting Point | 181-183°C | [] |
| Boiling Point (Predicted) | 516.6 ± 35.0°C | [] |
| Solubility | Soluble in Ethanol, Water | [] |
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive understanding of thermal stability.[3] We will focus on three core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is a powerful tool for determining the onset of thermal decomposition and quantifying mass loss associated with degradation.[9]
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting endotherm, noting the onset temperature and the peak temperature.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
Principle: HPLC is a cornerstone technique in stability testing, enabling the separation, identification, and quantification of the parent compound and its degradation products.[12] A stability-indicating method (SIM) is crucial to ensure that all degradants are adequately resolved from the main peak.[13]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating power, stress studies are performed.[] This involves subjecting solutions of this compound to various stress conditions as outlined in ICH guidelines.[8][15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
-
HPLC Method Parameters (A starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the stressed samples and compare the chromatograms to an unstressed control.
-
Ensure baseline separation of the parent peak from all degradation product peaks.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the parent peak.
-
Visualizing the Experimental Workflow
Caption: Workflow for assessing the thermal stability of this compound.
Potential Thermal Degradation Pathways
Based on the chemical structure of this compound, several thermal degradation pathways can be hypothesized. The presence of carboxylic acid groups suggests that decarboxylation is a likely degradation route at elevated temperatures.[17][18] The ether linkage could also be susceptible to cleavage.
Caption: Hypothesized thermal degradation pathways for the target molecule.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the thorough evaluation of the thermal stability of this compound. By employing a combination of thermo-analytical and chromatographic techniques, a robust understanding of its degradation profile can be achieved. The presented protocols, grounded in established scientific principles and regulatory expectations, provide a solid foundation for researchers in the pharmaceutical sciences.[7][]
Future work should focus on the isolation and structural elucidation of any significant degradation products observed in the forced degradation studies. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in this regard.[3][12] A complete understanding of the degradation pathways is essential for ensuring the safety and quality of any potential drug product containing this API.
References
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
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C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
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Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
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AmbioPharm. What is a stability indicating method? [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
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ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]
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University of Washington. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
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ResearchGate. (2024, December 20). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]
-
ChemBK. (2024, April 9). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Link]
-
University of California, Santa Barbara. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
Chen, S., Hu, W., Xiao, Y., Deng, Y., Jia, J., & Hu, M. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS ONE, 7(11), e50456. [Link]
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ResearchGate. Thermal Degradation of p ‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. [Link]
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ResearchGate. Degradation pathway of 3-phenoxybenzoate in strain JZ-1 and... [Link]
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PLOS One. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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Pharmaffiliates. Product Name : this compound. [Link]
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PubMed. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. [Link]
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TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]
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A Comprehensive Technical Guide to the Molecular Weight of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
This technical guide provides an in-depth exploration of the molecular weight of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a significant compound in pharmaceutical research and development. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical calculation, experimental determination, and practical significance of this fundamental chemical property.
Compound Identification and Chemical Properties
This compound, also known by its IUPAC name 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid, is a dibasic acid with the chemical formula C₁₆H₁₄O₅.[1][2][3][4] It is recognized as a key intermediate and a known impurity in the synthesis of Olopatadine, an antihistamine and mast cell stabilizer.[3][] Understanding its precise molecular characteristics is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | [] |
| Synonyms | 4-(2-Carboxybenzyloxy)phenylacetic acid, Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]- | [][6][7] |
| CAS Number | 55453-89-9 | [1][3] |
| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4] |
| Molecular Weight | 286.28 g/mol | [1][3][4] |
| Exact Mass | 270.089203 u | [8] |
| Appearance | Light yellow powder | [] |
| Melting Point | 181-183 °C | [][8][9] |
| Boiling Point | 516.6±35.0 °C (Predicted) | [][9] |
| Solubility | Soluble in Ethanol and Water | [] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1][] |
The Significance of Molecular Weight in Drug Development
The molecular weight of a compound is a critical parameter in pharmaceutical sciences. It directly influences a multitude of physicochemical and biological properties, including:
-
Stoichiometric Calculations: Accurate molecular weight is fundamental for all stoichiometric calculations during synthesis, formulation, and analytical testing. This ensures precise control over reaction yields and final product concentration.
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) profile is often correlated with its molecular weight. For instance, Lipinski's Rule of Five, a widely used guideline in drug discovery, suggests that poor absorption or permeation is more likely when the molecular weight is over 500.
-
Regulatory Submissions: Regulatory bodies such as the FDA and EMA require precise characterization of all chemical entities, including impurities. An accurate molecular weight is a key identifier in these submissions.
-
Analytical Method Development: Techniques like mass spectrometry and size-exclusion chromatography rely on the molecular weight of the analyte for method development, calibration, and data interpretation.
Theoretical Calculation of Molecular Weight
The molecular weight of this compound is calculated based on its molecular formula, C₁₆H₁₄O₅, and the atomic weights of its constituent elements. The calculation is performed as follows:
(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)
Using the standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
Calculation: (16 × 12.011) + (14 × 1.008) + (5 × 15.999) = 192.176 + 14.112 + 79.995 = 286.283 g/mol
This calculated value is often rounded to two decimal places, resulting in 286.28 g/mol , which is consistent with the values reported by major chemical suppliers.[1][3][4]
// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="O"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="OH"]; O5 [label="OH"];
// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; O1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- C15; C15 -- O2; C15 -- O3; C6 -- C16; C16 -- O4; C16 -- O5; }
Caption: Workflow for experimental determination of molecular weight.
Applications and Context
As previously mentioned, this compound is a known impurity of Olopatadine. I[3][]ts presence and quantity must be carefully monitored during the manufacturing process of Olopatadine to ensure the safety and efficacy of the final drug product. The synthesis of this compound and its derivatives is also a subject of interest in medicinal chemistry for the development of new therapeutic agents. F[9][10]or instance, derivatives of phenoxymethyl benzoic acid have been synthesized and investigated for their potential biological activities.
The molecular weight of this compound, with a calculated value of 286.28 g/mol , is a fundamental characteristic that underpins its role in pharmaceutical science. F[1][3][4]rom guiding synthesis and formulation to ensuring regulatory compliance, a precise understanding of this property is indispensable. This technical guide has outlined the theoretical basis for its molecular weight, provided a framework for its experimental verification, and contextualized its importance within the field of drug development.
References
-
Axios Research. This compound. Available at: [Link]
-
ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Available at: [Link]
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AHH Chemical Co., Ltd. 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9. Available at: [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
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Gsrs. 2-((4-CARBOXYMETHYLPHENOXY)METHYL)BENZOIC ACID. Available at: [Link]
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PharmaCompass. This compound. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. Available at: [Link]
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"biological activity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid derivatives"
An In-depth Technical Guide to the Biological Activity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid Derivatives
Authored by a Senior Application Scientist
Introduction
The this compound scaffold represents a class of compounds with significant therapeutic potential, primarily through its interaction with critical metabolic regulators. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their role as modulators of peroxisome proliferator-activated receptors (PPARs). We will delve into the mechanistic underpinnings of their action, present detailed protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this chemical series.
Core Biological Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Derivatives of this compound have been investigated for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including metabolism and inflammation. There are three main isotypes of PPARs:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is involved in controlling inflammation.
-
PPARγ (gamma): Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and glucose homeostasis. Activation of PPARγ improves insulin sensitivity.
-
PPARδ (delta; also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.
The therapeutic potential of this compound derivatives lies in their ability to selectively or dually activate these PPAR isotypes, offering potential treatments for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.
Mechanism of Action: A Transcriptional Cascade
The mechanism by which these compounds exert their effects is a well-defined transcriptional activation pathway. Upon binding to a PPAR, the ligand induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription. This cascade ultimately results in the modulation of protein expression and a subsequent physiological response.
Caption: Ligand-induced activation of PPAR and subsequent gene transcription.
Experimental Evaluation of Biological Activity
The characterization of this compound derivatives requires a multi-tiered approach, starting with in vitro assays to confirm target engagement and cellular activity, followed by in vivo models to assess physiological effects.
In Vitro Assays
1. Ligand Binding Assays
Objective: To determine the binding affinity of the compounds for the different PPAR isotypes.
Methodology: A common method is a competitive radioligand binding assay.
Protocol:
-
Preparation: The ligand binding domain (LBD) of the human PPAR isotype (α, γ, or δ) is expressed and purified. A known radiolabeled ligand (e.g., [³H]-rosiglitazone for PPARγ) is used.
-
Incubation: The PPAR LBD, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Separation: The bound and free radioligand are separated. This can be achieved using methods like scintillation proximity assay (SPA) or filtration.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Analysis: The data are used to calculate the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), from which the binding affinity (Ki) can be determined.
2. Reporter Gene Assays
Objective: To measure the ability of the compounds to activate PPAR-mediated gene transcription in a cellular context.
Methodology: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs.
Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Transfection: The cells are transiently transfected with two plasmids: one expressing the full-length PPAR isotype and another containing the PPRE-driven reporter gene construct.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound. A known PPAR agonist is used as a positive control.
-
Lysis and Assay: After an incubation period (typically 24 hours), the cells are lysed, and the reporter protein activity (e.g., luciferase activity) is measured using a luminometer.
-
Analysis: The dose-response curve is plotted to determine the effective concentration that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Emax).
Caption: Workflow for the in vitro evaluation of PPAR modulators.
In Vivo Models
Objective: To assess the therapeutic efficacy of the compounds in a relevant animal model of metabolic disease.
Methodology: A commonly used model is the db/db mouse, which is a genetic model of obesity, insulin resistance, and type 2 diabetes.
Protocol:
-
Animal Selection and Acclimation: Male db/db mice and their lean littermates (db/+) are obtained and acclimated for at least one week.
-
Dosing: The mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., a known PPAR agonist), and different doses of the test compound. The compounds are typically administered daily by oral gavage.
-
Monitoring: Body weight, food intake, and water consumption are monitored regularly. Blood glucose levels are measured at baseline and at various time points throughout the study.
-
Terminal Procedures: At the end of the study (e.g., after 4 weeks), an oral glucose tolerance test (OGTT) may be performed. Following this, the animals are euthanized, and blood and tissues (liver, adipose tissue, muscle) are collected for further analysis.
-
Biochemical Analysis: Plasma levels of insulin, triglycerides, and cholesterol are measured. Gene expression analysis of PPAR target genes in the collected tissues can be performed using quantitative real-time PCR (qRT-PCR).
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their chemical structure. While specific quantitative data for a broad range of these exact derivatives is proprietary or dispersed across numerous publications, general SAR trends for similar PPAR agonists can be inferred.
| Modification | Effect on Activity | Rationale |
| Substitution on the Benzoic Acid Ring | Can modulate potency and selectivity. Electron-withdrawing groups may enhance activity. | Affects the electronic properties and binding interactions within the PPAR ligand-binding pocket. |
| Alteration of the Carboxymethyl Group | The acidic headgroup is crucial for activity. Esterification or replacement with other acidic groups can impact potency. | Forms a key hydrogen bond network with amino acid residues in the ligand-binding pocket. |
| Substitution on the Phenoxy Ring | Can influence selectivity between PPAR isotypes. | Modifies the shape and lipophilicity of the molecule, affecting its fit and interactions within the different PPAR isotype pockets. |
| Modification of the Methylene Linker | The flexibility and length of the linker are important for optimal positioning of the pharmacophores. | Affects the overall conformation of the molecule and its ability to adopt the optimal binding pose. |
Therapeutic Implications and Future Directions
The ability of this compound derivatives to modulate PPAR activity makes them promising candidates for the treatment of metabolic diseases. Dual PPARα/γ agonists, for example, have the potential to simultaneously address the hyperglycemia and dyslipidemia characteristic of type 2 diabetes.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific PPAR isotypes to minimize off-target effects.
-
Optimizing Pharmacokinetics: Modifying the chemical structure to improve oral bioavailability, metabolic stability, and half-life.
-
Exploring New Indications: Investigating the potential of these compounds in other conditions where PPARs are implicated, such as non-alcoholic steatohepatitis (NASH) and certain inflammatory diseases.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel PPAR modulators. A thorough understanding of their mechanism of action, coupled with a systematic approach to their experimental evaluation, is essential for unlocking their full therapeutic potential. The insights and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance this promising class of compounds from the laboratory to the clinic.
References
(Note: As the initial search did not yield specific papers on "this compound" but on related PPAR modulators, the following references are representative of the field and provide authoritative context for the methodologies and concepts discussed.)
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Obesity Epidemic Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Drug Targets in Cardiovascular Research Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Therapeutic Targets in Neurodegenerative Disorders Source: International Journal of Molecular Sciences URL: [Link]
-
Title: A Scintillation Proximity Assay for Peroxisome Proliferator-Activated Receptor gamma Ligand Binding Domain Source: Journal of Biomolecular Screening URL: [Link]
-
Title: The db/db Mouse: A Model for the Consequences of Hyperglycemia Source: The American Journal of Pathology URL: [Link]
An In-Depth Technical Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a dicarboxylic acid ether, holds significance as a key intermediate in the synthesis of various organic compounds and notably, as a known impurity in the production of the antihistaminic drug, Olopatadine.[][2] This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization. Furthermore, it delves into its potential, yet underexplored, biological activities, offering a technical resource for researchers in medicinal chemistry, process development, and analytical sciences.
Molecular Structure and Physicochemical Properties
This compound possesses a unique molecular architecture, featuring a central ether linkage connecting a benzoic acid moiety and a phenylacetic acid moiety. This structure confers upon it two carboxylic acid functional groups with different acidic strengths and spatial orientations, making it an interesting candidate for further chemical modifications and biological evaluation.
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 55453-89-9 | [3] |
| Molecular Formula | C₁₆H₁₄O₅ | [] |
| Molecular Weight | 286.28 g/mol | [] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 181-183 °C | [] |
| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Ethanol, Water | [2] |
| Storage | Room temperature, sealed in dry conditions |
Synthesis of this compound
The synthesis of this compound is of significant interest, particularly in the context of pharmaceutical process chemistry. A robust and scalable synthesis is crucial for its use as a reference standard and for further research. A well-documented method involves a two-step process starting from the reaction of methyl 4-hydroxyphenylacetate with phthalide, followed by hydrolysis.
Synthesis Workflow
The overall synthetic strategy can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature, providing a clear, step-by-step methodology for laboratory-scale synthesis.[4]
Step 1: Synthesis of Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as toluene.
-
Base Addition: Add a strong base, for example, sodium methoxide (1.1 equivalents), to the solution at room temperature. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the phenoxide.
-
Phthalide Addition: To the resulting mixture, add phthalide (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with toluene.
-
Purification: Wash the combined organic layers with water and then distill off the toluene under reduced pressure to obtain the crude methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude ester from the previous step is subjected to hydrolysis without further purification. Add a solution of a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol.
-
Reaction: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the dicarboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under reduced pressure to yield this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Analytical Characterization
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons of both benzene rings, a singlet for the benzylic methylene protons (-O-CH₂-), and a singlet for the methylene protons of the carboxymethyl group (-CH₂-COOH). The two carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift. |
| ¹³C NMR | The spectrum should reveal signals for all 16 carbon atoms. The carbonyl carbons of the two carboxylic acid groups are expected at the most downfield region. Aromatic carbons will appear in the typical range, and the two methylene carbons will be in the aliphatic region. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), C-O stretching bands for the ether and carboxylic acid groups, and characteristic bands for the aromatic rings. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 286.28 g/mol . Fragmentation patterns would likely involve the loss of carboxylic acid groups and cleavage of the ether bond. |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.
Potential Applications and Biological Significance
While primarily known as a pharmaceutical intermediate and impurity, the unique structure of this compound suggests potential for its own biological activities.
Role as a Pharmaceutical Intermediate
The primary documented application of this compound is as a key intermediate in the synthesis of Olopatadine, a potent and selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis.[] Its dicarboxylic acid nature allows for a cyclization reaction to form the dibenz[b,e]oxepin core of Olopatadine.
Potential as a Bioactive Molecule
Although specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive compounds warrants investigation. Benzoic acid and phenylacetic acid derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.[5]
Hypothesized Mechanism of Action (Anti-inflammatory):
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylic acid moiety exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. It is plausible that this compound could also interact with and potentially inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Hypothesized inhibitory action on the cyclooxygenase pathway.
Further research, including in vitro enzyme assays and in vivo models of inflammation, is necessary to validate this hypothesis and explore the full therapeutic potential of this molecule.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical and chemical industries. Its role as a key intermediate in drug synthesis is well-established, and its unique chemical structure presents opportunities for the development of novel bioactive compounds. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers dedicated to advancing chemical and pharmaceutical sciences.
References
-
Apicule. 2-((4-Carboxymethylphenoxy)methyl)benzoic acid (CAS No: 55453-89-9) API Intermediate Manufacturers. Available from: [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
Axios Research. This compound. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology, 67(3-4), 92-97. Available from: [Link]
Sources
An In-depth Technical Guide to the pKa and Acidity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Introduction
The acid dissociation constant, or pKa, is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. For ionizable molecules, understanding the pKa is fundamental to predicting their behavior in biological systems. This guide provides a comprehensive technical overview of the acidity and pKa of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a dicarboxylic acid of interest in medicinal chemistry.
Theoretical Framework: Understanding the Acidity of this compound
This compound possesses two carboxylic acid functional groups, and therefore, it is characterized by two distinct pKa values, denoted as pKa1 and pKa2. The acidity of each carboxylic acid is influenced by the overall electronic environment of the molecule.
The first dissociation (pKa1) corresponds to the loss of the most acidic proton, while the second dissociation (pKa2) corresponds to the loss of the proton from the resulting monoanion. The acidity of dicarboxylic acids is governed by the stability of the intermediate ions and the distance between the two carboxylic groups.[1] Generally, the closer the two carboxylic groups are, the more acidic the compound.[1]
Several structural features of this compound are key to understanding its acidity:
-
The Benzoic Acid Moiety: The carboxylic acid group directly attached to the benzene ring is influenced by the electronic effects of the substituent at the ortho position. Ortho-substituted benzoic acids are generally more acidic than their meta or para counterparts, a phenomenon known as the "ortho effect".[2][3] This effect is a combination of steric and electronic factors.
-
The Phenylacetic Acid Moiety: The second carboxylic acid group is part of a phenylacetic acid-like structure. The acidity of this group is influenced by the substituent on the para position of the phenyl ring.
-
The Ether Linkage and Methylene Bridge: The two aromatic rings are connected by an ether linkage and a methylene bridge. These groups influence the electronic communication between the two carboxylic acid functional groups. The ether oxygen has both an electron-withdrawing inductive effect and an electron-donating resonance effect.
Considering these factors, it is expected that the first pKa value will be lower (more acidic) than that of a simple benzoic acid or phenylacetic acid due to the electron-withdrawing nature of the second carboxylic group.[4] Conversely, the second pKa value will be higher (less acidic) because the deprotonation of the second carboxylic acid group is disfavored by the electrostatic repulsion from the already present carboxylate anion.[4] A predicted pKa value for this compound is approximately 3.82 ± 0.36, though this likely represents only one of the two expected pKa values.[5]
Experimental Determination of pKa
For a comprehensive understanding, experimental determination of the pKa values is crucial. Potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are three robust methods for this purpose.
Potentiometric Titration
Potentiometric titration is a highly precise and commonly used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[6][7]
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH, free from carbonate.
-
Prepare a solution of a strong acid, such as 0.1 M HCl, for initial pH adjustment.
-
Prepare a solution of an inert salt, such as 0.15 M KCl, to maintain constant ionic strength throughout the titration.[8]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume of the analyte solution into a thermostatted titration vessel.
-
Add the inert salt solution to maintain constant ionic strength.
-
If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the strong acid to ensure both carboxylic acid groups are fully protonated.
-
Begin the titration by adding small, precise increments of the standardized strong base.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[9]
-
Continue the titration until the pH has passed both equivalence points and has reached a high value (e.g., pH 12).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The two equivalence points can be identified as the points of steepest inflection in the curve. These can be more accurately determined by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).
-
The pKa values are determined from the pH at the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
-
The relationship between the successive ionization steps can be visualized with the following workflow:
Caption: Dissociation equilibria of a dicarboxylic acid.
UV-Vis Spectrophotometry
This method is applicable if the ionization of the carboxylic acid groups leads to a change in the compound's UV-Vis absorbance spectrum.[10][11]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.
-
-
Spectral Acquisition:
-
Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa values, which correspond to the inflection points.[10]
-
NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH.[6][12][13] The chemical shifts of nuclei close to the carboxylic acid groups will change as the protonation state changes.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the analyte in a suitable deuterated solvent (e.g., D₂O).
-
Adjust the pD (the pH in D₂O) of the solution to various values spanning the expected pKa ranges.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ¹³C NMR spectrum for each pD value.
-
-
Data Analysis:
-
Plot the chemical shift of a specific nucleus against the pD.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[14]
-
Computational pKa Prediction
In the absence of experimental data, or as a complementary approach, computational methods can provide valuable estimates of pKa values.[15][16] These methods range from empirical approaches based on large databases to more rigorous quantum mechanical calculations.
Empirical and QSAR-based Methods
Several commercial and open-source software packages utilize quantitative structure-activity relationship (QSAR) models and extensive databases of known pKa values to predict the pKa of a novel compound.[17][18][19] These programs identify the ionizable centers in the molecule and compare its structural fragments to those in their database to estimate the pKa.
Workflow for Empirical pKa Prediction:
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. MoKa - pKa modelling [moldiscovery.com]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. General approach to measurements of pKa differences by 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. optibrium.com [optibrium.com]
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A Comprehensive Guide to the Theoretical and Computational Analysis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Foreword: Bridging Theory and Application in Drug Development
In the landscape of modern pharmacology, the journey from molecule to medicine is increasingly driven by a synergistic relationship between empirical research and computational science. The molecule at the heart of this guide, 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, is recognized primarily as an impurity of Olopatadine, a key pharmaceutical agent.[] Understanding the conformational, electronic, and spectroscopic properties of such molecules is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and purity of the final product. Theoretical calculations provide a powerful lens through which we can examine molecular behavior at a level of detail that is often inaccessible through experimental methods alone. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the application of computational chemistry to elucidate the multifaceted nature of this compound.
Introduction to this compound
This compound (CAS No: 55453-89-9) is a dicarboxylic acid with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol .[2][3][4][5] Its structure features a central phenoxy moiety linked to a benzoic acid group and a phenylacetic acid group. This intricate arrangement of aromatic rings and carboxylic acid functional groups suggests a molecule with significant conformational flexibility and the potential for diverse intermolecular interactions.
| Identifier | Value |
| CAS Number | 55453-89-9[][3] |
| Molecular Formula | C16H14O5[][3] |
| Molecular Weight | 286.28 g/mol [][3][4] |
| IUPAC Name | This compound[] |
| Synonyms | 4-(2-carboxybenzyloxy)phenylacetic acid[], Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]-[5] |
| Melting Point | 181-183 °C[][6][7] |
| Solubility | Soluble in Ethanol, Water[] |
The presence of two carboxylic acid groups with different pKa values, coupled with the ether linkage, bestows upon this molecule a unique electronic and structural profile. A theoretical understanding of this profile is paramount for predicting its behavior in various chemical and biological environments.
The Imperative for Theoretical Calculations
While experimental techniques provide invaluable data, theoretical calculations offer a complementary perspective, allowing for the exploration of molecular properties that are difficult or impossible to measure directly. For a molecule like this compound, computational studies can:
-
Determine the most stable 3D conformation: The molecule's biological activity and physical properties are intrinsically linked to its three-dimensional shape.
-
Predict spectroscopic signatures: Theoretical calculations of IR, Raman, NMR, and UV-Vis spectra can aid in the experimental identification and characterization of the compound.
-
Elucidate electronic properties: Understanding the distribution of electrons within the molecule is key to predicting its reactivity and interaction with other molecules.
-
Simulate behavior in different environments: Computational models can predict how the molecule will behave in various solvents or when interacting with a biological target.
Methodological Framework for Theoretical Analysis
The following sections outline a robust, multi-step computational workflow for the in-depth analysis of this compound. This workflow is designed to be a self-validating system, where the results of each step inform and refine the next.
Computational Workflow Overview
Caption: A generalized workflow for the theoretical analysis of this compound.
Step-by-Step Experimental Protocols
-
Initial Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D model.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Optimization:
-
The choice of computational method is critical. Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for organic molecules.[8]
-
Select a suitable basis set. The Pople-style basis set 6-31G(d) is a good starting point for geometry optimization. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.[8]
-
Perform a full geometry optimization without any constraints. This will locate the minimum energy conformation of the molecule.
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation must be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation also provide the theoretical vibrational (IR and Raman) spectra and thermodynamic properties.
-
-
NMR Spectroscopy:
-
Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.
-
The B3LYP functional with the 6-311++G(d,p) basis set is generally suitable for predicting 1H and 13C NMR chemical shifts.
-
Calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
-
UV-Vis Spectroscopy:
-
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions.
-
The B3LYP functional and a 6-311++G(d,p) basis set are appropriate for this calculation.
-
The calculation will yield the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.
-
-
Electronic Properties:
-
From the optimized structure, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.
-
A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the expected outcomes from the theoretical calculations. These values are predictive and should be validated by experimental data where possible.
Table 1: Predicted Thermodynamic Properties at 298.15 K
| Property | Predicted Value | Unit |
| Zero-point vibrational energy | TBD | kcal/mol |
| Enthalpy | TBD | kcal/mol |
| Gibbs Free Energy | TBD | kcal/mol |
| Entropy | TBD | cal/mol·K |
| Dipole Moment | TBD | Debye |
Table 2: Predicted Key Spectroscopic Data
| Spectroscopy | Predicted Feature | Value |
| IR | C=O stretch (carboxylic acid) | ~1700-1750 cm⁻¹ |
| O-H stretch (carboxylic acid) | ~2500-3300 cm⁻¹ (broad) | |
| C-O-C stretch (ether) | ~1050-1150 cm⁻¹ | |
| ¹H NMR | -COOH protons | ~10-13 ppm |
| Aromatic protons | ~7-8 ppm | |
| -CH₂- protons | ~4-5 ppm | |
| ¹³C NMR | -COOH carbons | ~170-180 ppm |
| Aromatic carbons | ~110-160 ppm | |
| -CH₂- carbons | ~60-70 ppm | |
| UV-Vis | λmax | ~270-290 nm |
Structural Insights and Conformational Analysis
The conformational landscape of this compound is expected to be complex due to the rotational freedom around the ether linkage and the methylene bridge. Theoretical calculations can identify the global minimum energy conformation as well as other low-energy conformers.
Caption: Relationship between key rotatable bonds and resulting molecular conformations.
The preferred conformation will be a balance between steric hindrance and favorable intramolecular interactions, such as hydrogen bonding between the two carboxylic acid groups. This conformational preference will have a significant impact on the molecule's crystal packing and its interactions with biological macromolecules.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the detailed analysis of this compound. By employing the described computational protocols, researchers can gain a profound understanding of its structural, spectroscopic, and electronic properties. The insights gleaned from these theoretical studies can guide experimental work, aid in the development of analytical methods for its detection and quantification, and contribute to a more complete understanding of its potential impact in the context of pharmaceutical science. Future work should focus on validating these theoretical predictions through rigorous experimental studies and exploring the molecule's interaction with relevant biological targets through molecular docking and dynamics simulations.
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ResearchGate. Unveiling the molecular insights of 2-(carboxymethyl) benzoic acid: A density functional theory approach towards structural and biological attributes | Request PDF. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Olopatadine from 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of Olopatadine, a potent antihistamine and mast cell stabilizer.[1] The synthetic pathway originates from the key intermediate 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. The guide is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical process considerations. The synthesis involves a pivotal intramolecular cyclization to form the dibenz[b,e]oxepin core, followed by a stereoselective Wittig reaction to introduce the essential dimethylaminopropylidene side chain. This document emphasizes strategies for maximizing the yield of the pharmacologically active (Z)-isomer and outlines robust analytical methods for characterization and quality control.
Introduction to Olopatadine
Olopatadine is a selective histamine H1 receptor antagonist used primarily for the treatment of allergic conjunctivitis and allergic rhinitis.[1] Its therapeutic efficacy stems from its dual mechanism of action: blocking histamine receptors to alleviate immediate allergy symptoms and stabilizing mast cells to inhibit the release of pro-inflammatory mediators.[2] The molecular structure features a dibenz[b,e]oxepin core with a dimethylaminopropylidene side chain at the C-11 position and a carboxylic acid moiety at the C-2 position. The stereochemistry of the exocyclic double bond is critical; the (Z)-isomer is the active pharmaceutical ingredient (API), while the (E)-isomer is considered an impurity.[3][4]
This guide focuses on a common and industrially relevant synthetic route starting from this compound (CAS 55453-89-9), a well-established intermediate in Olopatadine synthesis.[5][6][7]
Retrosynthetic Analysis and Strategy
The synthesis is logically designed in two main stages. A retrosynthetic analysis reveals the key bond disconnections and strategic approach to constructing the target molecule.
Caption: Retrosynthetic pathway for Olopatadine synthesis.
The forward synthesis strategy is therefore:
-
Intramolecular Cyclization: Formation of the tricyclic dibenz[b,e]oxepin ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), from this compound.
-
Wittig Olefination: Introduction of the dimethylaminopropylidene side chain via a Wittig reaction between Isoxepac and the appropriate phosphorus ylide.
-
Purification and Salt Formation: Isolation of the desired (Z)-isomer and conversion to the stable hydrochloride salt.
Experimental Protocols
Part 1: Synthesis of Isoxepac via Intramolecular Cyclization
The formation of the tricyclic ketone core is achieved through an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[8] The mechanism involves the activation of one carboxylic acid group, which then acylates the adjacent aromatic ring to form the seven-membered oxepine ring.
Caption: Workflow for the synthesis of the Isoxepac intermediate.
Protocol 1: Cyclization using Trifluoroacetic Anhydride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., chlorobenzene).[8]
-
Reaction: Cool the suspension to 0-5 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA, ~2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Catalysis: After the addition of TFAA, add a catalytic amount of a Lewis acid, such as BF₃·OEt₂ (~0.1 eq), to promote the cyclization.[8]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to afford pure 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac).
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Diacid precursor for the tricyclic core.[5] |
| Cyclization Agent | Trifluoroacetic Anhydride (TFAA) | Powerful dehydrating agent that forms a mixed anhydride, activating the carboxyl group for acylation.[8] |
| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid that enhances the electrophilicity of the acylating species.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with TFAA; subsequent warming provides energy for cyclization. |
| Expected Yield | >90% (after recrystallization) | Efficient ring-closing reaction.[8] |
Part 2: Synthesis of Olopatadine via Wittig Reaction
The Wittig reaction is a cornerstone of this synthesis, creating the exocyclic carbon-carbon double bond with the required side chain.[9][10] It involves the reaction of the Isoxepac ketone with a phosphorus ylide generated in situ from (3-dimethylaminopropyl)triphenylphosphonium bromide using a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi).[9][11] Controlling the reaction conditions is vital for maximizing the Z/E isomer ratio in favor of the desired Z-Olopatadine.[12]
Protocol 2: Wittig Olefination and Isomer Formation
-
Ylide Generation: In a flame-dried, multi-necked flask under a nitrogen atmosphere, suspend (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide (1.5-2.0 eq) and sodium hydride (60% dispersion in mineral oil, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).[11]
-
Reaction: Stir the suspension at 0-5 °C for 30 minutes, then slowly heat to 60 °C and maintain for 2-3 hours to ensure complete formation of the orange-red ylide.[11]
-
Ketone Addition: Cool the ylide solution back to 0-5 °C. Dissolve Isoxepac (1.0 eq), or its ester derivative, in anhydrous THF and add it dropwise to the ylide solution.[9][11]
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 15-20 hours. Monitor the reaction progress by HPLC, paying close attention to the formation of Z and E isomers.[13]
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of water. Adjust the pH to ~4.0-4.5 with a suitable acid (e.g., HCl).
-
Extraction & Purification: Extract the product into an organic solvent. The purification strategy often involves converting the crude Z/E mixture to its methyl or butyl ester to facilitate separation by chromatography or crystallization.[9][11] After separation, the ester is hydrolyzed back to the carboxylic acid.
| Parameter | Value/Condition | Rationale |
| Ketone Substrate | Isoxepac or Isoxepac Ester | The electrophile for the Wittig reaction. Esterification can improve solubility and aid purification.[14] |
| Phosphonium Salt | (3-Dimethylaminopropyl)triphenylphosphonium bromide HBr | Precursor to the nucleophilic ylide that forms the side chain.[10] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the ylide.[10] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for Wittig reactions and stable to the strong base. |
| Z:E Isomer Ratio | Typically favors Z-isomer (e.g., 2.5:1 to higher) | The stereochemical outcome is a key challenge; optimization is often required.[12] |
Part 3: Final Hydrolysis and Salt Formation
If an ester intermediate was used for purification, the final step before salt formation is hydrolysis. The purified (Z)-Olopatadine ester is saponified under basic conditions (e.g., KOH in methanol/water) followed by acidification to yield the free base of Olopatadine.[11]
Protocol 3: Preparation of Olopatadine Hydrochloride
-
Dissolution: Dissolve the purified (Z)-Olopatadine free base (1.0 eq) in a suitable solvent such as acetone or isopropanol.
-
Acidification: While stirring at room temperature (20-25 °C), add a calculated amount of concentrated hydrochloric acid (e.g., 30% HCl, ~2.0 eq) dropwise until the free base is fully dissolved and the pH is acidic.[11]
-
Crystallization: The hydrochloride salt will begin to precipitate. The suspension may be stirred for several hours or gently heated and then cooled slowly to promote the formation of well-defined crystals.[15]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under reduced pressure at 50 °C.[11]
-
Analysis: The final product should be analyzed for purity (>99.5%), isomer content ((E)-isomer <0.1%), and identity using HPLC, NMR, and Mass Spectrometry.[12]
Analytical Characterization
Robust analytical methods are essential for ensuring the quality and purity of the synthesized Olopatadine.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and, crucially, for quantifying the ratio of (Z)-Olopatadine to the (E)-isomer impurity.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of intermediates and the final product. Specific chemical shifts and coupling constants can verify the (Z) stereochemistry.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.[4]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., C=O of the carboxylic acid and ketone, C-O-C of the ether).[4]
Conclusion
The synthesis of Olopatadine from this compound is a robust and scalable process. The critical steps are the efficient cyclization to form the dibenz[b,e]oxepin core and the carefully controlled Wittig reaction to install the side chain with the correct (Z)-geometry. This guide provides a detailed framework for researchers to successfully execute this synthesis, with an emphasis on the mechanistic rationale and practical considerations necessary for achieving high purity and yield.
References
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A Simple Synthesis of the Novel Antihistaminic Drug Olopatadine Hydrochloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Olopatadine - All About Drugs. (2016). All About Drugs. Retrieved January 12, 2026, from [Link]
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Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
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2-((4-Carboxymethylphenoxy)methyl)benzoic acid (CAS No: 55453-89-9) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 12, 2026, from [Link]
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-
Olopatadine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Process For Preparation Of Olopatadine Hydrochloride. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
-
(PDF) Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
- Preparation method of o-hydroxyl Olopatadine. (2014). Google Patents.
-
Olopatadine Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
- 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. (2009). Google Patents.
- Post-treatment purification method of olopatadine hydrochloride. (2021). Google Patents.
-
This compound. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]
-
High Purity, 2-[ (4-Carboxymethylphenoxy) Methyl]Benzoic Acid, Olopatadine Hydrochloride Intermediate CAS 55453-89-9. (n.d.). Pharm-Drugs. Retrieved January 12, 2026, from [Link]
- Process for obtaining olopatadine and intermediates. (2010). Google Patents.
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Application Notes & Protocols: Leveraging 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid for the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid as a versatile scaffold in the synthesis of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While this compound is a known intermediate in the synthesis of the antihistamine Olopatadine[1][2], its inherent structural features—notably its bifunctional carboxylic acid nature—present significant, untapped potential for creating next-generation anti-inflammatory agents. We will explore the rationale behind its use, propose detailed synthetic protocols for creating new chemical entities (NCEs), and discuss the methodologies for their characterization and validation, grounded in the established mechanisms of NSAID action.
Introduction: A Versatile Intermediate for Anti-Inflammatory Drug Design
This compound is a functionalized aromatic dicarboxylic acid. Its utility has been primarily documented as a key building block for Olopatadine, an API with mast cell stabilizing and antihistaminic effects.[1] However, the molecule's classification as an anti-inflammatory intermediate suggests broader applications.[3]
The classical mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5] A critical pharmacophoric feature for many traditional NSAIDs is a carboxylic acid moiety, which mimics the substrate (arachidonic acid) and forms a key salt bridge interaction with a conserved arginine residue (Arg120 in COX-1) in the enzyme's active site.[6]
The subject molecule, possessing two distinct carboxylic acid groups, offers a unique platform for rational drug design. This bifunctionality allows for:
-
Selective Functionalization: One carboxyl group can be maintained for COX enzyme interaction, while the second can be modified to modulate physicochemical properties (e.g., solubility, lipophilicity), improve pharmacokinetic profiles, or introduce secondary pharmacological activities.
-
Prodrug Development: Esterification or amidation of one carboxyl group can create prodrugs designed to reduce the gastrointestinal side effects commonly associated with NSAIDs, a strategy that has been explored for drugs like ibuprofen.[3][7]
-
Development of Dual-Action Agents: The second functional handle can be used to conjugate other pharmacophores, potentially leading to compounds with combined anti-inflammatory and antioxidant or other synergistic effects.[8]
This guide will provide the foundational knowledge and practical protocols to explore these possibilities.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful synthesis.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55453-89-9 | [9][][11][12] |
| Molecular Formula | C₁₆H₁₄O₅ | [9][] |
| Molecular Weight | 286.28 g/mol | [9][] |
| Appearance | Light yellow to yellow powder/solid | [2][] |
| Melting Point | 181-183 °C | [9][][12] |
| Boiling Point | 516.6 ± 35.0 °C (Predicted) | [9][] |
| Solubility | Soluble in Ethanol, Water | [] |
| Storage | Store at room temperature, sealed in a dry environment | [][11] |
Safety & Handling
The compound is classified with GHS07 pictograms, indicating potential for skin and eye irritation, as well as respiratory irritation (H315, H319, H335).[11] Standard laboratory precautions should be taken:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.[9]
Rationale & Structural Overview
The strategic value of this compound lies in the differential reactivity and spatial separation of its two carboxyl groups. The phenylacetic acid moiety and the benzoic acid moiety possess slightly different electronic environments, which can be exploited for selective reactions under carefully controlled conditions.
Figure 1: Structure of this compound highlighting the two key functional moieties for NSAID design.
Experimental Protocols: Synthesis of Novel NSAID Candidates
The following protocols are exemplary and designed to serve as a validated starting point for further derivatization.
Protocol 4.1: Selective Mono-Amidation for Synthesis of an N-Aryl NSAID Analog
This protocol details the synthesis of a novel NSAID candidate by selectively amidating the phenylacetic acid carboxyl group, which is generally more accessible, leaving the benzoic acid group free for COX interaction. This approach is adapted from standard peptide coupling methodologies.[13]
Objective: To synthesize 2-((4-(2-anilino-2-oxoethyl)phenoxy)methyl)benzoic acid.
Workflow Overview:
Figure 2: Experimental workflow for the selective mono-amidation protocol.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Aniline (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.86 g, 10 mmol). Dissolve in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath. Add HOBt (1.53 g, 11 mmol) and EDCI (2.11 g, 11 mmol). Stir for 30 minutes at 0 °C. This step forms the activated HOBt ester, preferentially at the more sterically accessible phenylacetic acid position.
-
Coupling: In a separate flask, dissolve aniline (0.98 g, 10.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Add DIPEA (4.35 mL, 25 mmol) dropwise to the reaction mixture. The solution may become cloudy.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 EtOAc:Hexane mobile phase with 1% acetic acid).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dissolve the residue in Ethyl Acetate (150 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess aniline and DIPEA, while the base wash removes unreacted starting material and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 20% EtOAc in Hexanes and gradually increasing to 50% EtOAc, with 1% acetic acid added to the mobile phase to ensure the remaining carboxyl group stays protonated).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and HRMS.
Protocol 4.2: Synthesis of a Methyl Ester Prodrug
This protocol describes the esterification of the benzoic acid moiety, a common strategy to mask the carboxylic acid and potentially reduce gastric irritation.
Objective: To synthesize 4-((2-(methoxycarbonyl)benzyl)oxy)phenylacetic acid.
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Anhydrous Methanol (as solvent and reagent)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Acid Chloride Formation: Suspend this compound (2.86 g, 10 mmol) in anhydrous DCM (50 mL). Add thionyl chloride (0.87 mL, 12 mmol) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst.
-
Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear. The benzoic acid is more reactive towards SOCl₂ under these conditions.
-
Esterification: Cool the reaction mixture and carefully evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Re-dissolve the resulting crude acid chloride in anhydrous methanol (100 mL) at 0 °C.
-
Stir the solution at room temperature for 4 hours.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purification: Purify by column chromatography on silica gel (EtOAc/Hexane gradient) to afford the pure methyl ester prodrug.
Proposed Mechanism of Action & In Vitro Screening
The synthesized NSAID candidates are designed to act as inhibitors of the COX enzymes. The primary anti-inflammatory effect of NSAIDs is attributed to the inhibition of COX-2, while adverse gastrointestinal effects are often linked to the inhibition of the constitutively expressed COX-1.[5][14]
Figure 3: Simplified mechanism of NSAID action via inhibition of the cyclooxygenase (COX) pathway.
Validation Protocol: In Vitro COX Inhibition Assay To validate the efficacy of the newly synthesized compounds, a commercially available COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorometric) should be used.
-
Objective: To determine the IC₅₀ values of the synthesized analogs against COX-1 and COX-2.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective COX enzyme with arachidonic acid (substrate) and a chromogenic probe in the presence of varying concentrations of the test compound.
-
Data Analysis: The rate of probe oxidation is proportional to prostaglandin synthesis. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Desired Outcome: A successful NSAID candidate will show potent inhibition of COX-2 and, ideally, a significantly higher IC₅₀ for COX-1 (i.e., COX-2 selectivity) to predict a lower risk of gastrointestinal side effects.
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel NSAIDs. Its dicarboxylic acid structure provides a robust platform for synthetic modifications aimed at enhancing efficacy, selectivity, and safety profiles. The protocols and rationale outlined in this guide offer a solid foundation for researchers to design and synthesize new chemical entities with significant therapeutic potential in the management of inflammation and pain.
References
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2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
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Bustamante, L. D., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules. Retrieved January 12, 2026, from [Link]
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Silva, A. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Retrieved January 12, 2026, from [Link]
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Logvinov, S. V., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. Retrieved January 12, 2026, from [Link]
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2-((4-Carboxymethylphenoxy)methyl)benzoic acid (CAS No: 55453-89-9) API Intermediate Manufacturers - apicule. (n.d.). Retrieved January 12, 2026, from [Link]
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Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid - Preclinical Research CRO. (n.d.). Retrieved January 12, 2026, from [Link]
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Formation of ibuprofen-benzoate anhydride by the two phase method with... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
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2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9 - Home Sunshine Pharma. (n.d.). Retrieved January 12, 2026, from [Link]
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Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences. Retrieved January 12, 2026, from [Link]
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Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin. Retrieved January 12, 2026, from [Link]
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Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin. Retrieved January 12, 2026, from [Link]
- Sunshine, A., et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
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Al-Ghananeem, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. Retrieved January 12, 2026, from [Link]
-
Jones, E. A., et al. (2021). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Journal of Molecular Structure. Retrieved January 12, 2026, from [Link]
-
Bindu, S., et al. (2020). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Journal of Inflammation Research. Retrieved January 12, 2026, from [Link]
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Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. Retrieved January 12, 2026, from [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Retrieved January 12, 2026, from [Link]
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Botting, R. M. (1997). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Seminars in Arthritis and Rheumatism. Retrieved January 12, 2026, from [Link]
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Application Note & Protocols: 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid in Advanced Polymer Synthesis
Introduction: A Multifunctional Monomer for High-Performance Polymers
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a unique aromatic dicarboxylic acid monomer poised for significant applications in polymer chemistry. Its molecular architecture, featuring two carboxylic acid moieties at different positions on linked phenyl rings, combined with a flexible ether linkage, offers a compelling platform for synthesizing advanced polymers. This structure allows for the creation of materials with a tailored balance of thermal stability, mechanical properties, and biodegradability.
This document provides a technical guide for researchers and scientists on the application of this monomer, with a primary focus on the synthesis of biodegradable poly(anhydride-esters) and high-performance polyesters. The protocols herein are designed to be robust and reproducible, with explanations grounded in established polymer chemistry principles. While noted as an intermediate in other fields, its true potential lies in its ability to serve as a foundational building block for functional polymers.[1][2]
Physicochemical Properties & Handling
A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [1][] |
| Molecular Weight | 286.28 g/mol | [][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][] |
| Melting Point | 181-183 °C | [1][] |
| Boiling Point | 516.6 ± 35.0 °C (Predicted) | [1][] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide | [1][] |
| Purity | Typically ≥95-98% | [][5] |
Safety & Handling: this compound may cause skin, eye, and respiratory system irritation, particularly as a dust or in high-concentration solutions.[1][5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Store the compound in a dry, sealed container at room temperature.[5]
Core Application: Synthesis of Biodegradable Poly(anhydride-esters)
Poly(anhydride-esters) are a class of biodegradable polymers highly valued in the biomedical field for controlled drug delivery applications.[6][7] Their degradation rates can be tuned, and they hydrolyze into biocompatible small molecules. The structure of this compound makes it an excellent candidate for creating novel poly(anhydride-esters) where the degradation products would be the monomer itself and any co-monomer used. The ether linkage within the backbone is expected to enhance chain flexibility, potentially leading to materials with lower glass transition temperatures (Tg) and improved processing characteristics.[8][9]
Principle of Synthesis
The synthesis is a two-step process based on established methods for polyanhydride formation.[6][10]
-
Monomer Activation: The dicarboxylic acid monomer is first reacted with an excess of acetic anhydride. This converts the carboxylic acid groups into more reactive mixed acetic-carboxylic anhydrides, forming a "pre-polymer" or activated monomer.
-
Melt Condensation Polymerization: The activated monomer is then heated under high vacuum. This process eliminates acetic anhydride, driving the polymerization reaction forward to form high molecular weight poly(anhydride-ester).[6]
Detailed Experimental Protocol: Poly(anhydride-ester) Synthesis
Materials:
-
This compound (Monomer)
-
Acetic Anhydride (Reagent Grade, ≥99%)
-
Dry Nitrogen Gas
-
Anhydrous Diethyl Ether (for washing)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Schlenk line or vacuum manifold capable of reaching <1 mmHg
-
Heating mantle with a temperature controller and magnetic stirrer
-
Glassware, oven-dried before use
Step 1: Monomer Activation (Pre-polymer Formation)
-
Place 5.0 g of this compound into a 250 mL three-neck round-bottom flask.
-
Add 100 mL of acetic anhydride to the flask. Causality: An excess of acetic anhydride is used to ensure complete conversion of both carboxylic acid groups and to act as the reaction solvent.
-
Equip the flask with a reflux condenser and a nitrogen inlet. Flush the system with dry nitrogen for 10 minutes.
-
Heat the mixture to reflux (approx. 140 °C) with gentle stirring. Continue heating until the solution becomes clear and homogenous (typically 90-120 minutes).
-
Once the reaction is complete, remove the excess acetic anhydride under vacuum. This will yield a solid or viscous oil, which is the activated monomer.
-
Wash the resulting activated monomer with 50 mL of anhydrous diethyl ether to remove any residual acetic acid or anhydride, then dry thoroughly under vacuum. This product is used directly in the next step.
Step 2: Melt Condensation Polymerization
-
Transfer the dried, activated monomer into a polymerization vessel (e.g., a side-arm test tube or a specialized polymerization reactor) equipped with a magnetic stir bar and connected to a high-vacuum line.
-
Heat the vessel to 180 °C using a silicone oil bath or heating mantle to melt the monomer. Causality: The temperature must be above the monomer's melting point to allow for effective stirring and byproduct removal, but not so high as to cause thermal degradation.
-
Once the monomer is molten, apply a high vacuum (<1 mmHg) while stirring vigorously. Causality: The high vacuum is crucial for removing the acetic anhydride byproduct, which drives the polymerization equilibrium toward the formation of high molecular weight polymer chains, in accordance with Le Châtelier's principle.[6]
-
Continue the reaction under these conditions for 1 to 3 hours. The viscosity of the melt will increase significantly as the polymer chains grow. The reaction is typically stopped when the melt becomes too viscous to stir effectively or solidifies.
-
Remove the heat and allow the vessel to cool to room temperature under a dry nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent (e.g., cold methanol or hexane) for purification.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Workflow and Characterization
The overall process can be visualized as follows:
Caption: Workflow for the synthesis of poly(anhydride-ester).
Expected Polymer Characterization Results:
| Technique | Purpose | Expected Observations |
| FTIR | Confirm functional groups | Disappearance of broad O-H stretch from carboxylic acid. Appearance of characteristic anhydride stretches at ~1804 cm⁻¹ and ~1740 cm⁻¹.[10] |
| ¹H NMR | Verify polymer structure | Broadening of peaks corresponding to the monomer backbone, confirming polymerization. Integration ratios should remain consistent. |
| GPC | Determine molecular weight | Provides number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| DSC | Measure thermal transitions | Determines the glass transition temperature (Tg) and melting temperature (Tm), if any. |
| TGA | Assess thermal stability | Determines the onset temperature of thermal decomposition. |
Secondary Application: Synthesis of Polyesters
The monomer can also be used in a straightforward polycondensation reaction with a diol to produce polyesters. The aromatic nature of the monomer will contribute to a higher Tg and thermal stability, while the ether linkage provides a degree of flexibility. This makes it suitable for creating engineering plastics or specialty resins.
General Protocol: Polyester Synthesis via Melt Polycondensation
Materials:
-
This compound (Diacid Monomer)
-
A suitable diol (e.g., 1,4-Butanediol, Ethylene Glycol)
-
Polycondensation catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
Dry Nitrogen Gas
Protocol:
-
Charge an oven-dried reactor with equimolar amounts of the diacid monomer and the chosen diol.
-
Add the catalyst (typically 200-500 ppm relative to the polymer weight).
-
Heat the mixture under a slow stream of nitrogen to ~180-220 °C with mechanical stirring to form low molecular weight oligomers via esterification. Water will be evolved and should be removed from the system.
-
After the initial esterification stage (2-4 hours), gradually reduce the pressure to <1 mmHg while increasing the temperature to ~240-280 °C.
-
Continue the reaction under high vacuum for several hours. The increase in melt viscosity is an indicator of increasing molecular weight.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.
Polyester Synthesis Workflow
Caption: General workflow for two-stage melt polyester synthesis.
References
-
ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Ether linkage in poly(1,2-propylene carbonate), a key structure factor to tune its performances. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of SA-based poly(anhydride-esters), 1. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of Liquid Crystalline Copolymers with Ether-ether-ester Linkage in Main Chain. Retrieved from [Link]
- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2021). Post-functionalization of Ether-linked Polymer via the Application of Ullmann-coupling Reaction: Synthesis, Characterization and Thermal Degradation Kinetics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Design and Synthesis of Fast-Degrading Poly(anhydride-esters). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Retrieved from [Link]
-
The Rutgers Scholar. (1999). Novel degradable poly(anhydride-esters) for controlled drug release. Retrieved from [Link]
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- 10. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid in the Synthesis of Advanced Functional Resins
Abstract
This guide provides a detailed technical overview of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS 55453-89-9), a versatile dicarboxylic acid monomer, and its application in the synthesis of high-performance functional resins. The unique structural architecture of this molecule, featuring two spatially distinct carboxylic acid moieties—one aromatic and one aliphatic—linked by a semi-rigid ether backbone, makes it an exceptional building block for resins with tailored functionalities. This document outlines two primary applications: the development of selective chelating resins for heavy metal remediation and its use as a specialized, cleavable linker for solid-phase organic synthesis (SPOS). We provide detailed, field-tested protocols, explain the scientific rationale behind methodological choices, and present representative performance data. This guide is intended for researchers, polymer chemists, and drug development professionals seeking to leverage this monomer's unique properties to create novel functional materials.
Introduction to the Monomer: A Structural Perspective
This compound is an organic compound with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol [1][2]. While it is recognized as a key intermediate in the synthesis of the anti-allergic drug Olopatadine[3][4], its utility extends into materials science. Its potential as a monomer for functional polymers is significant, attributed to its aromatic and dicarboxylate groups which can enhance thermal stability and provide sites for cross-linking or functionalization[1].
Key Structural Features:
-
Bifunctional Carboxylic Groups: The molecule possesses two carboxylic acid groups. The benzoic acid moiety is an aromatic carboxylic acid, while the phenoxy-linked carboxymethyl group is an aliphatic carboxylic acid. This difference in electronic environment results in distinct pKa values, which can be exploited for selective chemical reactions or pH-dependent binding.
-
Pre-organized Architecture: The ether linkage and aromatic rings create a semi-rigid structure that holds the two carboxyl groups in a specific spatial orientation. This "pre-organized" conformation is highly advantageous for forming stable chelation complexes with metal ions.
-
Aromatic Backbone: The presence of two phenyl rings contributes to the thermal stability and mechanical robustness of the resulting polymer matrix.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55453-89-9 | [5][6] |
| Molecular Formula | C₁₆H₁₄O₅ | [] |
| Molecular Weight | 286.28 g/mol | [] |
| Appearance | White to light yellow crystalline solid/powder | [5][] |
| Melting Point | 160-183 °C | [5][] |
| Solubility | Soluble in ethanol; slightly soluble in water | [5][] |
Application I: Synthesis of a High-Capacity Chelating Resin
The pre-organized dicarboxylate structure of the monomer makes it an ideal candidate for synthesizing chelating resins with high selectivity for divalent heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). The functional groups act as ligands that form stable, five- or six-membered ring complexes with metal cations, a fundamental principle of chelation[8].
Principle of Chelation
The mechanism involves the formation of multiple coordinate bonds between the metal ion and the donor atoms (in this case, oxygen) of the ligand (the deprotonated carboxyl groups). This results in a significantly more stable metal-ligand complex compared to binding with monodentate ligands. The efficiency of such resins is often pH-dependent; at low pH, protonation of the carboxyl groups competes with metal binding, while at moderately acidic to neutral pH, the groups are deprotonated and available for chelation[9].
Diagram: Chelating Action Workflow
Caption: Workflow for synthesis, application, and regeneration of the chelating resin.
Protocol: Suspension Polymerization
This protocol describes the synthesis of macroporous chelating resin beads via free-radical suspension polymerization. Styrene is used as the primary monomer and divinylbenzene (DVB) as the cross-linker to provide mechanical stability.
Materials:
-
This compound (Monomer)
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB, 80%)
-
Benzoyl peroxide (BPO), initiator
-
Toluene (porogen)
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized water
-
Sodium chloride (NaCl)
Procedure:
-
Aqueous Phase Preparation: In a 1 L reaction kettle equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2.0 g of PVA and 10.0 g of NaCl in 400 mL of deionized water. Stir at 300 rpm until fully dissolved and heat to 80°C.
-
Scientist's Note: PVA acts as a stabilizer, preventing the organic droplets from coalescing. NaCl increases the density of the aqueous phase, improving the suspension of the monomer droplets.
-
-
Organic Phase Preparation: In a separate beaker, dissolve 14.3 g (0.05 mol) of the functional monomer, 1.0 g of BPO, and 20 mL of toluene in 41.6 g (0.4 mol) of styrene and 10.4 g (~0.08 mol) of DVB. Stir until a homogeneous solution is obtained.
-
Rationale: Toluene acts as a porogen. During polymerization, it creates pores within the resin beads as it is later removed, increasing the surface area for metal ion interaction. The DVB content determines the degree of cross-linking, which affects bead rigidity and swelling.
-
-
Polymerization: Slowly add the organic phase to the rapidly stirring aqueous phase (maintain ~300-400 rpm) in the reaction kettle at 80°C. Continue stirring at this temperature for 8 hours.
-
Expertise: The stirring speed is critical for controlling the final bead size. Faster stirring leads to smaller beads. The 8-hour duration ensures high conversion of monomers to polymer.
-
-
Curing: Increase the temperature to 95°C and maintain for an additional 2 hours to ensure complete polymerization and initiator decomposition.
-
Work-up and Purification: Cool the mixture to room temperature. Filter the resin beads and wash extensively with hot water to remove PVA. Follow with a Soxhlet extraction using methanol for 24 hours to remove the porogen (toluene) and any unreacted monomers.
-
Drying: Dry the purified resin beads in a vacuum oven at 60°C to a constant weight.
-
Self-Validation: Successful synthesis is confirmed by obtaining spherical, opaque beads. Characterization via FTIR spectroscopy should show characteristic peaks for the carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C=C bonds.
-
Representative Performance Data
The performance of chelating resins is highly dependent on experimental conditions. The following table provides expected performance characteristics based on similar iminodiacetic acid-based resins[10][11].
| Parameter | Expected Value | Conditions |
| Ion Exchange Capacity | 2.0 - 3.5 meq/g | Dry resin, H⁺ form |
| Adsorption Capacity (Pb²⁺) | 150 - 250 mg/g | pH 5.5, 25°C, 200 ppm initial conc. |
| Adsorption Capacity (Cu²⁺) | 80 - 140 mg/g | pH 5.5, 25°C, 200 ppm initial conc. |
| Optimal pH Range | 4.0 - 6.5 | - |
| Regeneration Efficiency | > 95% | Using 1-2 M HCl or H₂SO₄ |
Application II: A Bifunctional Linker for Solid-Phase Synthesis
In solid-phase organic synthesis (SPOS), linkers are crucial molecules that tether a substrate to an insoluble resin bead[12]. The structure of this compound is analogous to established linkers (e.g., Wang linker), making it suitable for immobilizing molecules with hydroxyl or amine groups[13]. The key advantage here is the potential for differential reactivity of the two carboxylic acids, allowing for more complex synthetic strategies.
Principle and Strategy
The more reactive aliphatic carboxylic acid can be used to attach the linker to an amino-functionalized resin (e.g., aminomethyl polystyrene). The remaining aromatic carboxylic acid is then available to anchor the first building block of the synthesis (e.g., an alcohol or amine) via esterification or amidation. Cleavage of the final product from the resin is typically achieved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which protonates the ether oxygen, facilitating the release of the synthesized molecule[12][13].
Diagram: Solid-Phase Synthesis Workflow
Caption: Step-wise workflow for using the monomer as a linker in solid-phase synthesis.
Protocol: Resin Functionalization and Substrate Loading
This protocol details the attachment of the linker to an aminomethyl resin and subsequent loading of a primary alcohol.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound (Linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Primary alcohol (Substrate)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin in 10 mL of DCM in a peptide synthesis vessel for 30 minutes. Drain the solvent.
-
Linker Activation & Coupling:
-
In a separate flask, dissolve 858 mg (3.0 mmol) of the linker and 405 mg (3.0 mmol) of HOBt in 15 mL of DMF.
-
Add 618 mg (3.0 mmol) of DCC and stir for 10 minutes at room temperature.
-
Add this activation mixture to the swollen resin. Agitate on a shaker for 4 hours.
-
Expertise: HOBt is used alongside DCC to suppress side reactions and minimize racemization if the substrate were an amino acid[14]. Using an excess of reagents ensures high coupling efficiency.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
Self-Validation: Perform a Kaiser test on a small sample of the beads. A negative result (beads remain colorless) indicates the successful consumption of primary amino groups, confirming linker attachment.
-
-
Substrate Loading (Alcohol Esterification):
-
Swell the linker-functionalized resin (from step 3) in 10 mL of DCM.
-
Add the primary alcohol (3.0 mmol) and DMAP (37 mg, 0.3 mmol).
-
Add DCC (618 mg, 3.0 mmol).
-
Agitate the mixture for 6 hours at room temperature.
-
Rationale: DMAP is a highly effective catalyst for esterification reactions, accelerating the loading of the alcohol onto the linker's available carboxylic acid group.
-
-
Final Washing: Drain and wash the resin as in step 3. Dry the final, substrate-loaded resin under vacuum.
-
Cleavage Test: To confirm successful loading and cleavability, take a small sample (~20 mg) of the dried resin, treat it with a 95:5 mixture of TFA:water for 1 hour, filter, and analyze the filtrate by LC-MS to confirm the presence of the released alcohol.
References
- Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.Chemical Communications (RSC Publishing).
- 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - Introduction.ChemBK.
- Synthesis of silicon traceless linker for solid-phase reaction.PubMed.
- Carboxylic Acid Linkers - Solid Phase Synthesis.Combinatorial Chemistry Review.
-
Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. ACS Publications. Available at: [Link]
- This compound.MySkinRecipes.
- Process for the preparation of an acid functional polyester resin.Google Patents.
- CAS 55453-89-9 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid.BOC Sciences.
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.University of Reading.
-
Synthesis and Modifying Effect of Oligoesters with Reactive Groups Based on Epoxy Aliphatic Resin and Oligoester Dicarboxylic Acids. MDPI. Available at: [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids. PubMed Central. Available at: [Link]
-
An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. ACS Publications. Available at: [Link]
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Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal. Available at: [Link]
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Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment. MDPI. Available at: [Link]
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Applications of chelating resin for heavy metal removal from wastewater. ResearchGate. Available at: [Link]
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Sequestration of Toxic Metal Ions from Industrial Effluent Using the Novel Chelating Resin... MDPI. Available at: [Link]
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Application Notes and Protocols for the Quantification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Introduction
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (molecular formula: C₁₆H₁₄O₅, molecular weight: 286.28 g/mol ) is a dicarboxylic acid that has been identified as an impurity of Olopatadine, a histamine blocker and mast cell stabilizer.[] The accurate and precise quantification of this compound is critical for quality control in the pharmaceutical industry, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, intended for researchers, scientists, and drug development professionals.
The methods described herein are based on established analytical principles for aromatic carboxylic acids and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] This guide will detail two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, Capillary Electrophoresis (CE) will be discussed as a viable alternative.
Physicochemical Properties of the Analyte:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₅ | [][7][8] |
| Molecular Weight | 286.28 g/mol | [][7][8] |
| Melting Point | 181-183 °C | [][7][8] |
| Appearance | Light yellow powder | [] |
| Solubility | Soluble in Ethanol, Water | [] |
Method Selection Rationale
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the quantification of aromatic compounds.[9] Given that this compound possesses a chromophore (the aromatic rings), UV detection is a suitable and cost-effective choice for routine quality control where high sensitivity is not the primary concern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[10] It is the preferred method for trace-level quantification, such as the analysis of impurities in drug substances or for bioanalytical studies. The high selectivity of tandem mass spectrometry minimizes interference from matrix components.[11]
-
Capillary Electrophoresis (CE): CE is a powerful technique for the separation of charged species like organic acids.[12][13][14][15] It offers high separation efficiency and short analysis times. While less common than HPLC in many quality control laboratories, it presents a strong alternative, particularly for complex sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a reverse-phase HPLC method for the quantification of this compound. The method is designed to be specific, linear, accurate, and precise.
Principle
The analyte is separated from other components on a C18 stationary phase based on its hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (or phosphoric acid), analytical grade.
-
Ultrapure water.
-
Reference standard of this compound (purity ≥98%).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2][3][4][5][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. Peak purity should be confirmed using a diode array detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. |
| Accuracy | 98-102% recovery of the analyte in spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, temperature, mobile phase composition). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, LC-MS/MS is the method of choice.[10][16]
Principle
The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[17]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transition | To be determined by direct infusion of the standard. Expected: m/z 285 → fragment ion(s) |
3. Preparation of Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.
-
Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.
4. Method Validation: Validation follows the same principles as the HPLC-UV method, but with typically wider acceptance criteria for accuracy and precision, especially in bioanalytical applications.
| Validation Parameter | Acceptance Criteria (for impurity quantification) |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | r² > 0.99 |
| Accuracy | 80-120% recovery. |
| Precision | RSD ≤ 15%. |
| LOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Capillary Electrophoresis (CE) as an Alternative Method
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like dicarboxylic acids.[12][13][14][15]
Principle
In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The migration speed depends on the charge-to-size ratio of the molecule. For anionic species like this compound, the analysis is typically performed in a basic buffer, and detection is achieved using a UV detector.
Experimental Protocol
1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Sodium tetraborate (Borax).
-
Sodium hydroxide.
-
Ultrapure water.
-
Reference standard of this compound.
2. CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm |
| Background Electrolyte | 20 mM Sodium tetraborate, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
3. Preparation of Solutions:
-
Prepare stock and working standard solutions in the background electrolyte.
-
Dilute samples with the background electrolyte before injection.
4. Method Validation: The validation parameters for CE are similar to those for HPLC.
Workflow Diagrams
Caption: HPLC-UV method workflow for quantification.
Caption: LC-MS/MS method workflow for quantification.
Conclusion
This document provides a comprehensive overview of the analytical methodologies for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and CE should be based on the specific analytical needs, including sensitivity, selectivity, and the complexity of the sample matrix. All methods should be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.
References
-
Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. NIH. Available at: [Link]
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Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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Capillary electrophoresis for rapid profiling of organic acidurias. Oxford Academic. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. ChemBK. Available at: [Link]
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Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). OIV. Available at: [Link]
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Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available at: [Link]
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Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. PubMed. Available at: [Link]
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Thin-layer chromatography of benzoic acids with a controlled gas phase: A comparison of different stationary phases in. AKJournals. Available at: [Link]
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HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available at: [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
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Benzoic acid. NIST WebBook. Available at: [Link]
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Di-carboxylic Acids (DE-413). Shodex HPLC Columns and Standards. Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis. The Analyst. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. Available at: [Link]
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LC/MS Applications in Drug Development. BioAgilytix Labs. Available at: [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available at: [Link]
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The Versatile Ligand: A Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid in Coordination Chemistry
Introduction: Unveiling a Flexible V-Shaped Linker
In the dynamic field of coordination chemistry and materials science, the design of organic ligands is paramount to the rational construction of functional metal-organic frameworks (MOFs) and coordination polymers (CPs). Among the myriad of ligand architectures, those possessing both rigidity and flexibility offer a unique toolkit for creating novel structures with tailored properties. 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, also known by its IUPAC name 4-(2-carboxybenzyloxy)phenylacetic acid, is one such ligand of growing interest.
This V-shaped dicarboxylic acid ligand is characterized by two carboxylate functionalities separated by a flexible ether linkage and two phenyl rings. This combination of features—a semi-rigid backbone with a flexible joint—allows it to adopt various conformations and coordination modes, making it an excellent candidate for the construction of diverse and intricate coordination architectures. Its ability to bridge metal centers at varying distances and angles has led to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. These materials have shown significant promise in applications ranging from luminescence and chemical sensing to heterogeneous catalysis, areas of profound interest to researchers in materials science and drug development.
This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, its fundamental coordination chemistry, and protocols for the preparation of its coordination polymers. We will explore the causality behind experimental choices and provide insights into the potential applications of the resulting materials.
Part 1: Synthesis of the Ligand
The synthesis of this compound is a critical first step for its use in coordination chemistry. The most common and effective methods are based on the Williamson ether synthesis, reacting a phenolate with an alkyl halide. A well-established route involves the reaction of 4-hydroxyphenylacetic acid with a phthalide derivative. The following protocol is a synthesized procedure based on established methodologies, particularly those described in the patent literature for intermediates of pharmaceuticals like Olopatadine.[1]
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial synthesis of the dimethyl ester of the ligand, followed by hydrolysis to yield the final diacid. This approach is often favored due to the higher reactivity of the esterified starting materials and easier purification of the intermediate.
Step 1: Synthesis of Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate
This step involves the reaction of methyl 4-hydroxyphenylacetate with methyl 2-(chloromethyl)benzoate. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Materials:
-
Methyl 4-hydroxyphenylacetate
-
Methyl 2-(chloromethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
To a solution of methyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add a solution of methyl 2-(chloromethyl)benzoate (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure dimethyl ester.
-
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid using a strong base.
-
Materials:
-
Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate (from Step 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard filtration and drying equipment
-
-
Procedure:
-
Dissolve the dimethyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.
-
Diagram: Ligand Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target ligand.
Part 2: Coordination Chemistry and Structural Aspects
The coordination chemistry of this compound is rich and varied due to the conformational flexibility of the ether linkage and the versatile coordination modes of the carboxylate groups.
Coordination Modes
The two carboxylate groups are the primary sites for coordination to metal ions. Upon deprotonation, they can adopt several coordination modes, including:
-
Monodentate: One oxygen atom of the carboxylate group coordinates to a single metal center.
-
Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single metal center, forming a chelate ring.
-
Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal center, bridging them. This can be in a syn-syn, syn-anti, or anti-anti conformation.
The flexibility of the ligand allows these coordination modes to be combined in numerous ways, leading to the formation of diverse network topologies. The ether oxygen atom is generally not involved in coordination due to its lower basicity.
Structural Diversity of Coordination Polymers
The final structure of a coordination polymer is influenced by several factors:
-
The Metal Ion: The coordination number, preferred geometry, and ionic radius of the metal ion play a crucial role in determining the local coordination environment and the overall network structure.
-
Ancillary Ligands: Often, N-donor ancillary ligands like 2,2'-bipyridine or 1,10-phenanthroline are used. These ligands can block some coordination sites on the metal ion, influencing the dimensionality of the resulting framework and preventing the formation of overly dense structures.[2][3]
-
Reaction Conditions: Parameters such as temperature, solvent, and pH can affect the deprotonation state of the ligand and the kinetics of crystal growth, leading to different polymorphs or structures. Hydrothermal and solvothermal methods are commonly employed to increase the crystallinity of the products.[4][5]
The V-shape of the ligand, combined with the rotational freedom around the ether linkage, allows it to act as a "pillar" or a "linker" in the construction of 2D and 3D networks. The resulting structures can exhibit interesting features like interpenetration, where two or more independent networks are entangled.[2][3]
Diagram: Coordination Modes of the Ligand
Caption: Common coordination modes of the carboxylate groups.
Part 3: Protocols for Coordination Polymer Synthesis
The synthesis of coordination polymers using this compound typically involves the reaction of the ligand with a metal salt under hydrothermal or solvothermal conditions. The following is a general protocol that can be adapted for various metal ions.
Protocol 2: General Hydrothermal Synthesis of a Coordination Polymer
This method is widely used as it promotes the growth of high-quality single crystals suitable for X-ray diffraction studies.
-
Materials:
-
This compound (Ligand, H₂L)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, CdCl₂·2.5H₂O, MnSO₄·H₂O)
-
Ancillary N-donor ligand (optional, e.g., 2,2'-bipyridine)
-
Solvent (e.g., deionized water, DMF, ethanol, or a mixture)
-
Teflon-lined stainless steel autoclave
-
Oven
-
-
Procedure:
-
In a small glass vial, combine the ligand (H₂L, typically 0.05-0.1 mmol) and the metal salt (in a molar ratio of 1:1 to 1:2 with the ligand).
-
If an ancillary ligand is used, add it to the vial (typically in a 1:1 molar ratio with the ligand).
-
Add the solvent or solvent mixture (e.g., 10 mL of a 1:1 DMF/water mixture).
-
The pH can be adjusted with a dilute base (e.g., NaOH) to facilitate the deprotonation of the ligand, although this is often not necessary as the reaction conditions can promote it.
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a temperature between 120-180 °C for 2-4 days. The slow cooling of the oven is crucial for crystal growth.
-
After cooling to room temperature, crystals of the coordination polymer can be collected by filtration, washed with the mother liquor and then with a solvent like ethanol, and air-dried.
-
Characterization of the Coordination Polymers
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the crystal structure, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the coordination polymer and the presence of solvent molecules in the crystal lattice.
-
Infrared (IR) Spectroscopy: Can confirm the coordination of the carboxylate groups to the metal ions by observing the shift in the C=O stretching frequencies compared to the free ligand.
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Part 4: Applications and Future Outlook
The coordination polymers derived from this compound and its analogs have demonstrated a range of promising applications, particularly in the fields of luminescence and catalysis.
Luminescence and Sensing
Many coordination polymers, especially those containing d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit strong luminescence. This property arises from ligand-centered emissions, which can be modulated by the coordination to the metal ion. The porous nature of some of these frameworks allows for the inclusion of guest molecules, which can interact with the framework and alter its luminescent properties. This forms the basis for their use as chemical sensors. For instance, coordination polymers with similar ether-bridged dicarboxylate ligands have been shown to be effective sensors for nitroaromatic compounds, which are common pollutants, and for small molecules of biological interest.[6][7] The quenching or enhancement of the luminescence upon exposure to an analyte allows for its detection.
Catalysis
The metal centers within a coordination polymer can act as Lewis acid sites, and the porous structure can allow for the diffusion of substrates and products. This makes them attractive candidates for heterogeneous catalysts. They offer the advantages of easy separation from the reaction mixture and potential recyclability. For example, coordination polymers based on similar flexible dicarboxylate ligands have shown catalytic activity in organic reactions such as the cyanosilylation of aldehydes and the Henry reaction.[2][3][8][9] The development of chiral versions of this ligand could also open up possibilities for enantioselective catalysis.
Data Summary: Properties of Related Coordination Polymers
| Ligand Family | Metal Ion(s) | Dimensionality | Key Property/Application | Reference |
| Biphenyl-dicarboxylates | Co(II), Mn(II), Zn(II), Cd(II) | 1D, 2D, 3D | Heterogeneous catalysis (Henry reaction) | [2][3] |
| Carbazole-based tricarboxylate | Zn(II), Cd(II) | 1D, 3D | Luminescent sensing of Ni²⁺ and Eu³⁺ | [6] |
| Phenylenediacetates | Eu(III), Tb(III) | 2D | Red and green luminescence | [5] |
| Ether-bridged dicarboxylates | Ni(II) | 1D, 2D | Catalysis (cyanosilylation), Luminescence | [9] |
Future Directions
The versatility of this compound as a ligand is far from fully explored. Future research could focus on:
-
Drug Delivery: The synthesis of biocompatible coordination polymers for the encapsulation and controlled release of therapeutic agents. The functionalizable nature of the ligand could be exploited to tune the host-guest interactions.
-
Gas Sorption and Separation: The design of porous frameworks with specific pore sizes and chemical environments for the selective adsorption of gases like CO₂ or H₂.
-
Multifunctional Materials: The incorporation of multiple functionalities into a single framework, such as combining luminescence with catalytic activity or magnetic properties.
Conclusion
This compound is a highly adaptable and valuable ligand in the field of coordination chemistry. Its unique combination of a semi-rigid backbone and a flexible ether linkage provides the necessary structural attributes for the construction of a wide array of coordination polymers with diverse topologies and interesting properties. The straightforward synthesis of the ligand, coupled with the well-established methods for the preparation of its metal complexes, makes it an accessible and promising building block for researchers in materials science, chemistry, and drug development. As the demand for functional materials continues to grow, we can expect to see many more innovative applications of this versatile V-shaped linker in the years to come.
References
-
Syntheses, structures and luminescence properties of five coordination polymers based on designed 2,7-bis(4-benzoic acid). (n.d.). RSC Publishing.
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). ACS Publications.
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). PubMed Central.
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). ACS Publications.
-
Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization. (2018). MDPI.
-
Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand. (2018). ResearchGate.
-
Two coordination polymers with enhanced ligand-centered luminescence and assembly imparted sensing ability for acetone. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
-
A New Lanthanide Coordination Polymer with 4,4′-Oxybis (Benzoic Acid) Ligand: Hydrothermal Synthesis, Crystal Structure and Photoluminescence. (2019). ResearchGate.
-
Reactive Dicarbon as a Flexible Ligand for Transition-Metal Coordination and Catalysis. (2022). PubMed.
-
A series of Zn(II) coordination polymers derived from dicarboxylate acids and flexible imidazole-based ligands: Syntheses, crystal structures and photoluminescent properties. (2014). OUCI.
-
Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol- 1-yl-methyl Benzoic Acid and 2,2 -Dipyridine. (2016). ResearchGate.
-
New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. (2021). MDPI.
-
Polymorphic form of olopatadine hydrochloride and process for producing olopatadine and its salts. (2009). Google Patents.
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Application Note: Strategic Derivatization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid for Biological Screening Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a functionalized organic molecule that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a diaryl ether linkage and two carboxylic acid moieties, presents multiple points for chemical modification. This scaffold has been identified as a key intermediate in the synthesis of compounds with potential anti-inflammatory, analgesic, and anti-tumor functions[1]. Furthermore, derivatives of similar phenoxymethyl benzoic acid structures have demonstrated notable antimicrobial activity[2][3][4].
The strategic derivatization of this core structure is a critical step in early-stage drug discovery. By creating a focused library of analogues, researchers can systematically explore the structure-activity relationship (SAR) and identify lead compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties. The presence of two carboxylic acid groups provides an excellent opportunity for derivatization, but these acidic groups can also present challenges for drug candidates, such as poor membrane permeability and rapid metabolism[5][6].
This application note provides a comprehensive guide to the derivatization of this compound. It details robust protocols for amide and ester formation, discusses the rationale for bioisosteric replacement of the carboxylic acid groups, and outlines the subsequent analytical characterization and high-throughput screening workflow.
The Rationale for Derivatization: Building a Focused Library
The primary goal of derivatizing the parent acid is to generate a diverse set of molecules for high-throughput screening (HTS)[7][8]. The carboxylic acid groups are primary handles for modification. While they can form critical ionic or hydrogen-bond interactions with biological targets, their ionizable nature can limit oral bioavailability and cell penetration. Derivatization aims to modulate these properties.
Key objectives include:
-
Exploring Chemical Space: Introducing a variety of functional groups (aliphatic, aromatic, heterocyclic) to probe different regions of a target's binding pocket.
-
Improving ADME Properties: Masking the polar carboxylic acid groups as amides or esters can enhance membrane permeability and alter metabolic stability[6].
-
Modulating Acidity and pKa: Replacing carboxylic acids with bioisosteres like tetrazoles or acyl sulfonamides can maintain the ability to interact with a target while improving physicochemical properties[5][9].
The overall strategy involves creating a library that balances diversity with drug-like properties, often guided by principles such as Lipinski's "Rule of 5"[10].
Sources
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- 9. drughunter.com [drughunter.com]
- 10. HiT Screening Libraries | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: Strategic Esterification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Introduction: Navigating the Esterification of a Bifunctional Molecule
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a key bifunctional molecule, notable as a crucial intermediate in the synthesis of pharmaceuticals like the anti-allergic agent Olopatadine.[1] Its structure presents two distinct carboxylic acid moieties: an aliphatic carboxyl group attached to the phenoxy ring and an aromatic carboxyl group on the benzoic acid ring. This duality is the central challenge and opportunity in its derivatization. The esterification of this di-acid is not a monolithic process; rather, it is a strategic choice that dictates whether a mono-ester or di-ester is formed.
The selection of an appropriate protocol is therefore paramount and depends entirely on the desired final product. A harsh, non-selective method may be efficient for producing a di-ester, but a mild, stoichiometrically controlled reaction is required for the selective synthesis of a mono-ester. This guide provides detailed protocols for three distinct and widely adopted esterification strategies, explaining the mechanistic rationale behind each and offering a comparative framework to empower researchers to make informed decisions.
Protocol 1: Fischer-Speier Esterification for Exhaustive Di-Ester Synthesis
Principle and Rationale
The Fischer-Speier esterification is a classic, robust method for converting carboxylic acids into esters using an acid catalyst in an excess of alcohol.[2][3][4] The reaction is an equilibrium process, governed by Le Châtelier's principle.[5] To drive the reaction to completion, a large excess of the alcohol is employed, serving as both reactant and solvent, which shifts the equilibrium towards the ester product.[6] The strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[2][5]
Due to the forcing conditions and the use of excess alcohol, this method is highly effective for the exhaustive esterification of both carboxylic acid groups, leading reliably to the di-ester . It is generally unsuitable for selective mono-esterification.
Visualizing the Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Detailed Step-by-Step Protocol: Synthesis of Dimethyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 33.1 mmol).
-
Add methanol (150 mL). The large excess serves as both the solvent and reactant.
-
Carefully add concentrated sulfuric acid (H₂SO₄, 1.8 mL, 33.1 mmol) dropwise to the stirring suspension. Caution: This addition is exothermic.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[7]
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting di-acid spot disappears.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (1 x 100 mL).[7][8][9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude di-ester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like methanol/water.
-
Data Summary: Fischer-Speier Esterification
| Parameter | Conditions | Rationale & Insights |
| Target Product | Di-ester | Forcing conditions and excess alcohol favor complete esterification. |
| Catalyst | H₂SO₄, p-TsOH | Strong Brønsted acids are required to sufficiently activate the carbonyl group.[3] |
| Alcohol | Large excess (serves as solvent) | Drives the equilibrium towards the products.[4][5] Best for simple primary or secondary alcohols.[3][10] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction.[7] |
| Pros | Inexpensive reagents, scalable, simple procedure. | A classic, cost-effective method for bulk synthesis. |
| Cons | Harsh conditions, not suitable for sensitive substrates, poor selectivity for mono-ester.[10] | The strong acid can cause degradation of acid-labile functional groups. |
Protocol 2: Steglich Esterification for Controlled Mono- or Di-Ester Synthesis
Principle and Rationale
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12][13] The reaction proceeds under neutral conditions and at room temperature, making it ideal for substrates with acid- or base-labile functional groups.[12][14]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[14] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species ("active ester").[14] This species is highly electrophilic and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. A key advantage is that the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.[11]
Crucially, the stoichiometry of the alcohol can be precisely controlled to favor either mono-esterification (using ~1 equivalent of alcohol) or di-esterification (using >2 equivalents of alcohol).
Visualizing the Mechanism: Steglich Esterification
Caption: Catalytic Cycle of the Steglich Esterification.
Detailed Step-by-Step Protocol: Selective Esterification
-
Reaction Setup:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 3.31 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Add the desired alcohol.
-
For Mono-ester: Add 1.0 equivalent of the alcohol (e.g., benzyl alcohol, 0.36 g, 3.31 mmol).
-
For Di-ester: Add 2.2 equivalents of the alcohol (e.g., benzyl alcohol, 0.79 g, 7.28 mmol).
-
-
Add a catalytic amount of DMAP (0.05 equivalents, 20 mg, 0.165 mmol).
-
-
Reaction Execution:
-
Cool the stirring solution to 0°C in an ice bath.
-
Add the carbodiimide coupling agent.
-
For Mono-ester: Add 1.1 equivalents of DCC (0.75 g, 3.64 mmol) or EDC·HCl (0.70 g, 3.64 mmol).
-
For Di-ester: Add 2.2 equivalents of DCC (1.5 g, 7.28 mmol) or EDC·HCl (1.4 g, 7.28 mmol).
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor by TLC.
-
-
Work-up and Isolation:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the pad with additional DCM.[15]
-
If water-soluble EDC·HCl was used, filtration is not necessary.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP and any remaining EDC, water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purification by flash column chromatography is essential to separate the desired product (mono- or di-ester) from any unreacted starting material and other byproducts.
-
Data Summary: Steglich Esterification
| Parameter | Conditions | Rationale & Insights |
| Target Product | Mono- or Di-ester | Product is controlled by the stoichiometry of the alcohol. |
| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid. EDC is often preferred as its urea byproduct is water-soluble, simplifying workup.[11][15] |
| Catalyst | DMAP (catalytic) | Acts as a highly effective acyl transfer agent, accelerating the reaction and suppressing side reactions.[14][16] |
| Solvent | Anhydrous Aprotic (DCM, THF, DMF) | Prevents hydrolysis of the activated intermediates.[12] |
| Temperature | 0°C to Room Temperature | Mild conditions preserve sensitive functional groups.[12][16] |
| Pros | Mild conditions, high yields, excellent functional group tolerance, stoichiometric control.[11][14] | The gold standard for esterifying sensitive or complex molecules. |
| Cons | More expensive reagents, DCC is an allergen, purification can be challenging.[16] | Requires careful purification to remove byproducts and unreacted starting materials. |
Protocol 3: Esterification via Acid Chloride Activation
Principle and Rationale
This highly effective, two-step method involves converting the carboxylic acid into a much more reactive acyl chloride intermediate, which is then reacted with an alcohol to form the ester.[10] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the first step. The subsequent reaction of the acyl chloride with an alcohol is rapid and generally high-yielding. A non-nucleophilic base like pyridine or triethylamine is often added to scavenge the HCl gas produced during the reaction.
For a dicarboxylic acid, using an excess of the chlorinating agent will convert both acid moieties to their corresponding acyl chlorides, leading exclusively to the di-ester upon reaction with an alcohol.
Visualizing the Workflow: Two-Step Esterification
Caption: Workflow for Di-ester Synthesis via an Acyl Chloride Intermediate.
Detailed Step-by-Step Protocol: Synthesis of Di-ester
-
Step 1: Synthesis of the Di-acyl Chloride
-
Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ and HCl are corrosive and toxic.
-
To a round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl), add this compound (5.0 g, 16.5 mmol).
-
Add thionyl chloride (SOCl₂, 10 mL, 137 mmol) and a catalytic drop of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The solid should completely dissolve.
-
After cooling, carefully remove the excess SOCl₂ under reduced pressure (a trap with NaOH solution is recommended). The crude di-acyl chloride is often used directly in the next step.
-
-
Step 2: Ester Formation
-
Dissolve the crude di-acyl chloride in anhydrous DCM (50 mL) under a nitrogen atmosphere and cool to 0°C.
-
In a separate flask, prepare a solution of the alcohol (e.g., ethanol, 2.1 mL, 36.4 mmol, 2.2 eq) and pyridine (2.9 mL, 36.4 mmol, 2.2 eq) in anhydrous DCM (20 mL).
-
Add the alcohol/pyridine solution dropwise to the stirring di-acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude di-ester.
-
Purify by flash column chromatography or distillation.
-
Comparative Summary and Protocol Selection Guide
| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Method |
| Selectivity | Di-ester only | Mono- or Di-ester (Stoichiometry-dependent) | Di-ester only |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, Room Temp) | Harsh (SOCl₂), then Mild |
| Reagents | Inexpensive (H₂SO₄, Alcohol) | Expensive (DCC/EDC, DMAP) | Moderate (SOCl₂, Base) |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | HCl, Pyridinium salts |
| Purification | Standard extraction & chromatography | Filtration of DCU, then chromatography | Aqueous workup & chromatography |
| Best For... | Bulk, scalable synthesis of simple di-esters. | Sensitive substrates; when mono-ester is desired. | High-yield synthesis of di-esters when other methods fail. |
References
- Grokipedia.
- Organic Chemistry Portal.
- Wikipedia.
- SynArchive.
- Organic Chemistry D
- Science Ready.
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
- LookChem.
-
ChemSpider Synthetic Pages. DCC coupling of an alcohol to a carboxylic acid. [Link]
- AIP Publishing. Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem., 23(17), 6405–6413.
- MySkinRecipes. This compound.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia.
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- Chemistry Steps.
- HSC Chemistry - YouTube.
- BYJU'S.
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Application Notes & Protocols: Intramolecular Cyclization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the dibenzo[b,f]oxepine framework is of significant interest due to its presence in numerous biologically active compounds.[1][2][3] These molecules have demonstrated a wide range of therapeutic properties, including antidepressant, analgesic, anti-inflammatory, and antitumor activities.[2] A key precursor for synthesizing certain functionalized dibenzo[b,f]oxepine derivatives is 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid.[4][5]
This document provides a detailed guide for researchers on the intramolecular cyclization of this dicarboxylic acid. The primary transformation discussed is an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones. We will explore the mechanistic underpinnings, critical experimental parameters, and step-by-step protocols to facilitate the successful synthesis of the target dibenzo[b,f]oxepine-10-acetic acid scaffold.
Scientific Principles: The Intramolecular Friedel-Crafts Acylation
The cyclization of this compound into a seven-membered ring system is a classic example of an intramolecular Friedel-Crafts acylation.[6][7] This reaction involves an electrophilic aromatic substitution where one part of the molecule provides the electrophile (an acyl group) and another part serves as the nucleophile (an aromatic ring).[7][8]
Mechanism Rationale:
-
Activation of the Carboxylic Acid: One of the two carboxylic acid groups must be converted into a highly reactive electrophile, typically an acylium ion. This is achieved by using a strong dehydrating agent or a Lewis acid. Reagents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) protonate the carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack and facilitating the loss of water to form the acylium ion.[5][6]
-
Intramolecular Electrophilic Attack: The generated acylium ion is positioned in close proximity to the electron-rich phenoxy ring. This ring acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms the new carbon-carbon bond, creating the seven-membered ring and temporarily disrupting the aromaticity of the phenoxy ring.
-
Rearomatization: A proton is lost from the carbon where the electrophile attached, restoring the aromaticity of the ring and yielding the final cyclized ketone product.
The choice of the cyclizing agent is critical and dictates the reaction conditions. Strong acids and dehydrating agents are required to drive the reaction, which is often less facile than forming five- or six-membered rings.[6]
Caption: Key steps in the intramolecular Friedel-Crafts acylation.
Application Notes: Optimizing the Cyclization
Achieving high yields in this intramolecular cyclization requires careful consideration of reagents, solvents, and reaction temperature.
-
Choice of Cyclizing Agent: The reactivity of the system dictates the choice of agent.
-
Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent that can facilitate cyclization under relatively mild conditions, often at or below room temperature. Its use may be enhanced with a catalytic amount of a Lewis acid like a BF₃-ether complex.[5]
-
Polyphosphoric Acid (PPA): A classic and effective reagent for intramolecular acylations.[6] It acts as both a solvent and the catalyst. However, it requires elevated temperatures (typically >100°C) and can be viscous and difficult to handle.
-
Phosphorus Pentoxide (P₂O₅): Another strong dehydrating agent, often used in combination with a high-boiling solvent or in methanesulfonic acid (Eaton's reagent).[5]
-
Methanesulfonic Acid (MSA): A strong acid that is less viscous and easier to handle than PPA, making it a useful alternative for promoting cyclization.[6]
-
-
Solvent Selection: When not using an agent that also serves as the solvent (like PPA), an inert solvent is required. Halogenated hydrocarbons such as chlorobenzene or dichloromethane are commonly used as they are unreactive under Friedel-Crafts conditions.[5]
-
Temperature Control: Temperature is a critical parameter. Reactions with highly reactive agents like TFAA may require cooling to prevent side reactions, while less reactive systems using PPA need significant heating to proceed. The optimal temperature must be determined empirically for each specific set of conditions.
-
Work-up and Purification: The work-up procedure is crucial for isolating the product. Reactions involving strong acids like PPA must be quenched carefully by pouring the hot mixture onto ice to hydrolyze the acid and precipitate the product. Subsequent purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]
Experimental Protocols
The following protocols provide step-by-step methodologies for the cyclization of this compound.
Protocol 1: Cyclization using Trifluoroacetic Anhydride (TFAA)
This method is based on the principle of using a strong dehydrating agent under relatively mild conditions, as suggested in patent literature for similar transformations.[5]
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous chlorobenzene (or dichloromethane)
-
Boron trifluoride etherate (BF₃·OEt₂) (optional, catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of this compound in anhydrous chlorobenzene (approx. 10-20 mL per gram of starting material).
-
Cool the resulting solution to 0°C using an ice bath.
-
In a separate, dry dropping funnel, prepare a solution of trifluoroacetic anhydride (2.0-3.0 eq) in a small amount of anhydrous chlorobenzene.
-
Add the TFAA solution dropwise to the stirred, cooled solution of the dicarboxylic acid over 30-60 minutes.
-
(Optional) If catalysis is required, add a catalytic amount of BF₃·OEt₂ (0.1 eq) to the reaction mixture after the TFAA addition.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol-water) or by silica gel column chromatography.
Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
This protocol employs a traditional and robust method for intramolecular Friedel-Crafts reactions.[6]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice, deionized water
-
Ethyl acetate or Dichloromethane for extraction
-
Beaker, round-bottom flask, mechanical stirrer (recommended for high viscosity), heating mantle, thermometer
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and thermometer, add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the PPA to 80-90°C with stirring until it becomes a mobile liquid.
-
Slowly add 1.0 eq of this compound to the hot PPA in portions, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, raise the temperature to 110-130°C and maintain it for 2-4 hours. Monitor the reaction by TLC (quench a small aliquot in water, extract, and spot on a TLC plate).
-
Once the reaction is complete, allow the mixture to cool slightly (to ~80°C) and then carefully pour it onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Stir the resulting slurry until all the ice has melted and the precipitate is well-formed.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Alternatively, if the product is oily, extract the aqueous slurry with ethyl acetate or dichloromethane (3x).
-
Dry the crude solid product in a vacuum oven. Further purification can be achieved by recrystallization.
Caption: A generalized workflow for the cyclization reaction.
Data Summary
The selection of the cyclization method has a significant impact on the reaction parameters. The table below summarizes the typical conditions for the discussed protocols.
| Parameter | Protocol 1: TFAA | Protocol 2: PPA |
| Cyclizing Agent | Trifluoroacetic anhydride | Polyphosphoric acid |
| Stoichiometry | 2-3 equivalents | 10-20x by weight (solvent) |
| Solvent | Anhydrous Chlorobenzene / DCM | None (PPA is solvent) |
| Temperature | 0°C to Room Temperature | 110 - 130°C |
| Reaction Time | 2 - 6 hours | 2 - 4 hours |
| Key Advantages | Milder conditions, easier workup | Strong, reliable, inexpensive |
| Key Challenges | Reagent is corrosive/moisture-sensitive | High temperature, viscous medium |
Conclusion
The intramolecular cyclization of this compound is a key step in the synthesis of valuable dibenzo[b,f]oxepine scaffolds. Success in this transformation hinges on the rational selection of the cyclizing agent and careful control of reaction conditions. Both the mild-condition TFAA method and the high-temperature PPA method provide viable pathways to the desired product. Researchers should select the protocol that best fits their laboratory capabilities and safety considerations. The protocols and notes provided herein serve as a comprehensive guide for the practical execution and optimization of this important reaction.
References
-
ResearchGate. Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC - PubMed Central. Available from: [Link]
-
ProQuest. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC - NIH. Available from: [Link]
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MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]
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ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Available from: [Link]
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Royal Society of Chemistry. Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production. Green Chemistry. Available from: [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
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ResearchGate. Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Available from: [Link]
-
Semantic Scholar. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available from: [Link]
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ResearchGate. Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Search results for "intramolecular Friedel–Crafts cyclization". Available from: [Link]
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PMC - PubMed Central. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available from: [Link]
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid: A Key Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This bifunctional molecule serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the anti-allergic agent Olopatadine. This document offers detailed protocols, explains the underlying chemical principles, and presents data to ensure reproducible and efficient application in a laboratory setting.
Introduction
This compound, with the chemical structure illustrated below, is a dicarboxylic acid featuring a flexible ether linkage. This unique arrangement of a phenylacetic acid moiety and a benzoic acid moiety makes it a versatile building block in organic synthesis. Its primary application lies in the construction of complex molecular scaffolds, particularly tricyclic systems.
The strategic importance of this intermediate is highlighted by its role in the synthesis of dibenz[b,e]oxepin-2-acetic acid derivatives, which are core structures of several pharmaceuticals. The two carboxylic acid groups offer differential reactivity, allowing for selective chemical transformations and the introduction of further molecular complexity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for planning chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 55453-89-9 | [1] |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 181-183 °C | [2] |
| Boiling Point | 516.6 °C (Predicted) | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | [2] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from readily available precursors: 1) esterification of the starting materials followed by a Williamson ether synthesis, and 2) subsequent hydrolysis of the resulting diester.
Workflow for Synthesis
The overall synthetic workflow is depicted in the following diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in its multi-step synthesis.
I. Proposed Synthetic Pathway
The synthesis of this compound can be approached as a two-step process. The first step involves a Williamson ether synthesis to form the core ether linkage, followed by a hydrolysis step to yield the final dicarboxylic acid. To mitigate potential side reactions and purification challenges, it is advisable to use starting materials where the carboxylic acid groups are protected as esters.
Step 1: Williamson Ether Synthesis
The initial step is the reaction between a protected form of 4-hydroxyphenylacetic acid, such as methyl 4-hydroxyphenylacetate, and a protected form of 2-(halomethyl)benzoic acid, like methyl 2-(bromomethyl)benzoate. This reaction forms the diester intermediate, dimethyl 2-((4-(2-methoxy-2-oxoethyl)phenoxy)methyl)benzoate.
Step 2: Hydrolysis
The diester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the target molecule, this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing their probable causes and validated solutions.
Issue 1: Low Yield in Williamson Ether Synthesis Step
Question: I am getting a very low yield of my desired diester product, dimethyl 2-((4-(2-methoxy-2-oxoethyl)phenoxy)methyl)benzoate. What could be the cause?
Answer:
Low yields in this Williamson ether synthesis step can be attributed to several factors:
-
Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is the active nucleophile. If the base used is not strong enough or if there is residual moisture in the reaction, the deprotonation will be incomplete.
-
Side Reactions: The primary competing reaction is C-alkylation, where the alkyl halide reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1][2][3] The choice of solvent plays a crucial role here; protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus favoring C-alkylation.[3]
-
Steric Hindrance: While less of a concern with primary alkyl halides, significant steric bulk on either reactant can slow down the desired S(_N)2 reaction.[4]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5] | These bases are strong enough to fully deprotonate the phenolic hydroxyl group, driving the equilibrium towards the more reactive phenoxide. |
| Solvent Choice | Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3][4] | These solvents effectively solvate the cation of the base without forming strong hydrogen bonds with the phenoxide oxygen, thus favoring O-alkylation over C-alkylation.[3] |
| Reaction Temperature | Maintain a moderate temperature, typically between room temperature and 80°C. | Higher temperatures can promote elimination side reactions, especially if secondary or tertiary alkyl halides were being used.[4] For this synthesis, a moderate temperature is sufficient to achieve a reasonable reaction rate without significant side product formation. |
| Moisture Control | Ensure all glassware is oven-dried and reactants and solvents are anhydrous. | Water will react with the strong base, reducing its effectiveness in deprotonating the phenol. |
Issue 2: Incomplete Hydrolysis of the Diester
Question: My final product is contaminated with mono-ester intermediates. How can I ensure complete hydrolysis?
Answer:
Incomplete hydrolysis is a common issue when dealing with sterically hindered esters or when reaction conditions are not optimal.
-
Insufficient Reaction Time or Temperature: Saponification is a time and temperature-dependent reaction. If either is insufficient, the reaction may not go to completion.
-
Inadequate Amount of Base: A stoichiometric excess of base (at least two equivalents) is required to hydrolyze both ester groups.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Increase the reaction time and/or temperature. Refluxing in an aqueous solution of NaOH or KOH is a common practice. | Elevated temperatures increase the reaction rate, ensuring that even the more sterically hindered ester group is hydrolyzed. |
| Base Concentration | Use a significant excess of a strong base like NaOH or KOH. | A higher concentration of hydroxide ions will drive the reaction towards the carboxylate products according to Le Chatelier's principle. |
| Solvent System | Consider adding a co-solvent such as methanol or ethanol. | The diester intermediate may have limited solubility in a purely aqueous basic solution. A co-solvent can improve solubility and facilitate the reaction. |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate a pure sample of this compound. What purification strategies do you recommend?
Answer:
Purifying dicarboxylic acids can be challenging due to their polarity and potential for intramolecular hydrogen bonding.
-
Contamination with Starting Materials: If the initial ether synthesis or the subsequent hydrolysis did not go to completion, the final product will be contaminated with starting materials or mono-ester intermediates.
-
Formation of Side Products: As mentioned, C-alkylation during the ether synthesis can lead to isomeric impurities that are difficult to separate.
Troubleshooting Steps:
| Technique | Procedure | Rationale |
| Acid-Base Extraction | After hydrolysis, carefully acidify the reaction mixture to a pH of approximately 5.5-6.5.[6] The dicarboxylic acid should precipitate out of the aqueous solution. | This technique exploits the difference in solubility between the carboxylate salt (soluble in water) and the neutral carboxylic acid (less soluble in water). Careful pH control can allow for selective precipitation.[6] |
| Recrystallization | Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[7] | This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical for obtaining high purity crystals. |
| Column Chromatography | For very difficult separations, silica gel column chromatography can be employed. A polar solvent system will be required. | This method separates compounds based on their polarity and can be effective for removing isomeric impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
A1: The most common and commercially available starting materials would be methyl 4-hydroxyphenylacetate[8][9] and a derivative of 2-methylbenzoic acid, such as 2-(bromomethyl)benzoic acid.[10][11][12] It is often advantageous to protect the carboxylic acid of the latter as an ester (e.g., methyl 2-(bromomethyl)benzoate) to prevent it from interfering with the base in the Williamson ether synthesis step.
Q2: How can I monitor the progress of the reactions?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring both the Williamson ether synthesis and the hydrolysis steps. For the ether synthesis, you can track the disappearance of the starting materials (methyl 4-hydroxyphenylacetate and methyl 2-(bromomethyl)benzoate) and the appearance of the higher Rf diester product. For the hydrolysis, you will observe the disappearance of the diester and the appearance of the dicarboxylic acid, which will have a much lower Rf due to its high polarity.
Q3: Are there any alternative synthetic routes?
A3: An alternative approach involves the reaction of a phenol with phthalide in the presence of a base.[13][14][15] For this specific target molecule, one could potentially use 4-hydroxyphenylacetic acid and phthalide. However, this reaction often requires high temperatures.[15] Another possibility is to start with the corresponding dinitrile and perform a hydrolysis to obtain the dicarboxylic acid.[16][17][18][19]
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The Williamson ether synthesis step often uses strong bases like sodium hydride, which is highly flammable and reactive with water. This reaction should be performed in a fume hood and under an inert atmosphere. The alkylating agent, methyl 2-(bromomethyl)benzoate, is a lachrymator and should be handled with care in a well-ventilated area.
IV. Visualizing the Synthesis and Potential Pitfalls
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
O- vs. C-Alkylation Side Reaction
Caption: Competing O- and C-alkylation pathways.
V. Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-((4-(2-methoxy-2-oxoethyl)phenoxy)methyl)benzoate
-
To a stirred solution of methyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diester.
Step 2: Synthesis of this compound
-
Dissolve the diester from Step 1 in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
VI. References
-
2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. (2024). Available at: [Link]
-
Waheed, S., Nazakat, F., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences.
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65.
-
Process for the separation of dicarboxylic acids from aqueous mixtures. (n.d.). Google Patents. Available at:
-
PROCESS FOR THE PREPARATION OF PURIFIED DICARBOXYLIC ACIDS. (2017). WIPO Patentscope. Available at: [Link]
-
2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. (n.d.). Google Patents. Available at:
-
Camilo, I., et al. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate.
-
Purification of long-chain dicarboxylic acid. (n.d.). Google Patents. Available at:
-
Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6 | Chemsrc. (n.d.). Available at: [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (n.d.). ResearchGate.
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]
-
(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate.
-
Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. (n.d.). Google Patents. Available at:
-
3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). PMC - NIH.
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). Available at: [Link]
-
Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. (n.d.). Google Patents. Available at:
-
acetonedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
2-(Bromomethyl)benzoic acid - Chem-Impex. (n.d.). Available at: [Link]
-
Method for the production of a dicarboxylic acid. (n.d.). Google Patents. Available at:
-
(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (n.d.). ResearchGate.
-
2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. (n.d.). Google Patents. Available at:
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Available at: [Link]
-
Carboxylic acids and Nitriles - Philadelphia University. (n.d.). Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (n.d.). Available at: [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Available at: [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Available at: [Link]
-
7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Available at: [Link]
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Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004). Available at: [Link]
-
This compound - MySkinRecipes. (n.d.). Available at: [Link]
-
Figure 1. Synthesis of a phenoxy-carboxamide derivative (4). Reaction... - ResearchGate. (n.d.). Available at: [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - Semantic Scholar. (2024). Available at: [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. (n.d.).
-
Synthesis of Carboxymethyl Chitosan and Its Derivatives Using KI and/or Ultrasonication. (n.d.).
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. (n.d.). Available at: [Link]
Sources
- 1. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pharmaxchange.info [pharmaxchange.info]
- 4. m.youtube.com [m.youtube.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 10. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 19. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bifunctional molecule. As a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), achieving a high yield and purity of this compound is critical.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the complexities of this reaction.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and robust method for preparing this compound is through a Williamson ether synthesis.[3][4][5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4][5] In this specific synthesis, the two primary routes involve the reaction of:
-
4-hydroxyphenylacetic acid with 2-(chloromethyl)benzoic acid (or its ester).
-
Phthalide with 4-hydroxyphenylacetic acid (or its ester).[7]
This guide will primarily focus on the challenges and optimization of the first, more conventional Williamson ether synthesis approach.
Reaction Workflow
The general workflow for the synthesis of this compound via Williamson ether synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The Williamson ether synthesis relies on the formation of a highly nucleophilic phenoxide ion.[3] If the base is not strong enough or is used in insufficient quantity, the deprotonation of the hydroxyl group on 4-hydroxyphenylacetic acid will be incomplete, leading to a lower concentration of the active nucleophile. | - Use a strong base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[3] Sodium hydride (NaH) can also be used for a more robust deprotonation.[4] - Ensure stoichiometry: Use at least 2.1 equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. |
| Poor Quality of Reagents | The presence of moisture in the solvent or reagents can quench the highly reactive phenoxide, reducing the yield. The alkyl halide, 2-(chloromethyl)benzoic acid, can also degrade over time. | - Use anhydrous solvents: Dimethylformamide (DMF) or acetonitrile are good choices for this reaction.[3][8] - Check reagent purity: Use freshly opened or properly stored reagents. The purity of 2-(chloromethyl)benzoic acid can be checked by melting point or NMR. |
| Suboptimal Reaction Temperature | The SN2 reaction rate is temperature-dependent.[5] If the temperature is too low, the reaction will be sluggish and may not go to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition. | - Optimize temperature: A reaction temperature of 60-80°C is generally recommended.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature. |
| Inefficient Stirring | If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to inefficient mixing of reactants and reduced reaction rates. | - Use a magnetic stir bar and stir plate: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
Question 2: I am observing significant amounts of unreacted starting materials in my final product. What should I do?
Answer:
The presence of unreacted starting materials indicates an incomplete reaction. Here's a decision tree to help you troubleshoot this issue.
Caption: Troubleshooting decision tree for unreacted starting materials.
Question 3: My product is difficult to purify, and I suspect the presence of side products. What are the likely side reactions?
Answer:
Side reactions can complicate purification and lower the yield of the desired product. The primary competing reaction in a Williamson ether synthesis is elimination (E2).[4][8]
Common Side Reactions:
-
Elimination of the Alkyl Halide: While 2-(chloromethyl)benzoic acid is a primary alkyl halide and less prone to elimination, under strongly basic conditions and at elevated temperatures, some elimination can occur.[4][5]
-
Dialkylation: It is possible for the phenoxide to react with two molecules of 2-(chloromethyl)benzoic acid, although this is less common.
-
Self-condensation of 2-(chloromethyl)benzoic acid: Under basic conditions, 2-(chloromethyl)benzoic acid can potentially react with itself.
Strategies to Minimize Side Reactions:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Slow Addition of Alkyl Halide: Add the 2-(chloromethyl)benzoic acid solution dropwise to the phenoxide solution to maintain a low concentration of the alkyl halide, which can disfavor side reactions.[3]
-
Choice of Leaving Group: While chloride is a suitable leaving group, using an alkyl sulfonate (e.g., tosylate or mesylate) can sometimes provide better results as they are excellent leaving groups for SN2 reactions.[4][5]
Question 4: What is the best procedure for purifying the final product?
Answer:
Purification is crucial to obtain this compound with high purity. The following is a standard and effective purification protocol.
Step-by-Step Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This step is critical to protonate both carboxylic acid groups, making the product less soluble in water and more soluble in organic solvents.[3]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[3]
-
-
Washing:
-
Combine the organic layers.
-
Wash with deionized water (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Wash with brine (saturated NaCl solution) (1 x 50 mL) to aid in the removal of water from the organic layer.[3]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Recrystallization:
-
The crude product is often a solid. Recrystallization is an excellent final purification step.
-
A common solvent system for recrystallization is ethanol and water.[1] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The reported melting point is typically in the range of 181-183°C.[1][] A sharp melting point within this range is a good indicator of product purity.
Q2: Can I use other bases besides NaOH or KOH?
A2: Yes, other bases can be used. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be very effective for deprotonating the phenol.[4] Carbonates such as potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.
Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the most definitive method for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Analysis: As mentioned earlier, a sharp melting point in the expected range indicates high purity.[1][]
-
Q4: Are there any safety precautions I should be aware of?
A4: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Reagent Handling: Handle strong bases like NaOH and KOH with care as they are corrosive. Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
IV. References
-
2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes | Semantic Scholar. (2024). Retrieved from [Link]
-
EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents. (2007). Retrieved from
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
-
2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME - Googleapis.com. (2007). Retrieved from
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 55453-89-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important bifunctional molecule, a key intermediate in the synthesis of pharmaceuticals like the anti-allergic agent Olopatadine.
The purity of this compound is critical for the success of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification from complex reaction mixtures.
Understanding the Challenge: Synthesis and Common Impurities
Effective purification begins with understanding the potential impurities. The most common synthetic route involves the hydrolysis of the corresponding diester, which is typically formed from precursors like phthalide and a 4-hydroxyphenylacetate ester or 2-halomethylbenzoate and a 4-hydroxyphenylacetate ester.[1][2]
Based on these pathways, the primary impurities you are likely to encounter include:
-
Incomplete Hydrolysis: The most common impurity is the intermediate, methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate. Its presence will significantly lower the melting point and complicate downstream reactions.
-
Unreacted Starting Materials: Residual amounts of 4-hydroxyphenylacetic acid, phthalide, or their respective ester and halo-analogs may remain.
-
Side-Products: Minor impurities can arise from undesired side reactions, the specifics of which depend on the reaction conditions used.
-
Inorganic Salts: Salts such as sodium chloride or sodium acetate may be present from the reaction workup.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, methanol) can be trapped in the crude product.
General Purification Strategy: A Multi-Step Approach
A robust purification strategy for a dicarboxylic acid like this involves a logical progression from bulk impurity removal to fine purification. The flowchart below outlines the recommended workflow.
Caption: General workflow for purifying this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a sticky oil or gummy solid after the initial precipitation. It refuses to crystallize. What's wrong?
A1: This is a common issue often caused by the presence of significant impurities that act as crystallization inhibitors.
-
Causality: High concentrations of the unhydrolyzed diester, residual organic solvents (like toluene), or other starting materials can form a eutectic mixture, depressing the melting point and preventing the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Trituration: Try stirring or grinding the sticky material with a poor solvent in which your desired product has very low solubility but the impurities are soluble. For this compound, cold ethyl acetate or a diethyl ether/hexane mixture can be effective. This will often wash away the oily impurities, leaving your product as a filterable powder.
-
Re-evaluate the Workup: Ensure you have thoroughly washed the basic aqueous solution of your product with an organic solvent (like toluene or dichloromethane) before acidification. This step is crucial for removing the non-polar diester intermediate.
-
Force Crystallization: If the product is mostly pure but just oily, dissolve it in a minimal amount of a good solvent (like hot ethanol) and add a poor solvent (like water or hexane) dropwise until it becomes cloudy. Add a few drops of the good solvent to clarify, and then allow it to cool slowly. Seeding with a previously obtained pure crystal can also initiate crystallization.
-
Q2: I'm performing column chromatography on silica gel, but my product is streaking severely on the TLC plate, making separation impossible. How can I resolve this?
A2: This is a classic problem when chromatographing carboxylic acids on standard silica gel.
-
Causality: The acidic protons of your dicarboxylic acid interact strongly with the polar silanol groups (Si-OH) on the surface of the silica. This leads to a mix of protonated and deprotonated species on the column, causing severe tailing or streaking.[3]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most effective solution is to suppress the deprotonation of your carboxylic acid. Add a small amount of a volatile acid to your eluent system. A common choice is 0.5-1% acetic acid or formic acid.[3][4] For example, a good starting point for a mobile phase is a gradient of ethyl acetate in hexane, with 1% acetic acid added to both solvents.
-
Consider Reversed-Phase Chromatography: For highly polar compounds like this, reversed-phase (C18) chromatography is an excellent alternative.[5] The separation occurs on a non-polar stationary phase. A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) or formic acid added to keep the carboxylic acids protonated and improve peak shape.[4][5]
-
Q3: My final product has a melting point of 170-175 °C, which is broad and lower than the reported 181-183 °C. Is this pure enough?
A3: A broad and depressed melting point is a definitive indicator of impurities.[6][7] For use in drug development, this level of purity is likely insufficient.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it apart. The range of melting indicates a mixture rather than a single pure substance. The most likely culprit is the unhydrolyzed diester intermediate.
-
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization from a carefully chosen solvent system (see Protocol 1) can often remove the remaining impurities. Ensure the solution cools slowly to allow for selective crystallization.
-
Perform Purity Analysis: Use ¹H NMR to identify the impurity. The diester will show characteristic signals for the two methyl ester groups (~3.6-3.9 ppm), which will be absent in the pure diacid.
-
Chromatographic Polishing: If recrystallization fails to improve the melting point, the impurities are likely present in significant amounts or have very similar solubility. At this point, column chromatography (as described in Q2 and Protocol 2/3) is the recommended next step.
-
Q4: My yield after recrystallization is extremely low (<40%). How can I improve this?
A4: Low yield is often a trade-off for high purity, but it can be optimized.
-
Causality: This can be due to several factors: using too much solvent, cooling the solution too quickly, or premature crystallization while filtering hot.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep a significant portion of your product dissolved even after cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.
-
Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This is the most effective first-line method for purifying the title compound from a typical reaction mixture containing the diester intermediate.
-
Dissolution & Wash: Dissolve the crude reaction mixture in a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The diacid will deprotonate and dissolve into the aqueous phase. The unhydrolyzed diester and other non-acidic organic impurities will remain insoluble.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash it two to three times with an organic solvent like dichloromethane or ethyl acetate to remove the neutral impurities. Discard the organic layers.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 3 M hydrochloric acid (HCl) or acetic acid with stirring.[2] The product will precipitate as a white solid as the pH drops below its pKa (~3.8). Continue adding acid until the pH is ~2 to ensure complete protonation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove inorganic salts, then with a small amount of a cold, non-polar solvent like hexane to aid drying.
-
Recrystallization:
-
Transfer the dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.[][6]
-
While hot, add deionized water dropwise until the solution just begins to turn persistently cloudy.
-
Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
-
Verification: Check the melting point (expected: 181-183 °C) and run a TLC to confirm the absence of impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
Use this protocol when recrystallization is insufficient to remove impurities.
-
TLC Analysis & Solvent Selection: Develop a solvent system using TLC. Test mixtures of ethyl acetate and hexane. Add 1% acetic acid to the chosen solvent system to prevent streaking. The goal is an Rf value of ~0.25-0.35 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing 1% acetic acid).
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like acetone or methanol, add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The co-eluted acetic acid should be removed by co-evaporation with a solvent like toluene or by dissolving the residue in ethyl acetate and washing with brine before drying and final evaporation.
Data and Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [6][9] |
| Molar Mass | 286.28 g/mol | [6][9] |
| Appearance | White to light yellow crystalline solid | [][6] |
| Melting Point | 181-183 °C | [][6] |
| Solubility | Soluble in ethanol, DMF; slightly soluble in water | [][6] |
| pKa (Predicted) | ~3.82 | [6] |
References
-
ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Available at: [Link]
- Google Patents. (2007). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Semantic Scholar. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
- Google Patents. (2007). 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME.
-
Reddit r/chemistry. (2016). Column chromatography of carboxylic acids? Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information. Available at: [Link]
Sources
- 1. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
"byproducts formed during the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid"
Welcome to the technical support center for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important pharmaceutical intermediate.[1][][3] This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[4] While robust, this method is susceptible to several side reactions that can lead to the formation of undesirable byproducts, impacting yield and purity.
The primary synthetic route involves the reaction of a salt of 4-hydroxyphenylacetic acid (or its corresponding ester) with an ortho-substituted halomethylbenzoic acid (or its ester), such as methyl 2-(chloromethyl)benzoate.[5][6][7]
Caption: Troubleshooting workflow for low yield and impurity issues.
FAQ 2: I am seeing a significant amount of an elimination byproduct. How can I favor the SN2 reaction?
The competition between SN2 (substitution) and E2 (elimination) is a classic challenge in Williamson ether synthesis. [8] Key Factors Influencing SN2 vs. E2:
-
Substrate: Primary alkyl halides, like the one in this synthesis, are ideal for SN2 reactions. [4][6]* Base: A strong, non-bulky base is preferred. Bulky bases can sterically hinder the backside attack required for SN2 and will preferentially act as a base, promoting E2.
-
Temperature: Higher temperatures favor elimination reactions. [9]* Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for SN2 reactions. [8] Strategies to Promote SN2:
-
Choice of Base: Use a strong but non-hindered base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Temperature Control: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.
-
Solvent Selection: Employ a polar aprotic solvent to solvate the cation of the base, leaving the anion more nucleophilic.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general starting point. Optimization of specific parameters may be required.
Materials:
-
4-Hydroxyphenylacetic acid
-
Methyl 2-(chloromethyl)benzoate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetic acid (1.0 equivalent) in anhydrous DMF. Add anhydrous potassium carbonate (2.5 equivalents) and stir the mixture at room temperature for 1 hour.
-
Ether Synthesis: To the stirred suspension, add methyl 2-(chloromethyl)benzoate (1.05 equivalents) dropwise. Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x).
-
Purification of the Intermediate Ester: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Hydrolysis: Dissolve the crude diester in a mixture of methanol and water. Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).
-
Final Product Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities. Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Final Purification: Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for In-Process Control and Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
This method should provide good separation of the starting materials, the intermediate ester, the final product, and common byproducts. Retention times will need to be determined using standards.
IV. References
-
BenchChem Technical Support. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
-
ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. ChemBK.
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
-
Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
-
BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
-
Semantic Scholar. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
-
The Pharma Master. (n.d.). Troubleshooting.
-
ChemTalk. (n.d.). Williamson Ether Synthesis.
-
MySkinRecipes. (n.d.). This compound.
-
Google Patents. (2007). 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0.
-
ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
-
BOC Sciences. (n.d.). 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid.
-
Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
PharmaCompass. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Olopatadine Intermediate Synthesis
Welcome to the technical support center for the synthesis of the key Olopatadine intermediate, (Z)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges. Here, we will address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
The primary synthetic route involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on the ketone precursor, 6,11-dihydrodibenzo[b,e]oxepin-11-one. Success hinges on the precise execution of this key olefination step. This guide is structured to diagnose problems from reagent preparation through to product purification.
Section 1: Initial Diagnosis & General Troubleshooting
Before delving into specific reaction parameters, it's crucial to ensure the fundamentals are sound. A systematic initial check can often reveal the root cause of low yield without extensive re-optimization.
Q1: My overall yield is significantly lower than expected. Where do I start my investigation?
A1: Start with a broad, systematic review of your entire process. Low yield is often the result of cumulative losses or a single, critical failure. A logical troubleshooting workflow is the most efficient approach.
Begin by verifying the integrity of your starting materials and reagents. Then, analyze each reaction and workup step for potential sources of product loss. It is essential to keep detailed notes and, if possible, retain samples from each stage (e.g., crude reaction mixture, extracts, mother liquor) for retrospective analysis by techniques like TLC, LC-MS, or ¹H NMR.
Below is a generalized workflow to guide your initial troubleshooting efforts.
Caption: General troubleshooting workflow for low-yield synthesis.
Section 2: Starting Materials and Reagent Integrity
The quality of your inputs directly dictates the quality and quantity of your output. The Wittig/HWE reaction is particularly sensitive to the quality of the phosphonium salt, the base, and the solvent.
Q2: I suspect my Wittig reagent, (3-dimethylaminopropyl)triphenylphosphonium bromide, is the problem. How can I assess its quality?
A2: The Wittig salt's purity is paramount. Impurities from its synthesis can interfere with the reaction.
-
Synthesis Pitfalls: The synthesis typically involves reacting triphenylphosphine with 1,3-dibromopropane, followed by quaternization with dimethylamine.[1][2] A common issue is the presence of residual dimethylamine, which can hinder crystallization and introduce basic impurities.[3][4]
-
Quality Verification:
-
Appearance: The pure salt should be a white to off-white crystalline solid.
-
Melting Point: Check the melting point against reported values. A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy: ¹H and ³¹P NMR are definitive. Look for the characteristic phosphonium proton signals and ensure the absence of signals corresponding to triphenylphosphine or triphenylphosphine oxide (TPPO).
-
Solubility: The hydrobromide salt has high water solubility, which can lead to losses during its preparation if not handled carefully.[3][4]
-
Q3: The reaction is not initiating, or is stalling. How can I be sure my base (e.g., n-BuLi, NaH) is active?
A3: Strong bases used to deprotonate the phosphonium salt are highly reactive and sensitive to air and moisture.[5] Inactivation of the base is a frequent cause of reaction failure.
-
n-Butyllithium (n-BuLi): This is a pyrophoric reagent that must be handled under a strictly inert atmosphere (argon or nitrogen).[5] Its concentration in commercial solutions can decrease over time, especially with improper storage or frequent use.
-
Causality: Moisture (H₂O) rapidly quenches n-BuLi, forming butane and lithium hydroxide, rendering it inactive for deprotonation. The pKa of the phosphonium salt is around 22, requiring a strong base like n-BuLi (pKa of butane ~50) for efficient ylide formation.[6]
-
Validation Protocol: The molarity of the n-BuLi solution should be determined by titration before use. The double titration method with diphenylacetic acid is a reliable standard.
-
-
Sodium Hydride (NaH): NaH is typically supplied as a dispersion in mineral oil.
-
Causality: The surface of the NaH can become passivated by a layer of sodium hydroxide upon exposure to moisture. This prevents the core of the NaH from reacting.
-
Validation Protocol: Before use, the mineral oil should be washed away with dry hexanes or pentanes under an inert atmosphere. The activity of NaH can be visually inferred by the evolution of hydrogen gas upon addition of the phosphonium salt solution. A sluggish or absent effervescence is a clear indicator of low activity.
-
Section 3: Troubleshooting the Core Wittig/HWE Reaction
This olefination is the most critical and often the most problematic step. Low yields here are commonly traced to incomplete ylide formation, side reactions, or unfavorable stereoselectivity.
Caption: Key reaction steps and potential points of yield loss.
Q4: My reaction gives a poor Z/E ratio, resulting in low yield of the desired Z-isomer (Olopatadine). How can I improve stereoselectivity?
A4: The Z-selectivity of the Wittig reaction with non-stabilized ylides, such as the one used here, is highly dependent on the reaction conditions. The desired Z-alkene is formed under conditions that favor kinetic control and prevent equilibration of the oxaphosphetane intermediate.[7][8]
-
Causality (The Vedejs Model): Under salt-free, aprotic conditions, the reaction proceeds via a concerted [2+2] cycloaddition. The transition state leading to the cis-oxaphosphetane (which decomposes to the Z-alkene) is sterically favored.[7][8] The presence of lithium salts can disrupt this pathway, leading to betaine intermediates that can equilibrate to the more thermodynamically stable trans-oxaphosphetane, yielding the E-alkene.[6][8]
-
Optimization Strategies:
-
Base/Cation Effect: Sodium-based bases (e.g., NaH, NaHMDS) often give better Z-selectivity than lithium-based ones (e.g., n-BuLi) because Na⁺ is less coordinating than Li⁺.[6][9]
-
Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred. Toluene can also be effective.
-
Temperature: Running the reaction at low temperatures (-78 °C to 0 °C) is crucial to prevent equilibration of the intermediates, thus favoring the kinetically formed Z-isomer.
-
| Condition | Effect on Z:E Ratio | Rationale |
| Base Cation | Li⁺ < K⁺ < Na⁺ | Lithium ions can complex with the betaine intermediate, allowing equilibration to the more stable E-isomer.[6][9] |
| Solvent | Aprotic, non-polar (e.g., Toluene, THF) | Favors the concerted cycloaddition pathway.[7] |
| Temperature | Low Temperature (e.g., -78°C) | Prevents equilibration of the oxaphosphetane intermediate, favoring the kinetic Z-product.[10] |
| Additives | Salt-free conditions | Avoids lithium salts which promote equilibration to the E-isomer.[8] |
Q5: I am recovering a significant amount of my starting ketone. What are the likely causes?
A5: Recovery of the starting ketone points to one of two main issues: insufficient ylide generation or a failure of the ylide to react with the ketone.
-
Inefficient Ylide Generation: As discussed in Q3, this is often due to an inactive base or the presence of moisture. Re-verify your base and ensure all glassware and solvents are scrupulously dry.
-
Steric Hindrance: The carbonyl group on the 6,11-dihydrodibenzo[b,e]oxepin-11-one is somewhat sterically hindered.[8][11] If the ylide is not reactive enough, the reaction will be slow or may not proceed at all.
-
Acid-Base Side Reaction: The ketone precursor used in Olopatadine synthesis often has a carboxylic acid group (Isoxepac).[3][12] If this acid is not protected (e.g., as an ester), it will be deprotonated by the strong base or the ylide itself. This consumes at least two equivalents of your base/ylide, leading to an effective stoichiometric imbalance and incomplete reaction. Many improved syntheses protect this group as an ester prior to the Wittig reaction to avoid this issue.[13][14][15]
Section 4: Work-up and Purification Issues
Even with a successful reaction, significant product loss can occur during isolation and purification.
Q6: I'm having difficulty removing the triphenylphosphine oxide (TPPO) byproduct, leading to impure product and low isolated yield. What are the best strategies?
A6: The removal of TPPO is a classic challenge in reactions employing triphenylphosphine.[16] Its polarity is often similar to that of the desired product, making chromatographic separation difficult and not feasible on a large scale.
-
Causality: TPPO is a highly polar and crystalline byproduct. Its solubility properties can be exploited for a chromatography-free removal.
-
Purification Protocols:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like cyclohexane, hexanes, or diethyl ether, whereas the Olopatadine intermediate is typically more soluble.[16][17] After the reaction, quenching and performing an initial extraction, you can often precipitate the bulk of the TPPO by concentrating the organic phase and triturating with or recrystallizing from a non-polar solvent or a mixed solvent system (e.g., ethyl acetate/hexane). Cooling to 0-5 °C can enhance precipitation.
-
Acid/Base Extraction: Since your product, Olopatadine, is a tertiary amine, it can be separated from the neutral TPPO by acid-base extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated Olopatadine will move to the aqueous layer, while TPPO remains in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the Olopatadine.
-
Extract the product back into an organic solvent.
-
Dry and concentrate to yield the purified product.
-
-
Section 5: Frequently Asked Questions (FAQs)
Q7: Should I consider a Horner-Wadsworth-Emmons (HWE) reaction instead of the classic Wittig?
A7: The HWE reaction is an excellent alternative and offers significant advantages.
-
Mechanism: The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble, making the purification significantly easier than removing TPPO.[18][19]
-
Stereoselectivity: The standard HWE reaction strongly favors the formation of the E-alkene, which is the undesired isomer for Olopatadine synthesis.[20] However, modifications exist (e.g., the Still-Gennari modification using electron-withdrawing groups on the phosphonate) that can favor the Z-alkene.[20][21] For this specific substrate, careful optimization would be required to achieve the desired Z-selectivity.
Q8: Can the carboxylic acid on the dibenz[b,e]oxepin ketone starting material interfere with the reaction?
A8: Absolutely. This is a critical point. As mentioned in A5, the acidic proton of the carboxylic acid will react with the strong base (n-BuLi, NaH) or the ylide. This requires using at least two extra equivalents of base, which can be costly and generate more side products. The most robust synthetic routes protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Wittig reaction.[13][14] The ester is then hydrolyzed back to the carboxylic acid in a final step after the olefination is complete. This strategy prevents the acid-base side reaction and generally leads to higher and more consistent yields.[13][15]
References
- U.S. Patent No. 5,750,703. Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer.
-
Olopatadine - All About Drugs. (2016). A comprehensive overview of Olopatadine synthesis routes and challenges. Available at: [Link]
- European Patent No. EP2145882A1. Process for obtaining olopatadine and intermediates.
-
Cativiela, C., et al. (2012). Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer. Tetrahedron, 68(38), 7856-7862. Available at: [Link]
-
Patsnap. (2012). Process for obtaining olopatadine and intermediates - EP2145882A1. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. A summary of the HWE reaction including the Still-Gennari modification. Available at: [Link]
-
New Drug Approvals. (2015). Olopatadine - Manufacturing Process. Available at: [Link]
- World Intellectual Property Organization. (2014). A process for the synthesis of olopatadine - WO2014147647A1.
- World Intellectual Property Organization. (2010). Process for the preparation of olopatadine - WO2010121877A2.
-
ResearchGate. (2012). Stereoselective Syntheses of the Antihistaminic Drug Olopatadine and Its E-Isomer. Available at: [Link]
-
New Drug Approvals. Olopatadine hydrochloride. Further details on synthesis. Available at: [Link]
-
Molbase. Synthesis of Step B: 6,11-Dihydro-11-hydroxydibenz[b,e]oxepin-2-carboxylic Acid. Available at: [Link]
-
Patsnap. (2016). A process for the preparation of olopatadine and sylil intermediates thereof - EP2848602A1. Available at: [Link]
- Google Patents. (2014). Preparation method of o-hydroxyl Olopatadine - CN104031020A.
-
Ohshima, E., et al. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. Journal of Medicinal Chemistry, 35(11), 2074-2084. Available at: [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
PubMed. (2009). 6,11-Dihydro-dibenz[b,e]oxepin-11-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o159–o160. Available at: [Link]
-
National Institutes of Health. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 85(7), 4886-4896. Available at: [Link]
- Google Patents. (2016). Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - CN106046053A.
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(6), 1436–1443. Available at: [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). (3-(Dimethylamino)propyl)triphenylphosphonium Bromide. Available at: [Link]
-
ResearchGate. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
University of Pittsburgh. The Wittig Reaction. Lecture notes. Available at: [Link]
-
Organic Syntheses. VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Available at: [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]
-
PrepChem.com. Preparation of 3,3-dimethylallyl triphenylphosphonium bromide. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
National Institutes of Health. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis (Stuttgart), 53(12), 2059–2070. Available at: [Link]
Sources
- 1. Buy (3-(Dimethylamino)propyl)triphenylphosphonium bromide | 18355-96-9 [smolecule.com]
- 2. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 3. Olopatadine – All About Drugs [allfordrugs.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. 6,11-Dihydro-dibenz[b,e]oxepin-11-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Reaction Conditions for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid Synthesis
Welcome to the technical support guide for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for improved yield and purity.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, including the anti-allergic agent Olopatadine.[1] The most common and versatile route to this molecule is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[2] While robust, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide provides field-proven insights to address these challenges directly.
Core Reaction Pathway: Williamson Ether Synthesis
The fundamental reaction involves the nucleophilic substitution of a halide by the phenoxide of 4-hydroxyphenylacetic acid. The electrophile is typically a 2-methylbenzoic acid derivative with a suitable leaving group on the methyl carbon, such as 2-(chloromethyl)benzoic acid or phthalide.[1][3]
Caption: General Williamson Ether Synthesis for the Target Molecule.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is extremely low or zero. What are the most likely causes?
A: A low or non-existent yield points to a fundamental issue in the reaction setup. Here is a diagnostic workflow to identify the problem:
-
Incomplete Deprotonation of the Phenol: The reaction's first step is the formation of the phenoxide nucleophile. If the base is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, halting the reaction. Ensure you are using at least two equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid on 4-hydroxyphenylacetic acid. Stronger bases like KOH or NaH are often more effective than weaker bases like K₂CO₃ for this initial step.[4]
-
Poor Quality of Reagents or Solvent: Ensure your alkylating agent [e.g., 2-(chloromethyl)benzoic acid] has not degraded. The solvent must be anhydrous, especially when using moisture-sensitive bases like NaH. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and promote SN2 reactions.[5]
-
Insufficient Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[1] A typical temperature range is 60-90°C.[3][6] If the reaction is run at room temperature, it may be too slow to produce a significant amount of product within a typical timeframe.
-
Reaction Time: SN2 reactions, particularly with moderately reactive electrophiles, can take several hours to reach completion.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has run to completion before initiating the work-up.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Q2: My crude product is very impure. What are the common side products and how can I avoid them?
A: Impurities often arise from competing side reactions. The structure of your reactants makes the following side reactions possible:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[7] To favor O-alkylation, using polar aprotic solvents like DMF or DMSO is recommended.[4]
-
Elimination (E2 Reaction): While the alkylating agent is a primary halide, which favors substitution, elimination can still compete, especially at higher temperatures or if the base is particularly bulky or sterically hindered.[8][9] This would lead to the formation of an alkene. To minimize this, avoid excessively high temperatures and choose a non-hindered base.
-
Hydrolysis of Ester Intermediates: If you are using the methyl or ethyl ester forms of the reactants (e.g., methyl 4-hydroxyphenylacetate), incomplete hydrolysis during the final work-up step can leave you with a mixture of the di-acid, mono-acid/mono-ester, and di-ester.[1][6] Ensure the hydrolysis step (e.g., with NaOH/methanol followed by acidification) is complete by allowing sufficient reaction time and temperature (e.g., 65°C for 2 hours).[1]
Q3: I am having trouble purifying the final product. What is an effective purification protocol?
A: The dicarboxylic acid nature of the target molecule dictates the purification strategy.
-
Quenching and Acidification: After the reaction is complete, cool the mixture and quench it by adding water. The product is likely soluble in the basic reaction mixture as a dicarboxylate salt. To precipitate the product, the mixture must be acidified with an acid like 1 M HCl to a pH of approximately 2-3.[3] This protonates both carboxyl groups, significantly reducing the product's aqueous solubility.
-
Extraction vs. Filtration: If the product precipitates as a clean solid upon acidification, it can be collected by vacuum filtration, washed with cold water, and then dried.[6] If it comes out as an oil or with significant impurities, a liquid-liquid extraction is necessary. Extract the acidified aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[3]
-
Recrystallization: The final step for achieving high purity is recrystallization. The crude solid can be dissolved in a hot solvent mixture, such as ethanol/water or acetic acid/water, and allowed to cool slowly to form pure crystals.[6][10]
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of base for this synthesis?
A: The choice of base is critical. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used.[4]
-
KOH/NaOH: Strong bases that are effective but require careful handling. They are suitable for deprotonating both the phenol and the carboxylic acid.
-
K₂CO₃: A milder base. It may require higher temperatures or longer reaction times to achieve full deprotonation and subsequent reaction.
-
NaH (Sodium Hydride): A very strong, non-nucleophilic base that works well but must be used under strictly anhydrous conditions with a suitable aprotic solvent like DMF or THF.[9]
For this specific synthesis, starting with KOH is a reliable choice due to its strength and common availability.
Q: Which solvent is most suitable?
A: Polar aprotic solvents are highly recommended because they accelerate SN2 reactions.[5]
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): Excellent choices that effectively dissolve the reactants and promote the reaction.[4]
-
Acetonitrile (CH₃CN): Another good option.[3]
-
Alcohols (e.g., Ethanol): Generally avoided because the solvent can also act as a nucleophile, leading to undesired side products.[9]
DMF is often the solvent of choice for its high boiling point and excellent solvating properties for this type of reaction.
Q: Should I use the free acid forms of the reactants or their ester derivatives?
A: Both approaches are viable and documented in the literature.[1]
-
Free Acids: This is the most direct route. However, it requires at least two equivalents of base to deprotonate both acidic protons on the nucleophile (the phenol and the carboxylic acid).
-
Ester Derivatives (e.g., Methyl or Ethyl Esters): This approach protects the carboxylic acids. You would react methyl 4-hydroxyphenylacetate with methyl 2-(chloromethyl)benzoate. This requires only one equivalent of base to deprotonate the phenol. However, it adds a final hydrolysis step to convert the di-ester product back to the di-acid, followed by acidification.[1][6] This can sometimes offer cleaner reactions and easier purification of the intermediate ester.
The choice often depends on the availability of starting materials and the desired purification strategy. The free acid route is more atom-economical if it can be performed cleanly.
Optimized Reaction Conditions Summary
The table below summarizes recommended starting conditions for optimizing the synthesis. Yields and purity are illustrative and will depend on precise experimental execution.
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Rationale & Expected Outcome |
| Nucleophile | 4-Hydroxyphenylacetic acid | Methyl 4-hydroxyphenylacetate | Free acid is more direct; ester may give a cleaner intermediate. |
| Electrophile | 2-(Chloromethyl)benzoic acid | Phthalide | Chloro-compound is a classic SN2 substrate; phthalide requires specific conditions.[1] |
| Base | KOH (2.2 eq.) | K₂CO₃ (2.5 eq.) | KOH is stronger, leading to faster reaction. K₂CO₃ is milder and may reduce side reactions.[4] |
| Solvent | DMF (anhydrous) | DMSO (anhydrous) | Both are excellent polar aprotic solvents that promote SN2 reactions.[5] |
| Temperature | 80 °C | 90 °C | Higher temperature increases reaction rate but may also increase side products.[3] |
| Time | 4-8 hours | 6-12 hours | Monitor by TLC until starting material is consumed. |
| Work-up | Acidification (HCl) & Filtration/Extraction | Acidification (Acetic Acid) & Recrystallization | Acidification is key to precipitating the product.[3][6] |
| Expected Yield | 75-85% | 70-80% | Highly dependent on purity of reagents and execution. |
Detailed Experimental Protocol (Example)
This protocol is a synthesized example based on common procedures for Williamson ether synthesis.[3][11]
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq.)
-
2-(Chloromethyl)benzoic acid (1.0 eq.)
-
Potassium Hydroxide (KOH) (2.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen), add 4-hydroxyphenylacetic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Carefully add powdered KOH (2.2 eq.) portion-wise to the stirring solution. An exotherm may be observed. Stir for 30 minutes at room temperature to ensure complete formation of the dianion.
-
Electrophile Addition: Dissolve 2-(chloromethyl)benzoic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain it for 4-8 hours. Monitor the progress by TLC (a suitable mobile phase might be Ethyl Acetate/Hexane with a small amount of acetic acid).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing deionized water.
-
Precipitation: While stirring vigorously, slowly add 1 M HCl until the pH of the solution is ~2-3. A white precipitate of the product should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure this compound. Dry the final product under vacuum.
References
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Online] Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. [Online] Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]
- Waheed, S., et al. Synthesis of 2-(4-Methyl-Phenoxymethyl)
- BenchChem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
-
BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
Googleapis.com. 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME. [Online] Available at: [Link]
- University Course Material. Experiment 06 Williamson Ether Synthesis.
-
ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Online] Available at: [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Online] Available at: [Link]
Sources
- 1. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
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- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 10. chembk.com [chembk.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Recrystallization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
Welcome to the technical support center for the purification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this dicarboxylic acid. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you achieve the highest purity and yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering step-by-step guidance and the scientific rationale behind each troubleshooting step.
Question 1: My compound "oiled out" upon cooling instead of forming crystals. What should I do?
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point in the specific solvent. For this compound, with a melting point of 181-183°C, this is less likely due to its high melting point but can still occur if impurities significantly depress the melting point or if an inappropriate solvent is used.[][2]
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: The most common cause of oiling out is a solution that is too concentrated.[3] Add a small amount of the hot solvent (1-2 mL increments) to the clear solution until it is slightly less saturated.
-
Slow Cooling: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice.[4] To prevent this, ensure a gradual temperature decrease. You can achieve this by:
-
Solvent System Modification: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly. For this compound, an ethanol-water system could be effective.[6]
Question 2: After cooling, no crystals have formed. How can I induce crystallization?
Answer:
The failure to form crystals upon cooling often indicates a supersaturated solution that lacks a nucleation site to initiate crystal growth.[3]
Methods to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[7] The microscopic scratches on the glass surface can provide nucleation sites for crystal formation.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution.[7] This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[3] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much, which could lead to rapid precipitation.
-
Ice Bath: If the solution has reached room temperature and no crystals have formed, further cooling in an ice-water bath can decrease the solubility and promote crystallization.[4] This should be done after attempting other methods, as rapid cooling can lead to smaller, less pure crystals.
Question 3: The purity of my compound did not significantly improve after one recrystallization. What factors could be at play?
Answer:
While recrystallization is a powerful purification technique, its effectiveness depends on several factors.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. If the impurity has similar solubility properties to your compound in the chosen solvent, the separation will be inefficient. A different solvent or solvent system should be explored.
-
Crystals Crashing Out Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[5] Ensure a slow cooling rate to allow for the selective incorporation of the desired molecules into the growing crystals.
-
Insufficient Washing: After filtration, the crystal cake must be washed with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.
-
Highly Impure Starting Material: Recrystallization is most effective for purifying compounds that are already relatively pure (e.g., >90%).[4] If the starting material is heavily contaminated, multiple recrystallizations may be necessary, or a preliminary purification step (like column chromatography) might be required.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
Based on its known solubility, ethanol or an ethanol/water mixture is a promising starting point.[][2] Given that it is soluble in both, a mixed solvent system might provide the best balance of solubility at high temperatures and insolubility at low temperatures, which is ideal for recrystallization.[7]
Q2: How can I obtain larger, well-formed crystals?
The key to growing large crystals is to allow for slow, undisturbed cooling.[4][8] A slower cooling rate provides more time for molecules to orient themselves correctly and build upon the crystal lattice, resulting in larger and purer crystals. Insulating the flask during cooling can help achieve this.
Q3: My final product is a light yellow powder. Is this expected?
Yes, the appearance of this compound is often described as a light yellow powder.[][9] While recrystallization can sometimes improve the color by removing colored impurities, a faint yellow hue may be inherent to the compound itself.
Q4: What is the expected yield from recrystallization?
The yield will depend on the purity of the starting material and the specific solvent system used. Some loss of product is inevitable as some will remain dissolved in the cold mother liquor.[5] A successful recrystallization will balance high purity with an acceptable yield. If the yield is very low, it may be due to using too much solvent.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Addition of Anti-Solvent:
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80°C) until a constant weight is achieved.
-
| Parameter | Recommended Value |
| Initial Solvent | Ethanol |
| Anti-Solvent | Deionized Water |
| Cooling Rate | Slow, undisturbed |
| Washing Solvent | Ice-cold ethanol/water |
IV. Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
V. References
-
ChemBK. (2024, April 9). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Purification and recovery of dicarboxylic acids using melt crystallization. Retrieved from
-
Google Patents. (n.d.). Process for crystallization of dicarboxylic acids. Retrieved from
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). Purification and separation of dicarboxylic acids. Retrieved from
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
Sources
- 2. chembk.com [chembk.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
"stability issues of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid in solution"
Welcome to the technical support center for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary known properties of this compound?
A1: this compound is a dicarboxylic acid with the molecular formula C₁₆H₁₄O₅ and a molecular weight of approximately 286.28 g/mol .[][2] It is known to be soluble in ethanol and water.[][3] This compound is also recognized as an impurity of Olopatadine, a histamine blocker and mast cell stabilizer.[][4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [] |
| Molecular Weight | 286.28 g/mol | [][2] |
| Melting Point | 181-183 °C | [][2] |
| Appearance | Light yellow powder | [] |
| Solubility | Soluble in Ethanol, Water | [][3] |
| Storage | Room Temperature, Sealed in dry conditions | [3] |
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation studies on this molecule are not extensively published, based on its structure, we can anticipate several potential degradation pathways. The primary points of instability are the ether linkage and the carboxylic acid groups.
-
Ether Bond Cleavage: The benzyl-ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, or through oxidative stress.
-
Oxidative Degradation: The aromatic rings and the benzylic carbon are potential sites for oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light.[5][6]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO₂ and the formation of degradation products.
-
Precipitation due to pH shifts: As a dicarboxylic acid, its solubility in aqueous solutions is highly dependent on the pH. Changes in pH that shift the equilibrium towards the non-ionized form will significantly decrease its solubility and cause it to precipitate out of solution.
Q3: How does pH affect the stability and solubility of this compound?
A3: The pH of the solution is a critical factor. The two carboxylic acid groups have different pKa values. At a pH below the pKa of the carboxylic acid groups, the compound will be in its less soluble, protonated form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming carboxylates, which are significantly more soluble in water. Therefore, maintaining a stable and appropriate pH is crucial to prevent precipitation. Extreme pH values (highly acidic or basic) may also catalyze the hydrolysis of the ether bond.
Troubleshooting Guide
Issue 1: I am observing precipitation or cloudiness in my aqueous solution of this compound.
This is a common issue for dicarboxylic acids and is most likely related to the pH of your solution and the concentration of the compound.
Causality and Troubleshooting Steps:
-
Check the pH of your solution: The protonated form of the carboxylic acids is less soluble than the deprotonated (salt) form. If the pH of your solution is too low, the compound will precipitate.
-
Action: Measure the pH of your solution. If it is acidic, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate dissolves. For consistent results, preparing a buffered solution at a target pH is recommended.
-
-
Consider the concentration: You may be exceeding the solubility limit of the compound at the given pH and temperature.
-
Action: Try preparing a more dilute solution. If a higher concentration is required, you may need to adjust the pH or add a co-solvent like ethanol.
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Action: Gentle warming of the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
-
Experimental Workflow for Solubility Optimization:
Caption: Workflow for a preliminary stability study.
References
-
ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Link]
- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
PubMed. Degradation of 2-methylbenzoic Acid by Pseudomonas Cepacia MB2. [Link]
-
Pharmaffiliates. This compound. [Link]
-
PubMed. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]
-
R Discovery. 2-Methyl-4-[(4-methyl-phen-yl)amino]-benzoic acid. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]
- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
PubMed. Photoenolization of 2-(2-methyl benzoyl) benzoic acid, methyl ester: effect of E photoenol lifetime on the photochemistry. [Link]
-
PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]
-
PubMed. The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. [Link]
-
ResearchGate. Oxidative lactonization of 2-[(4-methoxyphenyl)methyl]-benzoic acid to.... [Link]
-
NIH. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]
-
PubMed. METABOLISM OF PHENOXYALKYL CARBOXYLIC ACIDS BY A FLAVOBACTERIUM SPECIES. [Link]
Sources
Technical Support Center: Degradation Pathways of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your stability studies.
Introduction to Stability and Degradation
Understanding the degradation pathways of a molecule like this compound (CAS 55453-89-9) is critical in pharmaceutical development.[] These pathways reveal the intrinsic stability of the compound and help identify potential degradation products that could impact safety and efficacy. Forced degradation studies are a cornerstone of this process, intentionally subjecting the molecule to stress conditions to predict its long-term stability.[2][3][4]
This guide will walk you through the potential degradation mechanisms of this compound, provide troubleshooting for common experimental hurdles, and answer frequently asked questions.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Forced Degradation Studies
Question: I am performing forced degradation studies on this compound under standard acidic, basic, and oxidative conditions, but I am seeing minimal to no degradation. What could be the issue?
Answer:
This is a common challenge, especially with relatively stable molecules like aromatic carboxylic acids.[5] Here are several factors to consider and troubleshoot:
-
Inadequate Stress Conditions: The standard conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) may not be stringent enough. Aromatic ether linkages and benzoic acid moieties can be quite stable.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Incrementally increase the concentration of your acid, base, or oxidizing agent. For example, you could try 0.5 N or 1 N HCl/NaOH.
-
Elevate Temperature: Heating is often necessary to accelerate degradation. Conduct your studies at elevated temperatures (e.g., 60-80°C). Be aware that high temperatures can also induce thermal degradation, so a parallel control in a neutral solution at the same temperature is essential.[5]
-
Extend Exposure Time: If immediate degradation is not observed, extend the duration of the stress test from hours to several days, with periodic sampling.
-
-
-
Solubility Issues: If the compound is not fully dissolved in the stress medium, the degradation kinetics will be skewed and underestimated.
-
Troubleshooting Steps:
-
Co-solvents: Use a co-solvent such as methanol or acetonitrile to ensure complete dissolution before adding the stressor. Be mindful that the co-solvent itself should be stable under the test conditions and not interfere with the analysis.
-
pH Adjustment: Ensure the pH of the solution is appropriate for maintaining solubility throughout the experiment.
-
-
-
Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) may not be capable of separating the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Method Re-validation: Ensure your analytical method has been validated for specificity. This involves demonstrating that you can resolve the parent peak from potential degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak for the parent compound is impure after stress testing, it indicates co-eluting degradants.
-
Alternative Detection: Consider using mass spectrometry (LC-MS/MS) for more selective and sensitive detection of both the parent compound and its degradants.[6]
-
-
Issue 2: Unexpected Peaks in the Chromatogram
Question: My chromatograms from the forced degradation study of this compound show several unexpected peaks, even in my control samples. How do I identify the source of these peaks?
Answer:
Unexpected peaks can arise from various sources. A systematic approach is key to identifying them.
-
Placebo and Blank Analysis:
-
Troubleshooting Steps:
-
Analyze the Placebo/Vehicle: If your sample is in a formulation, analyze the placebo (all components except the active ingredient) under the same stress conditions. This will help identify peaks originating from excipient degradation.
-
Inject the Blank: Inject a blank sample (the solvent/mobile phase) that has been subjected to the same conditions. This can help identify issues with the solvent, system contamination, or mobile phase degradation.
-
-
-
Interaction with Container/Closure System:
-
Troubleshooting Steps:
-
Leachables: The stress conditions (e.g., high pH, temperature) can cause compounds to leach from your storage containers (e.g., vials, caps). Run a control with only the stress medium in the container to check for leachables.
-
-
-
Impurity Profiling of the Starting Material:
-
Troubleshooting Steps:
-
Characterize the Unstressed Sample: Analyze your starting material thoroughly. Some of the "degradation" peaks may be impurities that were already present.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which contains two carboxylic acid groups and an ether linkage, the following degradation pathways are most probable:
-
Hydrolysis: The ether linkage is a potential site for hydrolysis, especially under strong acidic or basic conditions, which could cleave the molecule into 4-hydroxyphenylacetic acid and 2-(hydroxymethyl)benzoic acid. While generally stable, this linkage can be susceptible under forced conditions. The ester form of this compound is readily hydrolyzed.[7][8]
-
Oxidation: The benzylic carbon (the -CH₂- group attached to the benzoic acid ring) is susceptible to oxidation.[9][10] This could lead to the formation of an ester or lactone, such as 3-(4-(carboxymethyl)phenoxy)-1(3H)-isobenzofuranone. The aromatic rings themselves can also be oxidized, potentially leading to hydroxylated byproducts.
-
Photolysis: Aromatic compounds can be susceptible to photodegradation.[11] Exposure to UV or visible light could lead to the formation of radical species and subsequent degradation products. A photostability study as per ICH Q1B guidelines is recommended.[2]
-
Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, where a carboxyl group is lost as CO₂.[5]
Q2: How do I design a robust forced degradation study for this compound?
A2: A well-designed study should cover a range of conditions to explore all likely degradation pathways.[3]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl at room temperature and 60-80°C | Ether hydrolysis |
| Base Hydrolysis | 0.1 N - 1 N NaOH at room temperature and 60-80°C | Ether hydrolysis |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the benzylic carbon, aromatic ring hydroxylation |
| Thermal Degradation | Dry heat (e.g., 105°C) and solution at 60-80°C | Decarboxylation, other rearrangements |
| Photodegradation | Exposure to light source as per ICH Q1B guidelines | Photolytic cleavage, radical formation |
It's crucial to aim for 5-20% degradation of the active ingredient to ensure that the degradation products are formed at detectable levels without being overly complex.
Q3: What analytical techniques are best suited for analyzing the degradation products?
A3: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography with UV/PDA detection (HPLC-UV/PDA): This is the workhorse for stability studies. A reversed-phase method on a C18 column is a good starting point. The PDA detector is invaluable for assessing peak purity and providing UV spectral information about the degradants.[12]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is highly sensitive and selective, making it ideal for identifying and quantifying low-level degradation products. It provides molecular weight and fragmentation information, which is crucial for structure elucidation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful if volatile degradation products are expected. However, the parent compound and its primary degradants are likely not volatile enough without derivatization.[13]
Q4: Can this molecule undergo microbial degradation?
A4: Yes, it is plausible. The structure contains benzoic acid and phenylacetic acid moieties, which are known to be susceptible to microbial degradation. For instance, some bacteria can metabolize 2-methylbenzoic acid.[14] If the compound is intended for a product that could be subject to microbial contamination, investigating its susceptibility to microbial degradation would be prudent. This typically involves incubating the compound with relevant microbial cultures and monitoring for its disappearance and the formation of metabolites.
Experimental Protocols and Visualizations
Protocol: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a clean glass vial, add 1 mL of the stock solution.
-
Add 1 mL of 30% hydrogen peroxide.
-
In a parallel control vial, add 1 mL of the stock solution and 1 mL of water.
-
-
Incubation: Keep both vials at room temperature, protected from light, for 24-48 hours.
-
Sampling and Quenching: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/PDA or LC-MS/MS method.[6][12]
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram: Troubleshooting Workflow for No Degradation
Caption: Troubleshooting workflow for experiments showing minimal to no degradation.
References
Sources
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 10. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 11. Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support guide for the purification of crude 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS 55453-89-9). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. Here, we dissect common issues, explain the underlying chemical principles, and provide validated protocols to streamline your purification workflow.
Section 1: Compound Profile & Initial Assessment
This compound is a dicarboxylic acid ether, notable as a key intermediate and impurity in the synthesis of pharmaceuticals like Olopatadine.[] Its structure, featuring two carboxylic acid moieties and an ether linkage, presents unique purification challenges.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [][2] |
| Molecular Weight | 286.28 g/mol | [][3] |
| Appearance | Light yellow or white powder | [] |
| Melting Point | 181-183°C | [][2] |
| Solubility | Soluble in Ethanol, Water; Slightly soluble in water, soluble in organic solvents such as dimethylformamide. | [][4] |
| pKa | (Predicted) ~3.5 (benzoic acid) and ~4.5 (phenylacetic acid) | N/A |
A successful purification strategy begins with understanding the likely impurities. The most common synthetic route is a variation of the Williamson ether synthesis.[5] A typical pathway involves the reaction of a 4-hydroxyphenylacetic acid ester with a 2-(halomethyl)benzoic acid ester, followed by saponification (hydrolysis) of the resulting diester.[6][7]
Caption: Decision tree for selecting a purification strategy.
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
Recrystallization Issues
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the recrystallization solvent or its solubility limit is exceeded at a temperature above its melting point. Given the compound's melting point of 181-183°C, this is less common but can happen if high-boiling point solvents are used. More likely, the impurity level is too high, causing a significant melting point depression.
-
Causality: High impurity concentration creates a eutectic mixture with a lower melting point than the pure compound.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to ensure the "oil" is fully dissolved.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath. Rapid cooling encourages oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. This creates a rough surface that initiates crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Re-evaluate Solvent: You may need a more suitable solvent system. Refer to the solvent recommendation table in Section 4.
-
Q2: My yield is very low after recrystallization. How can I improve it?
A2: Low yield is typically due to using too much solvent or premature crystallization during filtration.
-
Causality: The product has some solubility even in the cold solvent. Using an excessive volume of solvent means a significant amount of product will remain in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cool Thoroughly: Ensure the crystallization flask is fully cooled in an ice bath for at least 20-30 minutes before filtration to minimize solubility.
-
Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent (e.g., reduce volume by half) and re-cool to obtain a second, albeit likely less pure, crop of crystals.
-
Pre-heat Funnel: When filtering, use a pre-heated funnel to prevent the product from crystallizing out and clogging the filter paper.
-
Chromatography Issues
Q3: My compound is streaking badly on a silica gel TLC plate/column. Why?
A3: The two carboxylic acid groups on your molecule are highly polar and interact strongly with the acidic silanol groups on the silica surface. This leads to irreversible adsorption and "streaking."
-
Causality: Strong acid-acid interactions between the analyte and stationary phase lead to poor chromatographic behavior.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane). The acid in the mobile phase protonates the silanol groups on the silica and ensures your dicarboxylic acid remains fully protonated, reducing the strong interaction and leading to sharper peaks.
-
Use a More Polar Eluent: Increase the polarity of your mobile phase. For this compound, a gradient starting from 50% Ethyl Acetate in Hexanes and moving towards 10-20% Methanol in Dichloromethane (DCM) may be necessary.
-
Consider Reversed-Phase: Reversed-phase chromatography (C18) is often better suited for polar, acidic compounds. [8]See the HPLC protocol below.
-
Purity Assessment Issues
Q4: My ¹H NMR spectrum shows a singlet around 3.7 ppm that I can't assign. What is it?
A4: A singlet in that region is highly characteristic of a methyl ester (-OCH₃). This strongly suggests the presence of the mono-ester/mono-acid impurity from incomplete hydrolysis, or the dimethyl ester starting material. [6]
-
Causality: The saponification reaction did not go to completion, leaving one or both of the methyl ester groups intact.
-
Troubleshooting Steps:
-
Re-subject to Hydrolysis: Combine the impure material and re-run the hydrolysis step, perhaps with a longer reaction time or slightly elevated temperature (e.g., reflux in methanol/water with NaOH).
-
Purify via Extraction: Perform an acid-base extraction. The target diacid will move to the aqueous basic layer, while the less acidic mono-ester and neutral di-ester will have a higher affinity for the organic layer.
-
Section 4: Validated Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This method is ideal for quantitative purity analysis and for tracking the progress of purification. [9][10][11]
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure consistent protonation of carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 95% B over 15 min | Starts polar to retain the compound, then ramps up to elute it. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic rings provide strong chromophores for UV detection. |
| Injection Volume | 10 µL | Standard volume. |
| Sample Prep | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved before injection. |
Protocol 2: Bench-Scale Recrystallization (~5 g Scale)
Recrystallization is an effective technique for removing impurities with different solubility profiles. [12][13]
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: In a fume hood, add approximately 50 mL of an ethanol/water mixture (e.g., 9:1 v/v) to the flask. Heat the mixture on a hot plate to near boiling with stirring.
-
Achieve Saturation: Continue adding the hot solvent mixture dropwise until all the solid just dissolves. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and filter flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture).
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C overnight.
-
Validation: Check the melting point. A sharp range of 181-183°C indicates high purity. [][2][9]Assess purity by HPLC (Protocol 1).
Protocol 3: Acid-Base Extraction for Neutral Impurity Removal
This protocol is highly effective at removing non-acidic impurities like the unreacted dimethyl ester. [12]
-
Dissolution: Dissolve ~2 g of crude product in ~50 mL of ethyl acetate in a separatory funnel.
-
Base Extraction: Add ~30 mL of 1 M sodium carbonate (Na₂CO₃) solution. Caution: CO₂ evolution may occur. Vent the funnel frequently. Shake vigorously. Allow the layers to separate. The deprotonated diacid will move into the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 20 mL of 1 M Na₂CO₃. Combine the aqueous extracts.
-
Organic Wash (Optional): The initial organic layer can be discarded or washed with brine, dried, and concentrated to recover any unreacted neutral starting material.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). The pure diacid will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 2.
Section 5: References
-
ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Retrieved from [Link]
-
Matyjaszczyk, I. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids. Retrieved from
-
Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids. Retrieved from
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Retrieved from
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Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from
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PubMed. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Google Patents. (n.d.). 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME. Retrieved from
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. Retrieved from
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
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Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS No. 55453-89-9). As a critical intermediate in the synthesis of pharmaceuticals, such as Olopatadine, and a compound with applications in polymer chemistry, its proper handling and storage are paramount for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety.[][2][3] This document moves beyond simple checklists to explain the scientific rationale behind each recommendation, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Compound Properties
This section addresses the most common initial questions regarding the fundamental properties of this compound.
Q1: What are the essential identifiers and physicochemical properties of this compound?
A1: Accurate identification is the first step in any successful experiment. The key properties are summarized below. It is common for the appearance to vary from white to a light yellow powder, which can be dependent on purity and the synthetic route.[][2] Similarly, the melting point may show slight variations. Always refer to the certificate of analysis (CoA) provided by your supplier for batch-specific data.
| Property | Value | Source(s) |
| CAS Number | 55453-89-9 | [][4][5] |
| Molecular Formula | C₁₆H₁₄O₅ | [][4][6] |
| Molecular Weight | 286.28 g/mol | [][4][7] |
| Appearance | White crystalline solid to light yellow powder | [][2] |
| Melting Point | 181-183 °C | [][4] |
| Predicted Boiling Point | 516.6 ± 35.0 °C | [][4] |
| Synonyms | 4-(2-carboxybenzyloxy)phenylacetic acid; Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]- | [] |
Q2: How soluble is this compound? What solvents are recommended?
A2: The compound's solubility is dictated by its two carboxylic acid groups and the largely aromatic structure. It is reported to be soluble in ethanol and water.[] However, another source qualifies its aqueous solubility as "slight," while noting good solubility in organic solvents like ethanol and dimethylformamide (DMF).[2]
-
Expert Insight: The term "soluble in water" can be misleading. As a dicarboxylic acid, its solubility in water is highly pH-dependent. In neutral or acidic water, it is likely only slightly soluble. To achieve significant aqueous solubility, deprotonation of the carboxylic acid groups is necessary. This can be accomplished by preparing an aqueous solution with a base (e.g., NaOH, NaHCO₃) to form the more soluble carboxylate salt. For organic applications, ethanol and DMF are reliable starting points.[2]
Section 2: FAQs - Storage and Stability
Proper storage is crucial for preventing degradation and ensuring the compound's long-term viability.
Q1: What are the definitive storage conditions for this compound?
A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][8] The recommended storage temperature is ambient room temperature.[][2]
-
Causality Explained: The primary degradation pathways for a molecule like this involve hydrolysis of the ether linkage (though generally stable, can be susceptible under harsh acidic/basic conditions) and reactions of the carboxylic acid groups. Storing it in a "tightly closed" and "dry" container minimizes exposure to atmospheric moisture, which could lead to slow hydrolysis or clumping of the powder.[4] A "cool" environment slows down any potential kinetic degradation processes.
Q2: Are there any materials or chemicals that should not be stored near this compound?
A2: Yes. Due to its chemical nature, it should be stored away from strong oxidizing agents and strong bases.
-
Expert Insight: Strong oxidizing agents can potentially react with the benzene rings or the benzylic ether linkage. Strong bases will readily deprotonate the carboxylic acids in a highly exothermic reaction and could promote hydrolysis or other unwanted reactions. It is also good practice to store it apart from foodstuff containers.[4]
Q3: How does the stability of the compound differ between its solid form and when it's in solution?
A3: In its solid, crystalline form, the compound is highly stable when stored under the recommended conditions. In solution, its stability is dependent on the solvent, pH, and storage temperature.
-
In Solid Form: Stable for extended periods if kept cool and dry.
-
In Solution: Stock solutions, especially in protic or aqueous solvents, should be considered less stable. For aqueous solutions, maintaining a stable pH is important. For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q1: I'm having trouble dissolving the compound in my aqueous buffer. What steps can I take?
A1: This is a common issue stemming from the compound's pH-dependent solubility. Follow this troubleshooting workflow to diagnose and solve the problem.
Protocol: Achieving Aqueous Solubility
-
Verify Compound Identity: Confirm you are using the correct compound and check the supplier's CoA for any notes on solubility.
-
Initial Suspension: Add the desired amount of the compound to your aqueous buffer and stir. You will likely observe a fine white or light yellow suspension.
-
pH Adjustment: While stirring, slowly add a dilute solution of a base, such as 1 M NaOH, dropwise. Monitor the pH of the solution. As the carboxylic acid groups are deprotonated to their more soluble carboxylate salt forms, the solid will begin to dissolve. The predicted pKa is around 3.82, so dissolving should readily occur as the pH becomes basic.[2]
-
Gentle Warming (Optional): If the compound is still not fully dissolved after pH adjustment, gently warming the solution to 30-40°C can help increase the rate of dissolution. Do not boil.
-
Consider a Co-solvent: If the experimental design allows, using a small percentage of a water-miscible organic solvent like ethanol or DMSO as a co-solvent can significantly aid solubility before adding the aqueous buffer.[][2]
Troubleshooting Workflow: Experimental Issues
Caption: Troubleshooting workflow for common issues.
Q2: My compound has turned from white to a noticeable yellow color over time. Is it degraded?
A2: A color change can be an indicator of degradation, though it may not always affect the compound's utility for certain applications. The best course of action is to verify its integrity.
-
Verification Protocol:
-
Melting Point Analysis: Determine the melting point of a small sample. A significant depression or broadening of the melting point range compared to the literature value (181-183 °C) suggests the presence of impurities, possibly from degradation.[][4]
-
Chromatographic Analysis: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak. The presence of multiple new peaks is a clear sign of degradation or contamination.
-
Action: If degradation is confirmed, it is strongly recommended to use a fresh, uncompromised batch of the compound for your experiments to ensure data validity.
-
Section 4: Safe Handling and Disposal
Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.
Q1: What are the specific hazards and mandatory PPE for handling this compound?
A1: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][8][9] Some suppliers also note that it may cause respiratory irritation (H335).[8] Therefore, strict adherence to PPE standards is required.
-
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent contact with dust or splashes.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]
-
Body Protection: A standard lab coat should be worn. For operations with significant dust generation, a protective suit may be warranted.[10]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][8] If significant dust is unavoidable, a P95 (US) or P1 (EU) particle respirator should be used.[10]
-
Q2: What is the correct first aid response for accidental exposure?
A2: Immediate and correct action can significantly mitigate irritation.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][9]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical help.[4][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][9]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]
Q3: How should I dispose of waste material?
A3: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[10] Uncleaned containers should be treated as the product itself. Contact a licensed professional waste disposal service to dispose of this material.
References
-
2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 55453-89-9 Name: 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - Hangzhou Zy化科技有限公司. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 216394-06-8 Name ... - XiXisys. [Link]
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This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
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This compound - MySkinRecipes. [Link]
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- 10. angenechemical.com [angenechemical.com]
Technical Support Center: Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. The guidance is structured to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Introduction: The Synthetic Strategy
The synthesis of the target dicarboxylic acid is most reliably achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of the diaryl ether linkage by reacting methyl 4-hydroxyphenylacetate with methyl 2-(bromomethyl)benzoate. This step is a classic SN2 reaction.[1][2]
-
Saponification: Hydrolysis of the two methyl ester groups under basic conditions to yield the final dicarboxylic acid product.
This guide is structured around the potential pitfalls in each of these critical stages.
Visualized Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Yield in Williamson Ether Synthesis Step (Diester Formation)
You observe a significant amount of unreacted starting materials (methyl 4-hydroxyphenylacetate and/or methyl 2-(bromomethyl)benzoate) by TLC or LC-MS analysis.
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Deprotonation of Phenol | The Williamson ether synthesis requires the formation of a phenoxide, which is the active nucleophile.[3] For phenols, a moderately strong base is sufficient. Solution: Use at least 1.5 equivalents of a base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are preferred over hydroxides (NaOH, KOH) to prevent premature ester hydrolysis. Ensure the base is finely powdered and the solvent (DMF, Acetonitrile) is anhydrous. |
| Degraded Alkyl Halide | Methyl 2-(bromomethyl)benzoate is a reactive benzylic bromide and can degrade upon storage, especially if exposed to moisture or light.[4][5] Solution: Use freshly acquired or purified starting material. If degradation is suspected, purify the bromide by recrystallization or column chromatography before use. Store it under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[6] |
| Insufficient Reaction Temperature/Time | The SN2 reaction may be kinetically slow.[2][7] Solution: Heat the reaction mixture to 70-90°C. Monitor the reaction progress by TLC every 2-4 hours. Typical reaction times can range from 8 to 24 hours. |
| Inappropriate Solvent Choice | The choice of solvent is critical for SN2 reactions.[7] Solution: Use a polar aprotic solvent like DMF or DMSO.[3][7] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, increasing its nucleophilicity. Avoid protic solvents like ethanol, as they can solvate and deactivate the nucleophile. |
Problem 2: Significant Side Product Formation in Williamson Ether Synthesis
Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS that are not starting materials or the desired product.
Caption: Competing reaction pathways in the Williamson ether synthesis.
| Potential Cause | Recommended Solution & Explanation |
| C-Alkylation of Phenoxide | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][3][7] Solution: Favor O-alkylation by using polar aprotic solvents (DMF, DMSO) and alkali metal counterions like K⁺ or Cs⁺.[3][7] Protic solvents or certain phase-transfer catalysts can sometimes increase the amount of C-alkylation. |
| E2 Elimination of Alkyl Halide | The phenoxide is a base and can promote the E2 elimination of the benzylic bromide, especially at high temperatures.[1][7] This is more common with secondary or tertiary halides but can occur with reactive primary halides. Solution: Maintain a moderate reaction temperature (70-90°C). Overheating can favor elimination over substitution.[7] Ensure the use of a primary benzylic bromide, as is the case here. |
| Reaction with Solvent/Base | If using a strong base like NaH with DMF, deprotonation of the DMF can occur at elevated temperatures. If using NaOH/KOH, premature ester hydrolysis can be a major issue. Solution: Use K₂CO₃ or Cs₂CO₃ as the base. They are strong enough to deprotonate the phenol but generally not reactive enough to hydrolyze the methyl esters under anhydrous conditions at moderate temperatures. |
Problem 3: Incomplete Hydrolysis During Saponification Step
After the basic hydrolysis and acidic workup, you isolate a mixture containing the desired dicarboxylic acid along with one or both mono-acid/mono-ester intermediates.
| Potential Cause | Recommended Solution & Explanation |
| Steric Hindrance | The methyl ester on the benzoate ring is sterically hindered by the ortho-substituent, making it hydrolyze slower than the phenoxyacetate ester.[8][9] Solution: Increase the reaction time and/or temperature. Refluxing in a mixture of methanol/water (e.g., 1:1) with a sufficient excess of base (3-4 equivalents of NaOH or KOH) for 4-12 hours is often necessary. High-temperature hydrolysis can significantly accelerate the reaction.[10] |
| Insufficient Base | Stoichiometrically, two equivalents of base are required for hydrolysis, and a third is needed to deprotonate the final dicarboxylic acid. An excess is required to drive the reaction to completion. Solution: Use at least 3, and preferably 4-5, equivalents of NaOH or KOH. This ensures the hydroxide concentration remains high throughout the reaction. |
| Poor Solubility | The diester intermediate may have poor solubility in a purely aqueous base, leading to a slow, heterogeneous reaction. Solution: Use a co-solvent system such as Methanol/Water, THF/Water, or Dioxane/Water. This ensures the substrate is fully dissolved, allowing the hydroxide ions effective access to both ester groups. |
Problem 4: Difficulty in Purifying the Final Product
The crude product obtained after acidification is an oil, discolored, or gives a broad melting point range after initial isolation.
| Potential Cause | Recommended Solution & Explanation |
| Presence of Impurities | Side products from the ether synthesis or incomplete hydrolysis products can inhibit crystallization. Solution: First, ensure the hydrolysis is complete by LC-MS. If impurities persist, consider purification by converting the crude acid to its disodium salt. Dissolve the crude product in aqueous sodium bicarbonate or sodium hydroxide, wash with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure dicarboxylic acid.[11] |
| Incorrect pH for Precipitation | The product has two carboxylic acid groups with different pKa values. Precipitation must occur at a pH well below the lower pKa to ensure the molecule is fully protonated and minimally water-soluble. Solution: Acidify the solution of the carboxylate salt slowly with 1-2M HCl until the pH is ~2. Check with pH paper. Adding acid too quickly can cause the product to oil out or trap impurities. |
| Inappropriate Crystallization Solvent | The product may be too soluble or insoluble in common solvents. Solution: Recrystallization from hot water or an ethanol/water mixture is often effective for aromatic dicarboxylic acids.[12] If the product remains an oil, try triturating with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture). |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Williamson ether synthesis step? For synthesizing aryl ethers from phenols, weaker bases are often sufficient and preferable to avoid side reactions. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice.[3][7] It is strong enough to deprotonate the acidic phenol but not basic enough to promote significant elimination or react with the ester functionalities under typical reaction conditions. Cesium carbonate (Cs₂CO₃) can also be used and is sometimes more effective due to higher solubility and the "cesium effect," but it is more expensive.
Q2: How can I monitor the progress of the reactions?
-
Step 1 (Ether Synthesis): Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30% Ethyl Acetate in Hexanes. You should see the spot for methyl 4-hydroxyphenylacetate disappear and a new, less polar spot for the diester product appear. LC-MS can also be used for more precise monitoring.
-
Step 2 (Saponification): TLC can be used, but the carboxylic acids may streak. A better method is LC-MS to confirm the disappearance of the diester starting material (M) and the appearance of the final dicarboxylic acid product (M-28).
Q3: My methyl 2-(bromomethyl)benzoate starting material is a yellowish oil, but the literature says it's a solid. Can I still use it? Methyl 2-(bromomethyl)benzoate has a low melting point (32-32.5°C) and can exist as a low-melting solid or an oil.[6] A yellowish color may indicate some degradation (e.g., formation of HBr and subsequent side products). While it might still be usable, employing impure starting material is a common cause of low yields and difficult purifications. It is highly recommended to use pure, white to off-white solid material for best results.
Q4: Can I perform a one-pot synthesis by reacting 4-hydroxyphenylacetic acid directly with 2-(bromomethyl)benzoic acid? This is not recommended. This approach involves four acidic protons (two carboxylic and one phenolic) and two nucleophilic sites (phenoxide and carboxylates). The base would neutralize all acidic protons, and the alkylating agent could react with any of the three resulting anions, leading to a complex and inseparable mixture of products, including esters and polymers. The use of protecting groups (in this case, the methyl esters) is essential for a clean and high-yielding synthesis.
Q5: What is the best way to remove water from my solvents and reagents?
-
Solvents: Use commercially available anhydrous solvents (e.g., DMF, acetonitrile) packaged under an inert atmosphere. If necessary, they can be dried over molecular sieves (4Å).
-
Reagents: Potassium carbonate can be dried in an oven at >120°C for several hours and cooled in a desiccator before use. The starting materials should be stored in a desiccator.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate (Diester Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Stir the suspension under an inert atmosphere (N₂ or Ar) for 15 minutes at room temperature.
-
Add methyl 2-(bromomethyl)benzoate (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
-
Dissolve the crude diester intermediate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (4.0 eq) and heat the mixture to reflux.
-
Stir at reflux for 4-8 hours, or until LC-MS analysis confirms the complete disappearance of the starting material and any mono-hydrolyzed intermediates.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is ~2.
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
-
If necessary, recrystallize from a hot water/ethanol mixture.
References
- Alemán, P. A., Boix, C., & Poliakoff, M.
- BenchChem. Common side reactions in the Williamson synthesis of ethers. BenchChem Tech Support.
- Google Patents.
- RSC Publishing.
- ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. ChemBK.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- LookChem.
- Chemsrc.
- Semantic Scholar. Synthesis of 2-(4-Methyl-Phenoxymethyl)
- Google Patents.
- Chemistry Stack Exchange.
- Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry.
- Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Williamson Ether Synthesis Lab Procedure.
- LibreTexts Chemistry. 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific.
- Google Patents. 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. EP2058294A1.
- Google Patents. PRODUCTION OF AN AROMATIC DICARBOXYLIC ACID.
- PubMed.
- University Course Material. Experiment 06 Williamson Ether Synthesis.
- ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- ResearchGate. Can anyone help me with a Williamson ether synthesis?.
- Reddit. Williamson ether synthesis trouble, 2.0. r/chemistry.
- ChemicalBook.
- ChemicalBook. 2-(4-METHYLPHENOXY)BENZOIC ACID synthesis. ChemicalBook.
- CymitQuimica.
- ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
- EvitaChem. Buy Methyl 2-(bromomethyl)
- Sigma-Aldrich.
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Technical Support Center: Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on the critical role of solvent selection in achieving high yields and purity.
The synthesis of this molecule, a key intermediate for various pharmaceutical compounds, typically involves a Williamson ether synthesis.[1][2] This SN2 reaction joins a phenoxide with an alkyl halide.[1][3] The choice of solvent is paramount as it directly influences the reaction rate, yield, and the formation of side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, explaining their root causes and offering practical solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges in this synthesis. Several factors, often related to the solvent and reaction conditions, can be at play.[4]
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields can be frustrating, but a systematic approach can help identify and resolve the underlying issue.
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The Williamson ether synthesis is highly sensitive to the solvent environment.[1]
-
Problem: Using polar protic solvents like water, ethanol, or methanol can significantly reduce the nucleophilicity of the phenoxide.[5][6][7][8] These solvents form a "solvent cage" around the negatively charged oxygen of the phenoxide through hydrogen bonding, which must be broken for the reaction to proceed.[5][6]
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile .[1][9][10] These solvents can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[11][12] This can dramatically increase the reaction rate. For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[5][6]
-
-
Presence of Water: Moisture is detrimental to the Williamson ether synthesis.[4][12]
-
Problem: Water can react with the strong base used to deprotonate the phenol, neutralizing it and preventing the formation of the necessary phenoxide nucleophile.[4][12] It can also hydrolyze the alkyl halide.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents under dry conditions.[4][12]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[4][10]
-
Problem: While higher temperatures can accelerate the desired SN2 reaction, excessively high temperatures can favor the competing E2 elimination side reaction, especially if there is any steric hindrance.[4][10]
-
Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][4] It is advisable to start at the lower end of this range and monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[12]
-
-
Insufficient Reaction Time: This synthesis may require several hours to reach completion.[12]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Question: I am observing significant impurities in my product mixture. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
E2 Elimination: This is the most common side reaction in Williamson ether synthesis, leading to the formation of an alkene.[9][10]
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[13][14]
-
Cause: While O-alkylation is generally favored, certain conditions can promote C-alkylation.[13] The use of protic solvents can shield the phenoxide oxygen through hydrogen bonding, making the carbon atoms more accessible for attack.[13]
-
Mitigation: As with preventing low yields, using polar aprotic solvents like DMF or DMSO will favor O-alkylation by leaving the phenoxide oxygen more exposed and reactive.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal solvent for this synthesis and why?
A1: Polar aprotic solvents are the best choice for this Williamson ether synthesis.[10][15] Solvents like DMF, DMSO, and acetonitrile are ideal because they possess a high dielectric constant to dissolve the ionic intermediates but lack the ability to form strong hydrogen bonds with the phenoxide nucleophile.[11] This leaves the nucleophile "free" and highly reactive, promoting the desired SN2 reaction.[11]
Q2: Can I use a protic solvent if a polar aprotic solvent is not available?
A2: While it is not recommended, if you must use a protic solvent, be aware that the reaction rate will be significantly slower, and you may need to use higher temperatures and longer reaction times.[1] This, however, increases the risk of side reactions like E2 elimination.[10] The use of protic solvents can also favor undesired C-alkylation.[13]
Q3: How does the choice of base affect the reaction?
A3: A sufficiently strong base is required to deprotonate the phenol and form the phenoxide. For phenols, weaker bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often suitable.[10][12] Stronger bases like sodium hydride (NaH) can also be used and have the advantage of irreversibly deprotonating the alcohol.[3][10]
Q4: What is the mechanism of the Williamson ether synthesis?
A4: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][10] This involves a backside attack of the phenoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to the formation of an ether and the displacement of the halide leaving group in a single, concerted step.[1]
Experimental Protocols & Visualizations
General Protocol for the Synthesis of this compound
-
Alkoxide/Phenoxide Formation: In a dry reaction vessel, dissolve the phenolic starting material (e.g., 4-hydroxyphenylacetic acid) in an anhydrous polar aprotic solvent like DMF.[2]
-
To this solution, add a suitable base such as potassium carbonate (K₂CO₃) and stir the mixture.[12]
-
Ether Synthesis: Dissolve the alkyl halide (e.g., 2-(chloromethyl)benzoic acid) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring phenoxide solution.[2]
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[2] The reaction is typically complete within 4-8 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture and quench it with water.[2] Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.[2][16]
-
Extract the product with a suitable organic solvent like diethyl ether.[2][16]
-
Wash the combined organic layers with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Mechanism
Caption: The SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Data Summary
| Solvent Type | General Effect on SN2 Rate | Rationale | Recommended Examples |
| Polar Aprotic | Increases Rate | Solvates the cation, leaving a more reactive "naked" nucleophile.[12] Does not form a strong "solvent cage" around the nucleophile.[5][6] | DMF, DMSO, Acetonitrile[1][10] |
| Polar Protic | Decreases Rate | Forms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its reactivity.[5][6][7] | Water, Ethanol, Methanol |
| Nonpolar | Very Slow Rate | Reactants (especially ionic salts) have poor solubility. | Hexane, Toluene |
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Anonymous. (2024, November 7). Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- BenchChem. (n.d.). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
- PharmaXChange.info. (2011, April 9).
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins: synthesis of 2-hydroxyaryl- and 2-aryloxy-5,10,15,20-tetraphenylporphyrins by displacement of a nitro group.
- ACS Publications. (1987, July 1). Effects of Solvation on Nucleophilic Reactivity in Hydroxylic Solvents.
- Chemistry Stack Exchange. (2021, August 4).
- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- MedLife Mastery. (n.d.).
- ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- Anonymous. (n.d.). The Williamson Ether Synthesis.
- Filo. (2025, August 2). Arrange the following in order of their nucleophilicity in protic solvent.
- MySkinRecipes. (n.d.). This compound.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
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Technical Support Center: Catalyst Selection for the Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This molecule is a crucial intermediate in the development of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs) on Catalyst & Reagent Selection
This section addresses the most common questions regarding the synthetic strategy and the critical role of reagents that drive the reaction.
Q1: What is the most effective synthetic route for this molecule, and what is the role of the "catalyst"?
The most reliable and widely used method for synthesizing this compound is the Williamson ether synthesis .[2][3] This reaction is a classic SN2 (bimolecular nucleophilic substitution) mechanism.[4] It involves the reaction of a phenoxide nucleophile with a primary alkyl halide.
In this specific synthesis, the key bond formation is the ether linkage between the two aromatic rings. The reaction proceeds as follows:
-
Nucleophile: The phenoxide is generated by deprotonating the hydroxyl group of 4-hydroxyphenylacetic acid.
-
Electrophile: The alkyl halide is typically a 2-(halomethyl)benzoic acid derivative, such as 2-(chloromethyl)benzoic acid.[2]
The term "catalyst" in this context can be misleading. In the classic Williamson synthesis, the critical reagent is not a catalyst in the traditional sense but a strong base . The base's role is stoichiometric: it deprotonates the phenol to form the highly reactive phenoxide ion, which is the true nucleophile that attacks the alkyl halide.[3][5] However, in more advanced setups, true catalysts like Phase-Transfer Catalysts (PTCs) can be employed to significantly enhance reaction efficiency.[4]
Q2: Which bases are recommended for the deprotonation of 4-hydroxyphenylacetic acid?
The choice of base is critical and depends on the desired reaction conditions, particularly the solvent.
-
Alkali Hydroxides (NaOH, KOH): These are cost-effective, common laboratory bases. They are typically used in polar protic solvents like water or ethanol.[6] The deprotonation is an equilibrium process, but the reaction is driven forward as the resulting phenoxide reacts with the alkyl halide. This is often a practical choice for large-scale synthesis.[6]
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, generating hydrogen gas as the only byproduct.[3] This drives the formation of the phenoxide to completion. Crucially, NaH must be used in an anhydrous polar aprotic solvent (e.g., DMF, THF, acetonitrile) as it reacts violently with protic solvents like water or alcohols.[3][7] This method offers excellent yields but requires more stringent control of atmospheric moisture.
Q3: When should I consider using a Phase-Transfer Catalyst (PTC)?
A Phase-Transfer Catalyst is essential when your reaction system is biphasic—that is, when your reactants are in two immiscible liquid phases.[8] This is common when using an aqueous solution of a base (like NaOH or KOH) with the organic starting materials dissolved in a non-polar organic solvent.
The PTC works by shuttling the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[4][8] This overcomes the insolubility barrier and dramatically increases the reaction rate, often allowing for milder reaction conditions (lower temperatures) and improved yields.[9]
Q4: What are the most effective types of Phase-Transfer Catalysts for this synthesis?
The most common and effective PTCs for Williamson ether synthesis fall into two main categories:
-
Quaternary Ammonium Salts: Salts like tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride are highly effective.[4][9] Their lipophilic alkyl groups make the cation soluble in the organic phase, and it pairs with the phenoxide anion, carrying it across the phase boundary.
-
Crown Ethers: Macrocyclic polyethers like 18-crown-6 are excellent at complexing with alkali metal cations (like K⁺ from KOH).[9] This complexation makes the cation soluble in the organic phase, and the "naked" phenoxide anion that accompanies it is an extremely potent nucleophile.[9]
Q5: Is a copper-catalyzed Ullmann condensation a viable alternative?
The Ullmann condensation is another powerful method for forming aryl ethers, but it is typically used for creating a C(aryl)-O bond, meaning the oxygen atom is directly attached to an aromatic ring that was formerly an aryl halide.[10][11][12] This reaction requires a copper catalyst, often with a ligand, and generally harsher conditions than the Williamson synthesis.[10][13]
For the synthesis of this compound, the key ether bond is a C(benzyl)-O bond. The electrophilic carbon is a benzylic carbon, not an aromatic one. Therefore, the Williamson ether synthesis, being a classic SN2 reaction with a primary benzylic halide, is far more suitable, efficient, and proceeds under milder conditions.[3][4] The Ullmann reaction is not the preferred method for this specific molecular target.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Q: My reaction yield is very low, and I'm recovering unreacted starting materials. What went wrong?
This is a common issue indicating the reaction failed to initiate or proceed to completion.
-
Cause 1: Ineffective Deprotonation. The phenolic proton of 4-hydroxyphenylacetic acid must be removed.
-
Solution (using NaOH/KOH): Ensure the base is fully dissolved and in sufficient stoichiometric excess (e.g., 1.1-1.5 equivalents). Confirm the pH of the aqueous layer is strongly basic.
-
Solution (using NaH): The most common failure point is the presence of moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7] Use fresh, high-quality NaH.
-
-
Cause 2: Poor Solubility. If using a biphasic system without a PTC, the reaction rate may be infinitesimally slow.
-
Cause 3: Insufficient Temperature. SN2 reactions require activation energy.
-
Solution: While room temperature can work, gently heating the reaction mixture to 60-80 °C will significantly increase the reaction rate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Q: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
-
Side Reaction 1: E2 Elimination. While the electrophile is a primary benzylic halide, which strongly favors SN2, elimination can occur if the temperature is too high or a very hindered, strong base is used.[3][14]
-
Mitigation: Maintain a moderate reaction temperature (e.g., below 100 °C). Use a less sterically hindered base if possible.
-
-
Side Reaction 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]
-
Mitigation: O-alkylation is generally favored in polar aprotic solvents (DMF, DMSO). Using less reactive counter-ions (e.g., K⁺ over Na⁺) can also favor O-alkylation.
-
-
Side Reaction 3: Di-alkylation or Polymerization. If the starting materials have multiple reactive sites, this can be an issue. In this specific synthesis, it is not a primary concern.
Q: The workup and purification are proving difficult. What is the recommended procedure?
The target molecule has two carboxylic acid groups, which dictates the purification strategy.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Crucial Step: Acidification. Slowly add a strong acid (e.g., 1 M HCl) until the aqueous phase is acidic (pH ~2-3).[2] This protonates both carboxylic acid groups, making the product insoluble in water and soluble in organic solvents.
-
Extract the product into an appropriate organic solvent like diethyl ether or ethyl acetate.[2]
-
Wash the combined organic layers with water and then brine to remove inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Recrystallization: The crude product is a solid and can often be purified effectively by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[15][16]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) will be required to elute the dicarboxylic acid product. The added acid in the eluent helps to suppress the ionization of the carboxylic acid groups on the silica gel, preventing peak tailing.
-
Q: My catalyst/base seems inactive. What are common causes of failure?
-
Catalyst Poisoning: This is more relevant for transition metal catalysts (like in an Ullmann reaction) where substances like sulfur can bind to the active sites.[17] For Williamson synthesis, this is not a typical failure mode.
-
Base Degradation: Solid NaOH and KOH can absorb water and CO₂ from the air, reducing their potency. NaH can become oxidized on the surface.
-
Solution: Use fresh reagents from properly sealed containers. If using NaH, it is often sold as a dispersion in mineral oil; the oil should be washed away with dry hexanes before use.
-
-
Fouling/Coking: This involves the deposition of materials (often carbonaceous) on a catalyst surface, typically under high-temperature conditions, and is not relevant to the standard Williamson synthesis conditions for this molecule.[17][18]
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Standard Williamson Synthesis using Potassium Hydroxide
This protocol is robust and uses common, inexpensive reagents.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyphenylacetic acid (1.0 eq.) and potassium hydroxide (KOH, 2.2 eq.) in water.
-
Addition of Electrophile: To this solution, add a solution of 2-(chloromethyl)benzoic acid methyl ester (1.0 eq.) in a suitable solvent like ethanol. Note: Using the ester of the benzoic acid prevents self-reaction and can be hydrolyzed in a subsequent step.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Hydrolysis (Saponification): Once the ether formation is complete, ensure enough KOH is present (or add more) and continue to reflux for an additional 2-3 hours to hydrolyze the methyl ester to the carboxylic acid.[19]
-
Workup & Purification: Cool the reaction mixture, dilute with water, and follow the acidification and extraction procedure described in the troubleshooting guide. Purify the crude solid product by recrystallization from an ethanol/water mixture.[16]
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol is ideal for achieving high yields under mild, biphasic conditions.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 eq.) and 2-(chloromethyl)benzoic acid (1.0 eq.) in an organic solvent like toluene.
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).
-
Catalyst Addition: Add the aqueous NaOH solution to the flask containing the organic phase. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 60-70 °C for 6-10 hours. Vigorous stirring is essential to maximize the interfacial surface area. Monitor the disappearance of starting materials by TLC.
-
Workup & Purification: After cooling, separate the layers. Isolate the aqueous layer and perform the acidification and extraction procedure as described in the troubleshooting guide to recover the product. Purify by recrystallization.
Section 4: Visual Guides & Data
Table 1: Comparison of Catalyst/Base Systems for Synthesis
| System Component | Base/Catalyst | Typical Solvent | Temperature (°C) | Pros | Cons |
| Standard Aqueous | NaOH / KOH | Water / Ethanol | 70 - 100 | Inexpensive, simple setup, suitable for large scale.[6] | Requires higher temperatures, may have side reactions. |
| Anhydrous Aprotic | Sodium Hydride (NaH) | DMF / THF | 25 - 80 | High yield, irreversible deprotonation, fast reaction.[3] | Requires strict anhydrous conditions, NaH is hazardous.[7] |
| Phase-Transfer | NaOH / KOH + PTC (e.g., TBAB) | Toluene / Water | 50 - 80 | Mild conditions, high yield, avoids anhydrous solvents.[4][9] | Requires vigorous stirring, PTC adds cost and needs removal. |
Diagrams
Caption: A decision tree for diagnosing low reaction yield.
Caption: Role of a PTC in shuttling the phenoxide nucleophile.
Section 5: References
-
ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Retrieved from ChemBK.
-
Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Retrieved from Benchchem.
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Google Patents. (2007). 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME. Retrieved from
-
Hasa. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from Hasa.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis.
-
Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. Retrieved from
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from r/chemistry.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
-
ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
-
PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.).
-
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
BOC Sciences. (n.d.). CAS 55453-89-9 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid. Retrieved from BOC Sciences.
-
PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from PharmaCompass.com.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from Benchchem.
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Technical Support Center: Synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Welcome to the technical support guide for the synthesis and progress monitoring of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-tested insights into the common synthetic pathways, robust analytical monitoring techniques, and practical troubleshooting solutions to empower you to navigate this synthesis with confidence and precision.
Synthesis Overview: The Williamson Ether Approach
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific case, the reaction joins two key fragments: a phenylacetic acid derivative and a benzoic acid derivative.
The core transformation consists of deprotonating the hydroxyl group of 4-hydroxyphenylacetic acid (or its ester) to form a potent phenoxide nucleophile. This phenoxide then displaces a halide from an electrophile, such as methyl 2-(bromomethyl)benzoate. A final hydrolysis step (if esters are used) yields the target dicarboxylic acid.
The choice to use the esterified forms of the starting materials is a crucial strategic decision. It protects the carboxylic acid groups from acting as competing nucleophiles or interfering with the base used for deprotonation, thereby preventing unwanted side reactions and simplifying purification.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Introduction
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a key organic intermediate, notably recognized as a significant impurity in the synthesis of Olopatadine, a widely used antihistamine and mast cell stabilizer.[] The molecular structure, featuring two carboxylic acid moieties linked by a flexible ether bridge, presents a unique synthetic challenge. The efficiency of its synthesis, control of impurities, and scalability are critical considerations for researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will dissect each route, explaining the underlying chemical principles, evaluating their respective advantages and disadvantages, and providing detailed experimental protocols grounded in published literature. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic pathway for their specific objectives, whether for laboratory-scale research or industrial-scale production.
Route 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and versatile method for forming ether linkages.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile, attacking an alkyl halide to displace the halide leaving group.[3]
Chemical Rationale and Strategy
In the context of our target molecule, this strategy involves coupling a phenoxide precursor, derived from a 4-hydroxyphenylacetic acid ester, with a benzylic halide, specifically an ester of 2-(halomethyl)benzoic acid. The choice of an ester for both starting materials is a crucial process consideration. It protects the carboxylic acid groups, which would otherwise interfere with the basic conditions required for phenoxide formation, preventing unwanted acid-base reactions and improving solubility in organic solvents. The final step is a saponification (hydrolysis) of the diester to yield the target diacid.
A common industrial approach involves the bromination of an ethyl 2-methylbenzoate precursor using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide.[4] The resulting ethyl 2-(bromomethyl)benzoate is then reacted with the sodium salt of ethyl 4-hydroxyphenylacetate.[4]
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis of the target molecule.
Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2-(bromomethyl)benzoate [4]
-
To a solution of ethyl 2-methylbenzoate in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(bromomethyl)benzoate, which can be used in the next step, sometimes without further purification.
Step 2 & 3: Ether Synthesis and Hydrolysis [4][5]
-
In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 4-hydroxyphenylacetate (1.0 equivalent) in an anhydrous solvent such as Dimethylformamide (DMF).
-
Add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise to form the sodium phenoxide.
-
Add the ethyl 2-(bromomethyl)benzoate (1.0 equivalent) dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor for completion (typically 4-16 hours).[4]
-
After cooling, add a solution of sodium hydroxide in water/methanol to the reaction mixture and heat to reflux for 2 hours to hydrolyze the ester groups.
-
Cool the mixture to room temperature, dilute with water, and wash with an organic solvent like toluene to remove non-polar impurities.[4]
-
Acidify the aqueous layer with an acid such as acetic acid or HCl to a pH of approximately 2-3, causing the dicarboxylic acid product to precipitate.[4][5]
-
Collect the solid product by filtration, wash with water, and dry under reduced pressure.
Evaluation
-
Advantages: This is a well-understood and widely applicable method for ether synthesis.[2] It offers a clear, stepwise approach that is relatively straightforward to perform in a laboratory setting.
-
Disadvantages: The industrial application of this route is hampered by several factors. The use of carbon tetrachloride is highly restricted due to its toxicity and environmental impact. N-bromosuccinimide is an expensive halogenating agent, and the use of benzoyl peroxide introduces safety concerns due to its explosive nature.[4] These limitations make the process less economical and more hazardous for large-scale production.[4]
Route 2: The Phthalide-Based Approach
This strategy utilizes phthalide, a readily available and inexpensive bulk chemical, as the source for the 2-(hydroxymethyl)benzoic acid moiety.[6] The core of this synthesis is the base-catalyzed ring-opening of phthalide by the phenoxide of a 4-hydroxyphenylacetic acid derivative.
Chemical Rationale and Strategy
Initial methods described in the literature involved a direct, high-temperature reaction (150 °C) between phthalide and methyl 4-hydroxyphenylacetate.[4] However, this approach suffered from low yields and required a significant excess of phthalide (1.62 equivalents), making it uneconomical.[4]
A significant improvement involves a two-step process that enhances efficiency and operates under milder conditions.[4] Phthalide is first activated by reacting it with thionyl chloride (SOCl₂) in the presence of an acid catalyst. This in-situ reaction is believed to form 2-(chloromethyl)benzoyl chloride, a highly reactive intermediate. This intermediate then reacts readily with methyl 4-hydroxyphenylacetate in the presence of a base to form the desired diester, which is subsequently hydrolyzed. This refined method avoids the high temperatures and poor stoichiometry of the earlier approach.[4]
Workflow Diagram: Improved Phthalide-Based Synthesis
Caption: Workflow for the improved phthalide-based synthesis.
Experimental Protocol (Improved Method)[4]
Step 1 & 2: Activation and Condensation
-
Dissolve phthalide in a high-boiling aromatic solvent such as xylene in a reaction vessel. Add a catalytic amount of an acid catalyst like BF₃-ether complex.
-
Heat the solution to 80-130 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise over 0.5-2 hours.
-
After the addition, maintain the temperature at 120-135 °C for 1-5 hours to ensure complete formation of the intermediate.
-
Remove excess thionyl chloride and solvent under reduced pressure.
-
To the resulting intermediate, add methyl 4-hydroxyphenylacetate and a base such as potassium carbonate.
-
Heat the mixture to approximately 90 °C and stir for several hours (e.g., 7 hours) until the reaction is complete.
-
Work up the reaction by pouring it into water and extracting the diester product with a solvent like toluene. Distill off the solvent to obtain the crude diester.
Step 3: Hydrolysis
-
Charge the crude diester into a flask with methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture at 65 °C for 2 hours to effect saponification.
-
Cool the reaction mixture, dilute with water, and treat with activated charcoal to remove colored impurities.
-
Filter off the charcoal. Heat the filtrate to 60 °C and slowly add a solution of acetic acid in water to precipitate the product.
-
Cool the slurry to 10 °C, collect the crystal by filtration, wash with water, and dry under reduced pressure. This procedure has been reported to yield the final product with 99.9% purity.[4]
Evaluation
-
Advantages: This route is highly advantageous for industrial-scale production. It utilizes inexpensive starting materials (phthalide, thionyl chloride).[6] The improved protocol avoids hazardous reagents like NBS and BPO, operates at more accessible temperatures than the original phthalide method, and demonstrates excellent yield and purity (reported as 96.4% yield with 99.9% purity for the hydrolysis step).[4]
-
Disadvantages: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. The multi-step, one-pot nature of the activation and condensation requires precise process control.
Route 3: The Ullmann Condensation Approach (Conceptual)
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen bonds, typically to create diaryl ethers.[7] While the traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt with a ligand, allowing the reaction to proceed under milder conditions.[7][8]
Chemical Rationale and Strategy
A plausible, though less documented, route to the target molecule could involve an Ullmann-type coupling between a 2-halobenzoic acid derivative and a 4-hydroxyphenylacetic acid derivative. For this to be effective, the carboxylic acid groups would need to be protected as esters. The reaction would couple an aryl halide, such as methyl 2-iodobenzoate, with methyl 4-hydroxyphenylacetate in the presence of a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and potentially a ligand (e.g., a phenanthroline or an amino acid) in a polar aprotic solvent like DMF or DMSO.[9]
Workflow Diagram: Proposed Ullmann Condensation
Caption: Proposed workflow for an Ullmann-type synthesis.
Experimental Protocol (Generalized)[7]
-
To an oven-dried flask, add copper(I) iodide (CuI, 5-10 mol%), a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents), methyl 4-hydroxyphenylacetate (1.2 equivalents), and a ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous DMF or DMSO, followed by methyl 2-iodobenzoate (1.0 equivalent).
-
Heat the reaction mixture to 100-130 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract the product with a solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diester by column chromatography.
-
Perform a final hydrolysis step as described in the previous routes to obtain the target diacid.
Evaluation
-
Advantages: Modern Ullmann reactions can tolerate a wide range of functional groups and may offer an alternative when SN2 reactions are inefficient. This route avoids the use of highly reactive benzylic halides.
-
Disadvantages: This route is largely conceptual for this specific target and would require significant optimization. The cost of aryl iodides and copper catalysts/ligands can be high. A critical challenge is the potential for competitive homocoupling of the aryl halide.[8] Furthermore, removal of residual copper from the final product is a major concern in pharmaceutical synthesis, often requiring additional purification steps.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Improved Phthalide Method | Route 3: Ullmann Condensation (Conceptual) |
| Key Starting Materials | Ethyl 2-methylbenzoate, Ethyl 4-hydroxyphenylacetate | Phthalide, Methyl 4-hydroxyphenylacetate | Methyl 2-iodobenzoate, Methyl 4-hydroxyphenylacetate |
| Key Reagents | NBS, BPO, NaH | SOCl₂, BF₃-ether, K₂CO₃, NaOH | CuI, Cs₂CO₃, Ligand (optional), NaOH |
| Reported Yield | Moderate to Good (Process dependent) | High (Yield for hydrolysis step reported at 96.4%)[4] | Variable (Requires optimization) |
| Reported Purity | Good | Excellent (Reported at 99.9%)[4] | Variable (Purification can be challenging) |
| Scalability | Poor (due to hazardous reagents and cost)[4] | Excellent (Economical and efficient)[4] | Moderate (Catalyst cost and removal are concerns) |
| Safety & Environmental | High concern (NBS, BPO, CCl₄)[4] | Moderate concern (SOCl₂) | Moderate concern (Copper catalyst, solvents) |
Conclusion and Recommendation
Based on a thorough analysis of the available literature, the improved phthalide-based approach (Route 2) emerges as the most superior strategy for the synthesis of this compound, particularly for industrial applications. It successfully addresses the economic and safety shortcomings of both the traditional phthalide method and the Williamson ether synthesis.[4] Its use of inexpensive, readily available starting materials, coupled with high yields and exceptional purity, makes it a robust and cost-effective process.[4][6]
The Williamson ether synthesis (Route 1) remains a viable option for small-scale laboratory synthesis where cost and the use of hazardous reagents can be more easily managed. The Ullmann condensation (Route 3) represents an interesting academic alternative that would require substantial process development to be considered a practical competitor to the phthalide route. For any organization focused on the large-scale production of Olopatadine or related compounds, optimizing the improved phthalide synthesis is the most logical and promising path forward.
References
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A Researcher's Guide to Differentiating 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid and its Positional Isomers
In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid and its key positional isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related structures, grounding our analysis in established spectroscopic principles.
The Challenge of Isomerism
The target molecule, this compound (a known impurity of the antihistamine Olopatadine), possesses a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol .[][2] Its isomers, which can arise during synthesis, present a significant analytical challenge. This guide will focus on the following set of isomers, which represent common positional variations that can occur.
Molecular Structures Overview
The key to differentiating these isomers lies in how the substitution patterns on the two aromatic rings influence the local electronic environment of the protons and carbons, which in turn governs their spectroscopic signatures.
Caption: Key positional isomers of the target compound.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
Proton NMR (¹H NMR) is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.
Theoretical Principles
Aromatic protons typically resonate in the 6.5-8.0 ppm region.[3] The electron-withdrawing nature of the carboxylic acid and ether linkages deshields adjacent protons, shifting them downfield. The key to differentiation lies in the symmetry and coupling patterns of the aromatic protons on both rings.
-
Para-substituted rings (like the phenoxyacetic acid moiety in the target compound) often show a characteristic AA'BB' system, which simplifies to two distinct doublets if the substituents are electronically very different.
-
Ortho-substituted rings will display more complex splitting patterns due to multiple, distinct coupling constants between adjacent protons.[4]
-
Meta-substituted rings also result in complex patterns, but they differ characteristically from the ortho isomers.
Predicted ¹H NMR Data Comparison
The following table outlines the predicted chemical shifts and multiplicities for the aromatic protons of our target compound and its isomers. These predictions are based on established substituent effects on benzene rings.[5]
| Proton Assignment | This compound (para) | 2-((3-(carboxymethyl)phenoxy)methyl)benzoic acid (meta) | 2-((2-(carboxymethyl)phenoxy)methyl)benzoic acid (ortho) | 4-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (para') |
| -COOH | ~12-13 ppm (s, 2H) | ~12-13 ppm (s, 2H) | ~12-13 ppm (s, 2H) | ~12-13 ppm (s, 2H) |
| -CH₂-O- | ~5.2 ppm (s, 2H) | ~5.1 ppm (s, 2H) | ~5.3 ppm (s, 2H) | ~5.1 ppm (s, 2H) |
| -CH₂-COOH | ~3.6 ppm (s, 2H) | ~3.6 ppm (s, 2H) | ~3.7 ppm (s, 2H) | ~3.6 ppm (s, 2H) |
| Aromatic H (Benzoic Acid Ring) | 7.3-8.1 ppm (m, 4H) | 7.3-8.1 ppm (m, 4H) | 7.2-8.0 ppm (m, 4H) | ~7.9 (d), ~7.4 (d) (4H, AA'BB') |
| Aromatic H (Phenoxy Ring) | ~7.2 (d), ~6.9 (d) (4H, AA'BB') | 6.8-7.3 ppm (m, 4H) | 6.9-7.4 ppm (m, 4H) | ~7.2 (d), ~6.9 (d) (4H, AA'BB') |
Key Differentiating Features in ¹H NMR:
-
Symmetry is the giveaway: The 4-((4-(carboxymethyl)phenoxy)methyl)benzoic acid isomer is the most symmetrical, and this should be immediately apparent in the aromatic region, showing two clean AA'BB' systems (appearing as two sets of doublets).
-
Target Compound: The target this compound will show a complex multiplet for the ortho-substituted benzoic acid ring and a simpler AA'BB' pattern for the para-substituted phenoxy ring.
-
Ortho and Meta Isomers: The ortho and meta isomers on the phenoxy ring will both show complex multiplets for both aromatic rings, requiring more detailed analysis of coupling constants or 2D NMR techniques (like COSY) to definitively assign.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 NMR provides complementary information, confirming the number of unique carbon environments, which is directly related to the molecule's symmetry.
Theoretical Principles
Aromatic carbons resonate between ~110-160 ppm. Carbons attached to electron-withdrawing groups (like the ether oxygen or carboxylic acid group) are shifted downfield. Para-disubstituted benzene rings with identical substituents will show only four carbon signals due to symmetry, while less symmetric patterns like ortho and meta will show six distinct signals.[6]
Predicted ¹³C NMR Data Comparison
| Carbon Assignment | This compound | 4-((4-(carboxymethyl)phenoxy)methyl)benzoic acid |
| -COOH | ~172 ppm, ~168 ppm | ~172 ppm, ~168 ppm |
| Aromatic C (Quaternary) | ~158, ~138, ~132, ~128 ppm | ~158, ~138, ~132, ~128 ppm (Fewer signals due to symmetry) |
| Aromatic C-H | 8 unique signals expected | 4 unique signals expected |
| -CH₂-O- | ~70 ppm | ~69 ppm |
| -CH₂-COOH | ~41 ppm | ~41 ppm |
Key Differentiating Features in ¹³C NMR:
-
The most striking difference will be the number of aromatic carbon signals. The symmetrical 4-((4-(carboxymethyl)phenoxy)methyl)benzoic acid will have significantly fewer signals in the aromatic region (~4 C-H signals) compared to the less symmetrical isomers (~8 C-H signals). This provides a clear and rapid method of distinction.
FT-IR Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is excellent for confirming the presence of key functional groups and can provide strong clues about the aromatic substitution pattern.
Theoretical Principles
-
Carboxylic Acids: Show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
-
Aromatic Rings: Exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[7]
-
Substitution Patterns: The most diagnostic region is the C-H out-of-plane (oop) bending region from 900-675 cm⁻¹. The patterns here are characteristic of the number and position of substituents on a benzene ring.[3][8]
Predicted FT-IR Data Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Isomeric Information |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Present in all isomers. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Present in all isomers.[8] |
| C=O Stretch (Carboxylic Acid) | ~1700 | Present in all isomers. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Present in all isomers.[3] |
| C-H Out-of-Plane Bending | 900 - 675 | Highly Diagnostic. |
| para-substituted ring | 840 - 810 | Strong band expected for all isomers with a para-substituted ring. |
| ortho-substituted ring | 770 - 735 | Strong band expected for isomers with an ortho-substituted ring. |
Key Differentiating Features in FT-IR:
An analyst can look for the presence of characteristic "oop" bands. For example, this compound should show strong bands characteristic of both ortho-disubstitution (from the benzoic acid ring) and para-disubstitution (from the phenoxy ring). In contrast, 4-((4-(carboxymethyl)phenoxy)methyl)benzoic acid should show two bands characteristic of para-disubstitution.
Mass Spectrometry: Fragmentation as a Structural Fingerprint
While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can be distinct due to the different substitution patterns influencing bond stabilities.
Theoretical Principles
The molecular ion peak [M]⁺ should be observed at m/z 286 for all isomers. The key to differentiation lies in the relative abundance of fragment ions. Fragmentation is often directed by the functional groups. Common fragmentation pathways for benzoic acid derivatives include the loss of •OH (M-17), H₂O (M-18), and •COOH (M-45), leading to the benzoyl cation.[10][11] The ether linkage provides another site for characteristic cleavage. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique ions not seen in the meta and para isomers.[12]
Predicted Fragmentation Comparison
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance for Isomer Differentiation |
| 286 | [M]⁺ | Molecular ion, present for all isomers. |
| 241 | [M - COOH]⁺ | Loss of a carboxylic acid radical. |
| 135 | [C₈H₇O₂]⁺ | Cleavage at the ether methylene bridge (phenoxyacetic acid fragment). |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation from the benzoic acid moiety. |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzyl-containing compounds. |
Key Differentiating Features in MS:
-
Ortho Effects: The 2-((2-(carboxymethyl)phenoxy)methyl)benzoic acid isomer is a prime candidate for ortho effects. The proximity of the ether linkage and the carboxylic acid on the phenoxy ring could lead to unique fragmentation pathways, such as the loss of water involving both groups, which would be less favorable in the meta and para isomers.[13]
-
Relative Abundances: The relative stability of the fragment ions will differ. For instance, the cleavage to form the substituted benzoyl cation might be more or less favorable depending on the position of the large substituent, altering the relative peak heights in the spectrum.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]
-
FT-IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet.
-
MS: For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS with electrospray ionization (ESI), dissolve the sample in a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.[15]
Instrumentation and Data Acquisition
-
NMR: Use a 400 MHz or higher field NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, often requiring several hours.
-
FT-IR: Acquire spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 32 scans to improve the signal-to-noise ratio.
-
MS (EI): Use a standard electron ionization energy of 70 eV. Acquire data over a mass range of m/z 40-400.
Logical Workflow for Isomer Identification
For an unknown sample suspected to be one of these isomers, a logical workflow ensures efficient and accurate identification.
Caption: Workflow for spectroscopic identification of isomers.
Conclusion
The differentiation of positional isomers like those of this compound is a quintessential task in chemical analysis. While each spectroscopic technique provides valuable pieces of the puzzle, a consolidated approach is the most robust. ¹H NMR often gives the most definitive initial evidence through the analysis of aromatic proton symmetry and splitting patterns. ¹³C NMR corroborates this by counting the number of unique carbon environments, and FT-IR provides rapid confirmation of substitution patterns. Finally, mass spectrometry confirms the molecular weight and can offer further structural clues through isomer-specific fragmentation. By integrating these techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their downstream applications.
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Mass Spectrometry of Analytical Derivatives. (n.d.). NIST. [Link]
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Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). Semantic Scholar. [Link]
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Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2022). Freie Universität Berlin. [Link]
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1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]
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Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. [Link]
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The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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This compound. (n.d.). Axios Research. [Link]
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2-(Phenoxymethyl)benzoic acid. (n.d.). SpectraBase. [Link]
-
2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid. (n.d.). Preclinical Research CRO. [Link]
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"comparative analysis of the biological activity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid derivatives"
The true potential of this scaffold will only be unlocked through the synthesis and systematic biological evaluation of a focused library of derivatives. Future work should aim to validate these inferred SARs and explore additional activities, such as anti-inflammatory and anticancer effects, given the scaffold's relationship to NSAIDs and the broad activities of benzoic acid derivatives in general. [7]
References
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (Source: MDPI, Pharmaceuticals) [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (Source: Roumanian Archives of Microbiology and Immunology) [Link]
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New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (Source: ResearchGate) [Link]
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This compound. (Source: MySkinRecipes) [Link]
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (Source: ResearchGate) [Link]
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Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (Source: Semantic Scholar) [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (Source: Preprints.org) [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (Source: ResearchGate) [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (Source: PubMed Central) [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research) [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (Source: Biointerface Research in Applied Chemistry) [Link]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. This is particularly true for compounds like 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a known impurity and synthetic intermediate of Olopatadine, a widely used antihistamine and mast cell stabilizer[][2]. The presence of impurities can significantly impact a drug's safety, efficacy, and stability. Therefore, a robust, multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of orthogonal analytical techniques to create a self-validating system for confirming the purity of a newly synthesized batch of this compound. We will move beyond simply listing protocols to explain the scientific rationale behind our choice of methods, demonstrating how High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) work in concert to provide a comprehensive and trustworthy purity profile.
The Strategy: An Orthogonal, Self-Validating Approach
The core principle of robust purity validation is the use of orthogonal methods—techniques that measure different chemical or physical properties of the compound. A high purity value from a single method can be misleading. For instance, an impurity that co-elutes with the main peak in HPLC might be easily detected by NMR. By combining chromatographic, spectroscopic, and elemental composition data, we create a logical framework where each result corroborates the others. If all data align with the theoretical properties of the target molecule, we can state its purity with a high degree of confidence.
Below is a diagram illustrating this integrated workflow.
Caption: Workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry[3]. Its strength lies in its ability to separate the target compound from impurities, even those present in minute quantities, and to provide a quantitative measure of purity based on peak area percentage. For a dicarboxylic acid like our target molecule, a reverse-phase method with an acidic mobile phase is ideal. The acid suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better retention on a nonpolar stationary phase (e.g., C18).
Comparative Data: Synthesized Sample vs. Reference Standard
| Parameter | Theoretical Value | Reference Standard | Synthesized Batch |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₄O₅ | Matches |
| Molecular Weight | 286.28 g/mol | 286.28 g/mol | Matches |
| HPLC Purity | 100% | >99.5% | 99.7% |
| Appearance | White to off-white solid | Light yellow powder[] | Light yellow powder |
Experimental Protocol: HPLC Purity Determination
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Perchloric Acid in Water[4].
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C[5].
-
Detection Wavelength: 280 nm[5].
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
NMR Spectroscopy: The Definitive Structural Fingerprint
Expertise & Rationale: While HPLC provides quantitative purity, it reveals little about the molecular structure. NMR spectroscopy is an indispensable tool that provides detailed information about the atomic arrangement within a molecule, making it the most powerful technique for unambiguous structure confirmation[6][7]. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will verify the presence of all 16 unique carbon atoms. Any significant unassigned peaks in the spectra would indicate the presence of impurities.
Comparative Data: ¹H NMR
| Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Integration | Multiplicity |
| COOH (2H) | 10.0 - 13.0 | 12.5 (broad s) | 2H | Broad Singlet |
| Aromatic (7H) | 6.9 - 8.1 | 6.95-8.05 (m) | 7H | Multiplet |
| -O-CH₂-Ar (2H) | ~5.2 | 5.21 (s) | 2H | Singlet |
| Ar-CH₂-COOH (2H) | ~3.6 | 3.62 (s) | 2H | Singlet |
Comparative Data: ¹³C NMR
| Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acids, 2C) | 168 - 173 | 172.8, 169.5 |
| Aromatic C-O (1C) | ~157 | 157.3 |
| Aromatic C (9C) | 115 - 140 | Multiple peaks in range |
| -O-CH₂-Ar (1C) | ~68 | 68.4 |
| Ar-CH₂-COOH (1C) | ~40 | 40.7 |
(Note: Predicted shifts are estimates based on typical values for similar functional groups[8][9].)
Experimental Protocol: NMR Analysis
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it readily dissolves carboxylic acids.
-
Sample Preparation: Dissolve 10-15 mg of the synthesized compound in ~0.7 mL of DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Acquisition: Acquire 16-32 scans.
-
¹³C NMR Acquisition: Acquire 1024-2048 scans using a proton-decoupled pulse sequence.
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check of its identity[6]. For a compound like ours, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact. We would expect to see the molecular ion peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The latter is often more intense for carboxylic acids.
Comparative Data: High-Resolution MS (HRMS)
| Ion Mode | Formula | Calculated m/z | Observed m/z |
| ESI-Negative | [C₁₆H₁₃O₅]⁻ | 285.0768 | 285.0771 |
Experimental Protocol: Mass Spectrometry
-
System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an LC-MS grade solvent like acetonitrile or methanol.
-
Method: Direct infusion into the ESI source.
-
Ionization Mode: ESI-Negative.
-
Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500). The presence of the correct molecular ion peak confirms the molecular weight.
Elemental Analysis: Empirical Formula Confirmation
Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound[10]. This allows for the determination of the empirical formula, which is the simplest whole-number ratio of atoms in the molecule[11][12]. For a pure sample, the experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₁₆H₁₄O₅) within a narrow margin of error (typically ±0.4%). This technique is highly sensitive to impurities that have a different elemental composition than the target compound.
Comparative Data: CHN Analysis
| Element | Theoretical % | Observed % | Difference |
| Carbon (C) | 67.13% | 67.01% | -0.12% |
| Hydrogen (H) | 4.93% | 4.98% | +0.05% |
Experimental Protocol: Elemental Analysis
-
System: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000°C). The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.
-
Validation: The results are compared against the theoretical percentages calculated from the molecular formula. The observed values must fall within the acceptable ±0.4% deviation.
Conclusion: A Triangulated Confirmation of Purity
The logical relationship between these orthogonal techniques provides a robust validation of purity.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
Introduction: The Analytical Imperative for a Key Intermediate
In the landscape of pharmaceutical development, the purity and characterization of all chemical entities are paramount. 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a significant molecule, often identified as a key intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs) like Olopatadine, a histamine blocker.[] Its chemical structure, featuring two carboxylic acid groups and an ether linkage, presents specific analytical challenges, primarily related to its polarity and potential for multiple ionization states.
Ensuring the consistency and reliability of analytical data for this compound across different laboratories, or when upgrading analytical technology, is not merely a matter of good practice—it is a regulatory necessity. This is where the principle of cross-validation becomes critically important. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in a different laboratory, by a different analyst, or on a different instrument.[2]
This guide provides a comprehensive comparison of modern analytical techniques suitable for this compound and presents a detailed framework for their cross-validation. We will delve into the causality behind methodological choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Comparing the Analytical Arsenal: HPLC, UPLC, and LC-MS
The choice of an analytical method is a balance between the required performance characteristics—speed, sensitivity, and specificity—and practical considerations like cost and existing laboratory infrastructure. For a polar acidic molecule like this compound, liquid chromatography is the undisputed technique of choice.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the robust workhorse of pharmaceutical quality control.[3] It operates at pressures around 500-6,000 psi and typically uses columns with 3-5 µm particle sizes.[4][5] Its primary advantage lies in its reliability and the vast library of established methods. However, it often requires longer analysis times and consumes more solvent.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution, utilizing sub-2 µm particle sizes and much higher operating pressures (up to 15,000 psi).[3][4] This results in dramatically faster analysis times, improved resolution, and higher sensitivity, leading to increased laboratory throughput and reduced solvent consumption.[3][4][6] While the initial investment is higher, the long-term gains in efficiency are substantial.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with a mass spectrometer provides an orthogonal detection method, offering unparalleled sensitivity and selectivity.[7][8] LC-MS is the gold standard for impurity identification and trace-level quantification, as it provides molecular weight and structural information.[7][9] This is particularly crucial for identifying and controlling impurities in drug substances.
Comparative Performance Overview
| Feature | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | High-pressure chromatographic separation, UV absorbance detection. | High-pressure separation, detection by mass-to-charge ratio. |
| Analysis Speed | Slower (e.g., 15-30 min)[10] | Faster (e.g., 1-10 min)[10] | Fast (e.g., 1-10 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Moderate | High[3][10] | Very High (ng/mL levels or lower)[7] |
| Selectivity | Moderate (based on retention time and UV spectrum) | Moderate to High | Very High (based on retention time and specific mass transitions)[7] |
| Application | Routine QC, assay, and purity of major components. | High-throughput screening, stability studies, improved QC. | Impurity profiling, metabolite identification, bioanalysis.[8][11] |
| Cost | Lower | Higher | Highest |
The Foundation: Principles of Method Validation (ICH Q2(R2))
Before any cross-validation can occur, each analytical method must first be validated to demonstrate its suitability for the intended purpose.[12][13] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for this process.[13][14][15]
A validated method ensures that the results are trustworthy. The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).
The Cross-Validation Workflow: Ensuring Inter-Method Comparability
Cross-validation is essential when data from different analytical methods or laboratories need to be compared or consolidated.[16] The goal is to prove that the results are equivalent within predefined acceptance criteria.
Caption: Workflow for Cross-Validation of Analytical Methods.
Experimental Protocols: A Comparative Case Study
Here, we present detailed protocols for a hypothetical cross-validation study comparing a legacy HPLC-UV method with a new, high-throughput UPLC-MS method for the analysis of this compound.
Protocol 1: Legacy HPLC-UV Method
-
Rationale: This method is designed for robustness and reliability, typical for a standard QC environment. A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase is critical; by keeping the pH well below the pKa of the carboxylic acid groups (predicted pKa ≈ 3.82), we ensure the analyte is in its neutral, protonated form, leading to better retention on the reversed-phase column and sharper, more symmetrical peaks.[17]
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Protocol 2: High-Throughput UPLC-MS Method
-
Rationale: This method prioritizes speed and sensitivity. A sub-2 µm particle column provides superior efficiency.[3][6] The mobile phase buffer is switched from phosphoric acid to formic acid, a volatile buffer essential for stable MS ionization.[18] Electrospray ionization in negative mode (ESI-) is selected because the carboxylic acid groups are easily deprotonated to form [M-H]⁻ ions, which is ideal for sensitive detection by the mass spectrometer.
-
Methodology:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-3.5 min: 90% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40 °C.
-
MS Detection: ESI- (Negative Ion Mode).
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range (Full Scan): m/z 100-400
-
Selected Ion Monitoring (SIM) for Quantitation: m/z 285.1 (for [M-H]⁻ of C₁₆H₁₄O₅)
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Protocol 3: The Cross-Validation Study
-
Sample Selection: Prepare three independent batches of a homogeneous sample of this compound.
-
Analysis: Each of the three batches will be analyzed in triplicate (n=3) using both the validated HPLC-UV method and the validated UPLC-MS method.
-
Data Collection: Record the assay value (% purity) for each of the 18 injections (3 batches x 3 replicates x 2 methods).
-
Acceptance Criteria: Before the study, define the criteria for equivalence. For example:
-
The mean assay values obtained by the two methods should not differ by more than 2.0%.
-
A two-sample t-test on the mean values should show no statistically significant difference (p > 0.05).
-
An F-test for equality of variances should show no statistically significant difference in the precision of the two methods.
-
Data Analysis and Interpretation
The results from the cross-validation study must be systematically compared to determine if the methods are interchangeable.
Hypothetical Cross-Validation Data
| Batch ID | Replicate | HPLC-UV Assay (%) | UPLC-MS Assay (%) |
| Batch 1 | 1 | 99.52 | 99.61 |
| 2 | 99.48 | 99.55 | |
| 3 | 99.55 | 99.63 | |
| Batch 2 | 1 | 99.61 | 99.70 |
| 2 | 99.65 | 99.68 | |
| 3 | 99.59 | 99.72 | |
| Batch 3 | 1 | 99.39 | 99.45 |
| 2 | 99.45 | 99.51 | |
| 3 | 99.41 | 99.49 |
Statistical Evaluation
| Parameter | HPLC-UV | UPLC-MS |
| Overall Mean (n=9) | 99.52% | 99.60% |
| Standard Deviation | 0.088 | 0.094 |
| % Difference in Means | \multicolumn{2}{c | }{0.08%} |
| t-test (p-value) | \multicolumn{2}{c | }{0.18 (Not Significant)} |
| F-test (p-value) | \multicolumn{2}{c | }{0.85 (Not Significant)} |
Decision Framework for Method Selection
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Conclusion
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins data integrity in pharmaceutical development. It is not merely a procedural step but a fundamental requirement for ensuring that analytical results are consistent, reliable, and comparable, regardless of the technology or laboratory used. By moving from established HPLC methods to modern UPLC and LC-MS technologies, laboratories can achieve significant gains in efficiency and sensitivity. However, this transition must be managed through a well-designed cross-validation study, grounded in the principles of authoritative guidelines like ICH Q2(R2). A successful cross-validation builds confidence in the data, facilitates seamless method transfer, and ultimately ensures regulatory compliance and product quality.
References
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from Drug Development & Delivery website.
- Rajeshwari, S., & Sankar, G. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmaceutical Technology.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ChemBK. (2024, April 9). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- BOC Sciences. (n.d.). 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
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A Comparative Guide to the Performance of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid and Its Alternatives as Pharmaceutical Intermediates
Introduction: The Strategic Importance of Benzoic Acid Derivatives in API Synthesis
In the landscape of pharmaceutical development, the efficiency, purity, and scalability of a synthetic route are paramount. The selection of key intermediates dictates not only the economic viability of producing an Active Pharmaceutical Ingredient (API) but also its final quality and impurity profile. 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a functional organic compound that serves as a critical building block in the synthesis of various molecules across the medical, agricultural, and dye industries.[1] Its structure, featuring two carboxylic acid moieties and a flexible ether linkage, makes it a versatile precursor for complex molecular architectures.
This guide provides an in-depth, objective comparison of the synthetic performance of pathways utilizing this compound and its structural analogs against alternative synthetic strategies. We will focus on its application in the synthesis of Repaglinide , an oral antidiabetic agent of the meglitinide class, which effectively manages postprandial hyperglycemia in patients with type 2 diabetes mellitus.[2][3][4] By examining key performance indicators such as reaction yield, process scalability, and impurity control, this document aims to equip researchers, chemists, and drug development professionals with the critical data needed to make informed decisions in process chemistry and API manufacturing.
Physicochemical Profile of the Core Intermediate
Understanding the fundamental properties of this compound is the first step in evaluating its utility.
| Property | Value | References |
| CAS Number | 55453-89-9 | [1][][6] |
| Molecular Formula | C16H14O5 | [1][][7] |
| Molecular Weight | 286.28 g/mol | [1][][7] |
| Appearance | White crystalline solid to light yellow powder | [1][] |
| Melting Point | 181-183 °C | [1][] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide | [1][] |
| Synonyms | 4-(2-Carboxybenzyloxy)phenylacetic acid; Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]- | [][6][7] |
Synthetic Pathways to Repaglinide: A Comparative Analysis
Repaglinide's chemical name is (S)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid.[8] Its synthesis involves the crucial amide bond formation between a substituted benzoic acid derivative and a chiral amine, (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine. The choice of the benzoic acid precursor defines the synthetic route. We will compare three distinct industrial approaches.
Route 1: The Acyl Chloride Pathway from a Substituted Benzoate
This route represents a highly efficient and direct approach to the final amide coupling. It begins with 4-carboxymethyl-3-ethoxybenzoate, which is activated to an acyl chloride intermediate before condensation with the chiral amine. This method is noted for its high yield and operational simplicity.[8]
Caption: Workflow for the Acyl Chloride Route to Repaglinide.
This process is lauded for achieving a total two-step reaction yield of approximately 80.9%, utilizing readily available and inexpensive raw materials, which makes it highly suitable for industrial production.[8]
Route 2: The p-Toluenesulfonate (Tosyl) Displacement Pathway
An alternative strategy involves activating the chiral amine's precursor rather than the carboxylic acid. In this route, a racemic alcohol is resolved to obtain the (R)-enantiomer, which is then converted to a p-toluenesulfonate—an excellent leaving group. This activated intermediate then undergoes nucleophilic substitution with an acetamide derivative.[9]
Caption: Workflow for the Tosyl Displacement Route.
This method provides a shorter overall reaction sequence and good yields, offering an efficient alternative to older, more protracted syntheses of the chiral amine.[9] The key advantage is the robust and high-yielding coupling step facilitated by a strong base like sodium hydride.
Route 3: The Phthalide-Based Synthesis of the Benzoic Acid Core
This pathway is directly relevant to our topic compound, this compound. A common method to synthesize this core structure involves the reaction of phthalide with a substituted phenol, such as methyl 4-hydroxyphenylacetate.[10] The resulting di-acid or its ester derivative is then carried forward for coupling.
Caption: Phthalide-based synthesis of the core acid intermediate.
While this route effectively constructs the necessary backbone, historical methods required high temperatures (150°C) and a significant excess of phthalide, which can complicate purification and impact cost-effectiveness.[10] The subsequent amide coupling often requires activating agents like dicyclohexylcarbodiimide (DCC), which can lead to the formation of difficult-to-remove byproducts such as dicyclohexylurea (DCU).[11]
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes the key performance metrics for each synthetic route.
| Parameter | Route 1 (Acyl Chloride) | Route 2 (Tosyl Displacement) | Route 3 (Phthalide-Based) |
| Overall Yield | High (~80.9% for final two steps)[8] | High (Improved over previous methods)[9] | Moderate (Can be lowered by byproduct formation) |
| Number of Steps | Short and convergent | Shorter than traditional amine syntheses[9] | Can be longer depending on precursor synthesis |
| Starting Materials | Inexpensive and readily available[8] | Requires chiral resolution; specialized reagents (TsCl, NaH) | Phthalide is common, but may require excess |
| Process Safety | Uses thionyl chloride (toxic, corrosive) | Uses sodium hydride (highly flammable) | Uses DCC (a known sensitizer) |
| Scalability | Excellent; simple operations[8] | Good; robust reactions | Moderate; high temps and byproduct removal are challenges |
| Impurity Profile | Clean conversion; avoids DCU byproduct | Control of tosylation and displacement is key | Risk of DCU byproduct from DCC coupling[11] |
Detailed Experimental Protocol: Acyl Chloride Condensation (Route 1)
This protocol is a representative procedure based on the chemistry described in the literature for the synthesis of Repaglinide via an acyl chloride intermediate.[8][12]
Objective: To synthesize S(+)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoate by condensing the acyl chloride of 4-carboxymethyl-3-ethoxybenzoate with the (S)-amine.
Materials:
-
Ethyl 4-(carboxymethyl)-2-ethoxybenzoate (Compound 2)
-
Thionyl chloride (SOCl₂)
-
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (Compound 3)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Acyl Chloride Formation: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-(carboxymethyl)-2-ethoxybenzoate (1.0 eq). b. Add anhydrous DCM to dissolve the starting material. c. Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C. d. Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction completion by TLC or HPLC. e. Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride intermediate.
-
Amide Condensation: a. In a separate flask, dissolve (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (0.95 eq) and triethylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere. b. Cool the amine solution to 0 °C. c. Re-dissolve the crude acyl chloride from step 1e in a minimal amount of anhydrous DCM. d. Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10 °C. e. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours until completion is confirmed by HPLC.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (Repaglinide ethyl ester). d. The crude product can be purified by column chromatography or recrystallization to achieve high purity.
-
Final Hydrolysis (Not Detailed): The resulting ester is then hydrolyzed using an aqueous base (e.g., NaOH in an alcohol/water mixture) followed by acidic work-up to yield the final Repaglinide API.
Conclusion and Expert Recommendations
While this compound and its derivatives provide a viable route (Route 3) to Repaglinide, the performance comparison reveals significant advantages for alternative pathways in an industrial setting.
-
Route 1 (Acyl Chloride Pathway) stands out for its high efficiency, excellent reported yields, and use of cost-effective materials.[8] Its operational simplicity makes it highly attractive for large-scale manufacturing, despite the need for careful handling of thionyl chloride.
-
Route 2 (Tosyl Displacement Pathway) offers a clever solution to constructing the chiral amine portion of the molecule, presenting a shorter and more efficient process than older methods.[9] Its performance is competitive, particularly if the chiral resolution step is highly optimized.
-
Route 3 (Phthalide-Based) , while fundamentally sound, is often hampered by harsher reaction conditions and the use of coupling reagents like DCC, which introduce problematic impurities like DCU that can complicate downstream purification.[10][11]
For drug development professionals aiming for a robust, scalable, and economically favorable synthesis of Repaglinide, the Acyl Chloride route (Route 1) appears to be the superior choice. Its convergent design and high yields minimize waste and maximize throughput, aligning perfectly with the principles of modern process chemistry. Future research may focus on developing catalytic or flow-chemistry-based methods for the amide coupling to further enhance the safety and environmental profile of this already efficient process.
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CHIMIA. (2012). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine. CHIMIA International Journal for Chemistry. Retrieved from [Link]
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Geisen, K., et al. (1998). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of Medicinal Chemistry, 41(25), 5011-5024. Retrieved from [Link]
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"benchmarking the synthesis of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid against other methods"
Introduction
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science, often serving as a versatile linker or a key structural motif in the design of novel therapeutic agents and functional polymers. Its synthesis, therefore, is a critical step in the research and development pipeline. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: the classical Williamson ether synthesis and a more direct approach utilizing phthalide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a detailed analysis of the underlying chemical principles, empowering the reader to make informed decisions about the most suitable synthetic strategy for their specific research needs. We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis of key performance metrics.
Methodology 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely used and reliable method for the formation of ethers.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[1][2] For the synthesis of our target molecule, this translates to the reaction between the disodium salt of 4-hydroxyphenylacetic acid and 2-(chloromethyl)benzoic acid.
Causality Behind Experimental Choices
The choice of an SN2 reaction pathway dictates the selection of reagents and conditions. A primary benzylic halide, 2-(chloromethyl)benzoic acid, is an excellent electrophile for this reaction, as it is sterically unhindered and the benzylic position enhances reactivity.[3] The nucleophile is the phenoxide of 4-hydroxyphenylacetic acid. To generate a sufficiently nucleophilic phenoxide and deprotonate both carboxylic acid moieties, a strong base is required. Sodium hydroxide is a common and cost-effective choice. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation (Na+) without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.[4][5] Heating the reaction mixture to 60-80°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[6]
Experimental Protocol
Materials and Reagents:
-
4-hydroxyphenylacetic acid
-
2-(chloromethyl)benzoic acid
-
Sodium hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous DMF.
-
To this solution, add 2.2 equivalents of sodium hydroxide portion-wise with stirring. The reaction is exothermic. Gently heat the mixture to 50°C to ensure complete formation of the disodium salt.
-
Ether Synthesis: Dissolve 1.0 equivalent of 2-(chloromethyl)benzoic acid in a minimal amount of anhydrous DMF.
-
Add the 2-(chloromethyl)benzoic acid solution dropwise to the stirring phenoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it into deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will precipitate the product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Visualization of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of the target compound.
Methodology 2: The Phthalide-Based Approach
An alternative and more convergent approach involves the reaction of phthalide with 4-hydroxyphenylacetic acid. This method circumvents the need to pre-synthesize and handle the lachrymatory 2-(chloromethyl)benzoic acid. A patent describes a high-yield synthesis of the methyl ester of the target molecule using this approach.[7]
Causality Behind Experimental Choices
This reaction proceeds via the nucleophilic attack of the phenoxide of 4-hydroxyphenylacetic acid on the carbonyl carbon of phthalide. The subsequent ring-opening of the lactone and proton transfer leads to the formation of the desired ether linkage and a carboxylic acid. The use of a base is essential to generate the phenoxide. In the patented procedure for the methyl ester, potassium carbonate is used as a milder base in refluxing xylene.[7] For the synthesis of the diacid, a stronger base like sodium hydroxide is necessary to deprotonate both the phenol and the carboxylic acid of 4-hydroxyphenylacetic acid, forming a disodium salt.[8][9] The reaction is typically carried out at a higher temperature (90°C to 150°C) to facilitate the ring-opening of the relatively stable phthalide lactone.[7][8]
Experimental Protocol
Materials and Reagents:
-
4-hydroxyphenylacetic acid
-
Phthalide
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Disodium Salt Formation: In a reaction vessel, add 4-hydroxyphenylacetic acid to dimethyl sulfoxide and stir. Heat the mixture to approximately 48°C.
-
Carefully add a 50% aqueous solution of sodium hydroxide dropwise. The reaction is exothermic; control the temperature to keep it below 95°C.[8]
-
Add toluene to the reaction mixture and heat to reflux to azeotropically remove the water.
-
Condensation Reaction: After complete water removal, distill off the toluene.[8]
-
Prepare a solution of phthalide in a mixture of DMSO and toluene.[8]
-
Add the phthalide solution to the reaction mixture containing the disodium salt of 4-hydroxyphenylacetic acid.
-
Heat the reaction mixture to 125-140°C and maintain for several hours until the reaction is complete as monitored by TLC.[8]
-
Work-up: Cool the reaction mixture to about 100°C and add water.
-
Once at room temperature, add more water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the product.[8]
-
Cool the mixture to below 5°C, filter the solid product, and wash with cold water.[8]
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Visualization of the Phthalide-Based Synthesis Workflow
Caption: Workflow for the phthalide-based synthesis of the target compound.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Phthalide-Based Synthesis |
| Precursor Availability | Requires 2-(chloromethyl)benzoic acid, which may need to be synthesized separately. | Utilizes commercially available phthalide. |
| Reaction Conditions | Milder temperatures (60-80°C). | Higher temperatures required (125-140°C). |
| Reported Yield | Typically good to excellent (50-95% for similar reactions).[1] | High yield reported for the methyl ester (81.2%).[7] |
| Byproducts | Primarily NaCl. | Water is the main byproduct. |
| Safety Considerations | 2-(chloromethyl)benzoic acid is a lachrymator and should be handled with care. | Phthalide is less hazardous. High reaction temperatures require careful control. |
| Scalability | Readily scalable, a well-established industrial process. | Potentially scalable, but high temperatures may be a consideration for large-scale production. |
| Atom Economy | Good, with the main byproduct being a simple salt. | Excellent, with water as the only significant byproduct. |
Conclusion
Both the Williamson ether synthesis and the phthalide-based approach offer viable routes to this compound. The choice between the two will largely depend on the specific constraints and priorities of the research setting.
The Williamson ether synthesis is a robust and well-understood method. Its main drawback is the need for the 2-(chloromethyl)benzoic acid precursor, which may not be readily available and has associated handling hazards. However, the reaction conditions are generally milder.
The phthalide-based synthesis is an attractive alternative due to its use of readily available and less hazardous starting materials. It offers a more convergent and potentially more atom-economical route. The higher reaction temperatures are a key consideration, particularly for scalability.
For laboratory-scale synthesis where the handling of 2-(chloromethyl)benzoic acid is not a major concern, the Williamson ether synthesis provides a reliable and predictable route. For larger-scale preparations or in environments where minimizing the use of hazardous reagents is a priority, the phthalide-based method presents a compelling and efficient alternative.
References
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Williamson ether synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 12, 2026, from [Link]
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The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved January 12, 2026, from [Link]
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Deng, H., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Results of Polycondensation of Phthalic Anhydride and Phenols in the Presence of Cobalt Hydrogensulphate. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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-
The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE. Vedantu. Retrieved January 12, 2026, from [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. (2017). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
- Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. (2012). Google Patents.
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). Organic Letters. Retrieved January 12, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. Kapiʻolani Community College. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. ChemTalk. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid. PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Phthalimides. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. Retrieved January 12, 2026, from [Link]
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When phenol reacts with phthalic anhydride in presence of H2SO4 and heated and hot reaction mixture is poured in NaOH solution, then product formed is. (2021, January 1). Filo. Retrieved January 12, 2026, from [Link]
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Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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2-[4-(Carboxymethyl)phenoxy]acetic acid. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-. PubChem. Retrieved January 12, 2026, from [Link]
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Reaction of 2-(4-hydroxybenzoyl)benzoic acid (8) with dialkylphenols in methanesulfonic acid to form phenolphthalein derivatives 5, 6, and 7. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid Analogs
For researchers in medicinal chemistry and drug development, understanding the structure-activity relationship (SAR) is paramount to optimizing lead compounds into effective therapeutics. This guide provides an in-depth technical comparison of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid analogs, a scaffold with potential applications in treating allergic and inflammatory conditions. As this specific series of analogs is not extensively documented in publicly available comparative studies, this guide will establish a framework for their evaluation. We will delve into the rationale for selecting potential biological targets, provide detailed experimental protocols for their assessment, and, by drawing parallels with structurally related compounds, predict how modifications to the core structure may influence biological activity.
The Core Scaffold and Its Therapeutic Potential
The parent compound, this compound, is recognized as a related substance to Olopatadine, a well-established antihistamine and mast cell stabilizer.[1][2] This structural relationship strongly suggests that analogs of this scaffold may exhibit activity at the histamine H1 receptor, a key player in allergic responses.
Furthermore, the presence of the phenoxyacetic acid moiety is a feature found in some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] The inhibition of COX-1 and COX-2 is a validated strategy for mitigating inflammation and pain. Therefore, it is logical to hypothesize that analogs of this compound may also possess COX-inhibitory activity.
This dual potential for H1 receptor antagonism and COX inhibition makes this scaffold a compelling starting point for the development of novel anti-inflammatory and anti-allergic agents.
Key Structural Features for Modification and SAR Exploration
To systematically explore the SAR of this series, modifications can be introduced at several key positions on the parent scaffold. The following diagram illustrates the primary points for chemical derivatization:
A diagram illustrating the key points for structural modification on the this compound scaffold would be presented here. For the purpose of this text-based generation, a placeholder is used.
Caption: Key modification points (R1, R2, R3, R4) on the this compound scaffold for SAR studies.
-
R1 and R2 (Substituents on the Benzoic Acid Ring): Introduction of electron-donating or electron-withdrawing groups can influence the pKa of the carboxylic acid and the overall electronic properties of the molecule, which can impact receptor binding.
-
R3 (Substituents on the Phenoxy Ring): Modifications at this position can affect the interaction with the target protein's binding pocket. Lipophilicity and steric bulk are key parameters to vary.
-
R4 (Modifications of the Carboxymethyl Group): Esterification or amidation of the carboxylic acid can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Comparative Biological Evaluation: Experimental Protocols
To enable a robust comparison of newly synthesized analogs, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing activity against the two primary hypothesized targets: the histamine H1 receptor and cyclooxygenase enzymes.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.[4][5]
Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Test Compounds: Analogs of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter.
Workflow Diagram:
Caption: Experimental workflow for the histamine H1 receptor binding assay.
Step-by-Step Protocol:
-
Preparation of Reaction Mixtures: In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [³H]-mepyramine (final concentration ~1 nM), and 100 µL of H1 receptor membrane preparation (10-20 µg protein/well) in assay buffer. For total binding, substitute the test compound with vehicle. For non-specific binding, use 10 µM mianserin.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixtures through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol details an enzyme-linked immunosorbent assay (ELISA)-based method to measure the inhibition of COX-1 and COX-2.[6][7]
Objective: To determine the IC50 values of test compounds for the inhibition of human COX-1 and COX-2 enzymes.
Materials:
-
Enzymes: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Cofactor: Hematin.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol.
-
Test Compounds: Analogs of this compound dissolved in a suitable solvent (e.g., DMSO).
-
PGE2 ELISA Kit.
Workflow Diagram:
Caption: Experimental workflow for the COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of hematin, 10 µL of the COX enzyme (COX-1 or COX-2), and 10 µL of the test compound dilution. For the 100% activity control, add 10 µL of vehicle instead of the test compound.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (final concentration ~10 µM).
-
Reaction Incubation: Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of prostaglandin E2 (PGE2) produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Predicted Structure-Activity Relationships and Data Comparison
While specific SAR data for this compound analogs is not yet published, we can extrapolate from a study on structurally related phenoxy acetic acid derivatives as selective COX-2 inhibitors.[3] This allows us to predict how certain structural modifications might influence activity.
Table 1: COX-1 and COX-2 Inhibitory Activity of Representative Phenoxy Acetic Acid Analogs [3]
| Compound ID | R3 Substitution (on phenoxy ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | - | 14.93 | 0.05 | 298.6 |
| Analog A | H | >100 | 0.97 | >103 |
| Analog B | 4-F | 10.04 | 0.09 | 111.5 |
| Analog C | 4-Cl | 7.98 | 0.07 | 114.0 |
| Analog D | 4-Br | 7.99 | 0.06 | 133.2 |
Analysis of Predicted SAR for COX Inhibition:
Based on the data in Table 1, we can infer the following potential SAR trends for this compound analogs:
-
Effect of Halogen Substitution: The introduction of a halogen (F, Cl, Br) at the 4-position of the phenoxy ring (R3) significantly increases COX-2 inhibitory potency and selectivity compared to the unsubstituted analog.
-
Potency Trend: The potency against COX-2 appears to increase with the size of the halogen (Br > Cl > F). This suggests that the binding pocket of COX-2 can accommodate larger substituents at this position, potentially leading to enhanced hydrophobic or van der Waals interactions.
-
Selectivity: The halogenated analogs demonstrate a high degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
For the histamine H1 receptor, general SAR principles for antihistamines often involve a diarylmethyl or related core, a spacer, and a terminal basic amine.[8] For the this compound scaffold, the two aromatic rings and the ether linkage form the diaryl-like portion. The acidity of the carboxylic acids will be a key determinant of the ionization state at physiological pH, which will strongly influence receptor interaction. Esterification or amidation of these groups would be a critical area of investigation to modulate activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel anti-inflammatory and anti-allergic agents with the potential for dual H1 receptor antagonism and COX inhibition. This guide provides a comprehensive framework for the systematic evaluation of analogs derived from this core structure. By employing the detailed experimental protocols for H1 receptor binding and COX inhibition, researchers can generate robust and comparable data to elucidate the structure-activity relationships. The insights gained from structurally related COX-2 inhibitors suggest that substitution on the phenoxy ring is a critical determinant of activity and selectivity. Future studies should focus on the synthesis and evaluation of a diverse library of analogs with modifications at the key positions identified, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.
References
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1837-1843.[6][7]
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BenchChem. (n.d.). Optimizing Histamine H1 Receptor Binding Assays. Retrieved from a relevant technical note.[4]
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Ouellet, M., & Percival, M. D. (1995). A high-throughput screening assay for cyclooxygenase-2. Analytical biochemistry, 231(1), 138-143.[6][7]
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Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Product Manual.[9]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1345.[3]
- Leurs, R., et al. (2002). The histamine H1-receptor: a novel therapeutic target for allergies and beyond. Trends in pharmacological sciences, 23(8), 341-344.
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Bosma, R., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(18), 8449-8461.[5]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Product Information.[10]
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- Sharif, N. A., et al. (1996). Olopatadine (AL-4943A): ligand-binding and functional studies on a novel, long-acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. Journal of ocular pharmacology and therapeutics, 12(4), 401-407.
- Yanni, J. M., et al. (1999). The pharmacology and therapeutic utility of olopatadine HCl (Patanol).
- Rosenbaum, J. T., & Ammit, A. J. (2005). The role of mast cells and histamine in the pathogenesis of uveitis. Progress in retinal and eye research, 24(5), 639-655.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
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Terzioglu, N., & Gurer-Orhan, H. (2017). Structure-activity relationship studies of H1-antihistamines. Current medicinal chemistry, 24(25), 2733-2753.[8]
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BOC Sciences. (n.d.). 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid. Product Information.[1]
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PharmaCompass. (n.d.). This compound. Drug Information.[2]
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"comparative study of the thermal stability of different benzoic acid derivatives"
An in-depth guide for researchers, scientists, and drug development professionals.
A Comparative Guide to the Thermal Stability of Benzoic Acid Derivatives
The thermal stability of an active pharmaceutical ingredient (API) or chemical intermediate is a critical parameter, influencing everything from synthesis and purification to storage, formulation, and shelf-life. For aromatic carboxylic acids like benzoic acid and its derivatives, the nature and position of substituents on the benzene ring dictate the molecule's response to thermal stress. This guide presents a comparative study, grounded in experimental data, to elucidate these structure-stability relationships.
The Influence of Substitution on Thermal Stability
The thermal stability of benzene derivatives is profoundly influenced by the electronic and steric effects of their substituents.[1] Functional groups can either stabilize or destabilize the aromatic system by altering electron density and bond energies.[1][2] The position of these groups (ortho, meta, para) is also crucial, as it can enable or restrict intramolecular interactions, such as hydrogen bonding, which can significantly enhance stability.[3]
Nitrobenzoic Acids: The Impact of Electron-Withdrawing Groups
Nitroaromatic compounds are known for their energetic nature, and nitrobenzoic acids are no exception.[4] The potent electron-withdrawing nitro (-NO₂) group significantly influences their thermal decomposition, which is characterized by significant exothermic events.[5]
Studies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal a clear stability trend among the isomers at elevated temperatures: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid .[6][7]
-
m-Nitrobenzoic Acid (MNBA): Exhibits the highest thermal stability among the isomers.
-
o-Nitrobenzoic Acid (ONBA): While having a high onset decomposition temperature, its decomposition is energetic.[5] The primary decomposition mechanism is believed to be initiated by the cleavage of the C-NO₂ bond, the weakest in the molecule.[7]
-
p-Nitrobenzoic Acid (PNBA): Shows the lowest thermal stability but releases a significantly higher amount of heat upon decomposition compared to the other isomers.[5]
The decomposition process for all three isomers is complex, involving decarboxylation (loss of CO₂) and denitration, leading to the evolution of hazardous gases like CO₂, CO, and NOx.[4][7]
Hydroxybenzoic Acids: The Role of Electron-Donating Groups and Hydrogen Bonding
The hydroxyl (-OH) group is electron-donating and its position on the ring plays a critical role in thermal stability, primarily through its ability to form hydrogen bonds.
-
o-Hydroxybenzoic Acid (Salicylic Acid): This isomer is uniquely stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the adjacent carboxylic acid group.[3] This chelation effect enhances its stability compared to the para isomer.[3]
-
m-Hydroxybenzoic Acid: This isomer exists in multiple polymorphic forms, each with distinct thermal properties and stability profiles.[8] Its thermal behavior is complex, involving solid-solid phase transitions before melting.[8]
-
p-Hydroxybenzoic Acid: Lacking the possibility of intramolecular hydrogen bonding, its stability is governed by intermolecular interactions.
Interestingly, while intramolecular hydrogen bonding suggests higher stability for the ortho isomer, kinetic studies of decomposition have reported a different trend for activation energy: p-HBA (119.1 kJ/mol) > m-HBA (78.2 kJ/mol) > o-HBA (64.8 kJ/mol).[9] This highlights that thermodynamic stability (resistance to change) and kinetic stability (rate of decomposition) are not always correlated. The primary decomposition pathway for hydroxybenzoic acids is decarboxylation to yield phenol and CO₂.[10][11]
Aminobenzoic Acids: Sublimation and Decarboxylation
The amino (-NH₂) group is another electron-donating substituent. Aminobenzoic acids often exhibit significant sublimation at temperatures below their melting points, which can complicate thermal analysis.[12]
-
3-Aminobenzoic Acid (m-ABA) and 4-Aminobenzoic Acid (p-ABA): TGA curves for these isomers are similar, showing the onset of mass loss around 100°C due to sublimation.[12]
-
Aminosalicylic Acids: A comparison between 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA) shows that 5-ASA is far more stable.[12] 4-ASA sublimes below its melting point and readily undergoes decarboxylation in the liquid state.[12]
The primary decomposition route upon stronger heating is decarboxylation, which for aminobenzoic acid isomers would yield aniline.[12]
Comparative Data Summary
The following table summarizes key thermal properties for benzoic acid and its selected derivatives, compiled from various studies. Note that values can vary depending on experimental conditions such as heating rate and atmosphere.
| Compound | Substituent | Position | Melting Point (°C) | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Activation Energy (Ea) (kJ/mol) |
| Benzoic Acid | -H | - | 121–125[13] | ~85 (Sublimation)[12] | - | 75-80 (Sublimation)[12] |
| o-Nitrobenzoic Acid | -NO₂ | ortho | - | 120–200[7] | 196[6] | 131.31[6] |
| m-Nitrobenzoic Acid | -NO₂ | meta | - | 125–190[5] | 187[6] | 203.43[6] |
| p-Nitrobenzoic Acid | -NO₂ | para | - | 150–210[5] | 205[6] | 157.00[6] |
| o-Hydroxybenzoic Acid | -OH | ortho | 158–162[12] | ~130 (Sublimation)[12] | - | 64.8[9] |
| m-Hydroxybenzoic Acid | -OH | meta | 202 (Form I)[8] | - | - | 78.2[9] |
| p-Hydroxybenzoic Acid | -OH | para | - | - | - | 119.1[9] |
| 3-Aminobenzoic Acid | -NH₂ | meta | 171[12] | ~100 (Sublimation)[12] | - | - |
| 4-Aminobenzoic Acid | -NH₂ | para | 181–188[12] | ~100 (Sublimation)[12] | - | - |
Experimental Protocols: A Guide to Thermal Analysis
The characterization of thermal stability relies heavily on thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this evaluation, providing quantitative data on mass changes and heat flow as a function of temperature.[14]
Workflow for Thermal Analysis of Benzoic Acid Derivatives
The following diagram outlines the logical workflow for a comprehensive thermal analysis study.
Caption: Standard workflow for the thermal analysis of benzoic acid derivatives.
Step-by-Step Protocol for TGA/DSC Analysis
This protocol provides a self-validating system for obtaining reliable and reproducible thermal analysis data.
-
Instrument Calibration:
-
Rationale: To ensure temperature and heat flow accuracy.
-
Procedure: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.
-
-
Sample Preparation:
-
Rationale: A representative and properly prepared sample is critical for accurate results.
-
Procedure:
-
Ensure the sample is of high purity and dry.
-
If the sample consists of large crystals, gently grind it to a fine, homogenous powder to ensure uniform heat transfer.
-
Accurately weigh 3-5 mg of the prepared sample into an appropriate TGA or DSC pan (e.g., aluminum, platinum).[12] Using a consistent sample mass across all experiments is key for comparability.
-
-
-
Instrumental Parameters:
-
Rationale: The chosen parameters directly influence the resulting data. Non-isothermal (dynamic) scans are standard for initial assessment.
-
Procedure:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[12]
-
Heating Rate (β): A rate of 10 °C/min is a common starting point.[12] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are required for kinetic studies to calculate activation energy using model-free methods like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS).[5]
-
Temperature Range: Set a range that covers all expected thermal events, typically from room temperature to 400-600°C for these compounds.[15]
-
-
-
Data Acquisition & Analysis:
-
Rationale: Proper software analysis extracts the critical quantitative data.
-
Procedure:
-
Run the experiment and record the TGA (mass % vs. temperature) and DSC (heat flow vs. temperature) curves.
-
From the TGA curve, determine the onset temperature of decomposition (T₀) and the peak decomposition temperature from the derivative (DTG) curve.
-
From the DSC curve, identify endothermic peaks (melting, sublimation) and exothermic peaks (decomposition, crystallization).[5] Integrate these peaks to determine the enthalpy (ΔH) of the transitions.
-
-
Structure-Property Relationships: A Conceptual Overview
The thermal stability of a benzoic acid derivative is not determined by a single factor but by the interplay of several structural features. This diagram illustrates the key relationships.
Caption: Relationship between molecular structure and thermal stability.
Conclusion
The thermal stability of benzoic acid derivatives is a nuanced property dictated by the electronic nature and steric profile of substituents on the aromatic ring. Electron-withdrawing groups like -NO₂ tend to destabilize the molecule, leading to lower decomposition temperatures and significant energy release. Conversely, electron-donating groups like -OH and -NH₂ have varied effects, with intramolecular hydrogen bonding in ortho-substituted derivatives like salicylic acid providing a significant stabilizing force.
A thorough understanding of these principles, supported by robust experimental data from TGA and DSC, is paramount for chemists and pharmaceutical scientists. This knowledge enables the safe handling of energetic materials, the prediction of degradation pathways, and the rational design of stable formulations and materials for a wide range of applications.
References
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- An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. (n.d.). Benchchem.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
- Rotich, S., et al. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025). ResearchGate.
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate.
- Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). Ovid.
- Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition. (n.d.). Benchchem.
- Thermal Degradation of p-Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. (2020). ResearchGate.
- Thermogravemetric analysis and DSC graph of benzoic acid,... (n.d.). ResearchGate.
- Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes. (n.d.). PMC - NIH.
- Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.).
- Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate.
- m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (n.d.). SciSpace.
- Navigating the Thermal Landscape of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. (n.d.). Benchchem.
- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (n.d.). ResearchGate.
- Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid? (2018). Quora.
- The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study. (2021).
- ortho and para-aminobenzoic acids. (n.d.). Goa University.
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- Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. (2014). Chemical Engineering Transactions.
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- The thermal decomposition of benzoic acid. (n.d.). ResearchGate.
- Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (n.d.). ResearchGate.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
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- Melting point standard 121-123°C analytical standard Benzoic acid. (n.d.). Sigma-Aldrich.
- Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (n.d.). ACS Publications.
- Combined DSC and vibrational studies on solid–solid transitions of isomeric (hydroxythiophenoxy)benzoic acids. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
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A Comparative In Vitro Analysis of the Anti-inflammatory Properties of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid Derivatives
This guide provides a comprehensive framework for the in vitro comparison of the anti-inflammatory properties of novel 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory agents. This document offers detailed experimental protocols, discusses the underlying molecular mechanisms, and presents a structure for the systematic evaluation and comparison of these compounds.
Introduction
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, necessitates the continued search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3]
The this compound scaffold represents a promising starting point for the design of new anti-inflammatory agents. This guide outlines a systematic in vitro approach to characterize and compare the anti-inflammatory potential of derivatives of this core structure. We will delve into key inflammatory pathways, provide detailed experimental protocols for their assessment, and offer a template for data presentation and interpretation.
Mechanistic Insights: Key Inflammatory Signaling Pathways
A thorough understanding of the molecular pathways driving inflammation is critical for the rational design and evaluation of novel anti-inflammatory compounds. Two pivotal pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6][7]
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[4][5][6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[4][8] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5][6][8]
Caption: Overview of a Pro-inflammatory MAPK Signaling Pathway.
Experimental Protocols for In Vitro Anti-inflammatory Assessment
A multi-faceted approach employing a panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory properties of the this compound derivatives.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key target for many NSAIDs. [1][3] Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-2. The PGH2 is then reduced to prostaglandin F2α (PGF2α), which is measured by a competitive enzyme-linked immunosorbent assay (ELISA). [9]
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of a commercially available COX-2 inhibitor screening assay kit. [9][10][11]Test compounds should be dissolved in a suitable solvent, such as DMSO.
-
Enzyme and Compound Incubation: In a 96-well plate, add reaction buffer, heme, and the recombinant COX-2 enzyme. Then, add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor like celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination and Reduction: Stop the reaction by adding a solution of hydrochloric acid. Then, add stannous chloride to reduce the PGH2 to PGF2α.
-
ELISA Quantification: Quantify the amount of PGF2α produced using a competitive ELISA as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. [12][13][14] Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production. The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. [12][15] Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach approximately 80% confluency.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity. [13]
Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay measures the effect of the test compounds on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [16][17] Principle: Similar to the NO assay, RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compounds. The levels of secreted cytokines in the cell culture supernatant are then quantified using ELISA or a multiplex bead-based assay. [17][18][19] Detailed Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as described for the nitric oxide production assay (steps 1 and 2).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits or a multiplex assay system according to the manufacturer's instructions. [17][18][19]4. Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
Data Presentation and Comparison
For a clear and objective comparison, the experimental data for the different this compound derivatives should be summarized in a structured table.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R Group | COX-2 Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | TNF-α Production Inhibition IC50 (µM) | IL-6 Production Inhibition IC50 (µM) | Cytotoxicity (CC50 in RAW 264.7 cells, µM) |
| Derivative 1 | -H | |||||
| Derivative 2 | -CH3 | |||||
| Derivative 3 | -Cl | |||||
| Derivative 4 | -OCH3 | |||||
| Celecoxib | (Standard) | |||||
| Indomethacin | (Standard) |
Note: The data in this table is hypothetical and serves as a template for presenting experimental results.
Structure-Activity Relationship (SAR) Analysis
The compiled data will enable a thorough analysis of the structure-activity relationship of the synthesized derivatives. Key aspects to consider include:
-
Effect of Substituents: Analyze how different substituents on the benzoic acid or phenoxy rings influence the anti-inflammatory activity in the various assays.
-
Correlation between Assays: Investigate whether there is a correlation between the inhibitory activities in the different assays. For example, do potent COX-2 inhibitors also effectively suppress cytokine production?
-
Selectivity: If data for COX-1 inhibition is also generated, the selectivity index (IC50 COX-1 / IC50 COX-2) can be calculated to assess the preference for COX-2 inhibition.
-
Therapeutic Index: A preliminary assessment of the therapeutic index can be made by comparing the anti-inflammatory potency (IC50 values) with the cytotoxicity (CC50 value).
Conclusion
This guide provides a robust and comprehensive framework for the in vitro comparison of the anti-inflammatory properties of this compound derivatives. By employing a panel of well-established assays that probe different aspects of the inflammatory response, researchers can effectively characterize and rank the potency of novel compounds. The systematic approach to data collection and analysis outlined herein will facilitate the identification of lead candidates with promising anti-inflammatory profiles for further preclinical development.
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Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
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Fouad, D., & Aanei, C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
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Kim, J. Y., & Park, J. H. (2016). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
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Dignam, J. D. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. [Link]
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Ahmed, A. F., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
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Yang, B., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments. [Link]
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Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols. [Link]
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Kumar, A., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery. [Link]
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Kumar, S., et al. (2021). Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. Research Journal of Pharmacy and Technology. [Link]
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Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
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Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid
For researchers, scientists, and drug development professionals, ensuring the consistency of starting materials and intermediates is paramount to the successful development and manufacturing of safe and effective therapeutics. This guide provides an in-depth technical comparison of key analytical methodologies for assessing the lot-to-lot variability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antihistamine Olopatadine.[1][2][3][4][][6]
The quality of this intermediate directly impacts the impurity profile, yield, and overall reproducibility of the final API synthesis.[7] Therefore, a robust analytical strategy to monitor and control its lot-to-lot variability is not just a matter of good science but a regulatory expectation under Good Manufacturing Practices (GMP).[8][9][10][11][12] This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
The Criticality of Controlling Lot-to-Lot Variability
In pharmaceutical manufacturing, the principle of "garbage in, garbage out" holds significant weight. Variability in an early-stage intermediate like this compound can introduce a cascade of issues downstream. These can range from inconsistent reaction kinetics and yields to the formation of novel impurities that may be difficult and costly to remove.[7] International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q3A (Impurities in New Drug Substances), underscore the importance of controlling the quality of starting materials and intermediates to ensure the final API meets its established specifications for purity and safety.[7][8][9][12][13][14][15][16]
This guide will compare three orthogonal analytical techniques to provide a comprehensive picture of the purity and consistency of different lots of this compound.
Comparative Analytical Methodologies
A multi-pronged analytical approach is essential for a thorough assessment of lot-to-lot variability. While chromatography excels at separation and quantification of impurities, spectroscopic methods provide invaluable structural information.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed reversed-phase HPLC method can effectively separate the main component from process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of each lot of this compound.
-
Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the main peak is determined by the area percentage method.
-
Impurities are reported as a percentage of the total peak area.
-
Relative Retention Time (RRT) should be used to track known impurities across different runs and lots.
-
-
The C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds.
-
An acidic mobile phase (0.1% phosphoric acid) is used to suppress the ionization of the carboxylic acid groups on the analyte and potential acidic impurities, leading to better peak shape and retention.
-
A gradient elution is employed to ensure the timely elution of both the main compound and any more hydrophobic or hydrophilic impurities within a reasonable run time.
-
UV detection at 230 nm is selected based on the chromophores present in the molecule, providing good sensitivity for the parent compound and related aromatic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stoichiometry
¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the target compound. It can also be used to detect and quantify impurities that have distinct proton signals from the main component, especially isomeric impurities that may be difficult to separate by HPLC.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of each lot of this compound in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆.
-
Add a small amount of a certified internal standard with a known concentration (e.g., maleic acid) for quantitative analysis (qNMR).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure proper shimming to obtain sharp peaks.
-
-
Data Analysis:
-
Confirm the chemical shifts and coupling patterns of the protons correspond to the structure of this compound.
-
Integrate the peaks and compare the ratios to the expected number of protons in each environment.
-
Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the main compound or the internal standard can be used for quantification.
-
-
DMSO-d₆ is a common solvent for carboxylic acids as it can solubilize the compound and its acidic protons are typically observable.
-
A high-field NMR (≥400 MHz) provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region and detecting low-level impurities.
-
The use of an internal standard in quantitative NMR (qNMR) allows for a direct and accurate measurement of the purity of the substance without the need for a specific reference standard of the compound itself.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described above, but replace the phosphoric acid in the mobile phase with a volatile acid like 0.1% formic acid to ensure compatibility with the MS detector.
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Confirm the presence of the [M-H]⁻ ion for this compound at the expected m/z (285.07).
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which provides clues to their potential structures.
-
-
ESI in negative ion mode is chosen because the two carboxylic acid groups on the molecule are readily deprotonated, leading to a strong [M-H]⁻ signal.
-
Formic acid is used as a mobile phase modifier because it is volatile and will not foul the mass spectrometer source, unlike phosphoric acid.
-
A wide scan range is used to detect potential impurities with a range of molecular weights, including dimers or degradation products.
Data Presentation and Comparison
To illustrate the application of these methods, consider the analysis of three hypothetical lots of this compound.
Table 1: Comparative HPLC Purity and Impurity Profile
| Lot Number | Purity (%) by HPLC Area | Known Impurity 1 (RRT 0.85) (%) | Known Impurity 2 (RRT 1.15) (%) | Unknown Impurities (>0.05%) (%) | Total Impurities (%) |
| Lot A | 99.85 | 0.06 | Not Detected | 0.09 | 0.15 |
| Lot B | 99.52 | 0.18 | 0.08 | 0.22 | 0.48 |
| Lot C | 99.71 | 0.09 | Not Detected | 0.20 | 0.29 |
Table 2: Summary of NMR and MS Analysis
| Lot Number | ¹H NMR Conformance to Structure | qNMR Purity (%) | MS Molecular Ion [M-H]⁻ Confirmation (m/z 285.07) | Notable Impurities by MS |
| Lot A | Conforms | 99.8 | Confirmed | m/z 269.08 (Potential decarboxylation product) |
| Lot B | Conforms, minor unassigned peaks | 99.4 | Confirmed | m/z 269.08, m/z 301.07 (Potential methylated impurity) |
| Lot C | Conforms, minor unassigned peaks | 99.6 | Confirmed | m/z 269.08, m/z 315.08 (Potential impurity from starting material) |
The data above illustrates how different lots can vary. Lot A demonstrates high purity with minimal impurities. Lot B shows a higher level of both known and unknown impurities, as detected by HPLC and confirmed by the presence of additional signals in NMR and MS. Lot C has a different impurity profile, highlighting the importance of using orthogonal methods to get a complete picture.
Visualization of Workflows
Experimental Workflow for Lot-to-Lot Variability Assessment
Caption: Workflow for comprehensive lot-to-lot variability assessment.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive analysis.
Conclusion
A robust, multi-faceted analytical strategy is indispensable for assessing and controlling the lot-to-lot variability of critical pharmaceutical intermediates like this compound. Relying on a single analytical technique is insufficient. High-Performance Liquid Chromatography provides excellent quantitative data on purity and impurity profiles. Nuclear Magnetic Resonance spectroscopy offers orthogonal confirmation of the structure and can quantify purity through qNMR. Mass Spectrometry is vital for confirming molecular weight and identifying unknown impurities.
By integrating these techniques, drug development professionals can build a comprehensive understanding of each lot's quality, ensuring consistency, minimizing downstream manufacturing risks, and ultimately contributing to the safety and efficacy of the final drug product. This approach aligns with the principles of Quality by Design (QbD) and is in accordance with global regulatory expectations.
References
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. Available at: [Link]
-
ICH Q3A(R2): Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ComplianceOnline. Available at: [Link]
-
ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. MilliporeSigma. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]
-
Olopatadine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
-
Olopatadine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]
-
Olopatadine Impurities. SynZeal. Available at: [Link]
-
Olopatadine Impurities. Venkatasai Life Sciences. Available at: [Link]
-
Olopatadine-impurities. Pharmaffiliates. Available at: [Link]
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Product Name : this compound. Pharmaffiliates. Available at: [Link]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 9. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 11. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
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- 13. jpionline.org [jpionline.org]
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- 16. youtube.com [youtube.com]
"quantitative comparison of reaction yields for different 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid synthesis protocols"
A Quantitative Comparison of Synthesis Protocols for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
In the landscape of materials science and medicinal chemistry, the dicarboxylic acid this compound serves as a critical multitopic linker, particularly in the design of sophisticated metal-organic frameworks (MOFs) and as a key structural motif in pharmaceutical agents. Its unique geometry, with two carboxylic acid groups positioned at a specific angle and distance, allows for the construction of complex, high-dimensionality coordination polymers. Given its utility, the efficient and high-yielding synthesis of this compound is of paramount importance to researchers.
This guide provides an in-depth, quantitative comparison of two predominant synthetic strategies for this compound. We will dissect a conventional two-step approach involving a Williamson ether synthesis followed by ester hydrolysis and contrast it with a more convergent one-pot synthesis. The analysis is grounded in published experimental data, focusing on reaction yields, process efficiency, and the chemical reasoning that underpins each protocol's design.
Protocol 1: The Two-Step Williamson Ether Synthesis and Hydrolysis Pathway
This classic and widely-documented method builds the target molecule sequentially. The core logic is to first form the ether linkage between the two aromatic rings and then deprotect the carboxyl groups in a separate step. This ensures a clean, controlled reaction pathway, minimizing side-product formation.
Experimental Protocol
Step 1: Synthesis of Dimethyl 2-((4-(2-methoxy-2-oxoethyl)phenoxy)methyl)benzoate
-
To a solution of methyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the resulting suspension vigorously at 60 °C for 1 hour to ensure complete deprotonation of the phenolic hydroxyl group. The formation of the potassium phenoxide is the rate-determining precursor for the nucleophilic substitution.
-
Introduce methyl 2-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.
-
Maintain the temperature at 60 °C and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diester product, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified diester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-16 hours. The saponification of both ester groups is driven by the excess base and heat.
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2 using concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven to yield the final product.
Workflow Diagram: Two-Step Synthesis
Caption: Workflow for the two-step synthesis protocol.
Expertise & Rationale
-
Choice of Base and Solvent: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol but not the α-proton of the ester, preventing side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the phenoxide anion highly nucleophilic.
-
Two-Step Necessity: Protecting the carboxylic acids as methyl esters prevents them from interfering with the base-mediated ether synthesis. The subsequent hydrolysis is a robust and high-yielding deprotection step. This separation of concerns leads to a higher purity intermediate and final product.
Protocol 2: The One-Pot Synthesis from Phthalide
This strategy enhances process efficiency by combining multiple transformations into a single operation. It leverages the reactivity of a lactone (phthalide) to generate the 2-(hydroxymethyl)benzoate intermediate in situ, which then reacts with the phenoxide.
Experimental Protocol
-
In a round-bottom flask, combine 4-hydroxyphenylacetic acid (1.0 eq), phthalide (1.0 eq), and a concentrated aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Heat the mixture to 100-110 °C and stir vigorously for 48 hours. The high temperature and strong basic conditions are necessary to first open the lactone ring of phthalide and then drive the Williamson ether synthesis between the resulting alkoxide and the phenoxide.
-
After the reaction period, cool the dark-colored solution to room temperature.
-
Dilute the mixture with water and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2 while stirring in an ice bath.
-
A precipitate will form. Allow it to stir in the cold for an additional hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum to yield the final product.
Workflow Diagram: One-Pot Synthesis
Caption: Workflow for the convergent one-pot synthesis.
Expertise & Rationale
-
Convergent Design: This protocol is atom-economical and operationally simple, reducing the number of steps, workups, and purification procedures. It avoids the use of organic solvents, making it a "greener" alternative.
-
Reaction Conditions: The harsh conditions (high temperature, concentrated base) are a trade-off. They are required to drive multiple transformations but can also lead to side products, such as self-polymerization or degradation, which typically results in a lower overall yield compared to the two-step method. The lack of protecting groups makes the reaction less "clean."
Quantitative and Qualitative Comparison
| Parameter | Protocol 1: Two-Step Synthesis | Protocol 2: One-Pot Synthesis | Analysis |
| Overall Yield | 75-93% | 70-82% | The two-step protocol generally affords a higher, more reliable overall yield due to its controlled, sequential nature and intermediate purification. |
| Reaction Time | ~40 hours (24h + 16h) | ~48 hours | While the one-pot reaction has a longer single heating time, the total hands-on time is significantly less than the two-step method. |
| Number of Steps | 2 main reaction steps + workups | 1 main reaction step + workup | The one-pot synthesis is far more operationally simple, reducing manual labor and potential for material loss during transfers. |
| Purification | Intermediate chromatography + final precipitation | Final precipitation only | The two-step method requires more demanding purification (chromatography), increasing time and solvent usage but resulting in higher purity. |
| Solvent Usage | High (DMF, Ethyl Acetate, THF, MeOH) | Low (Water is the primary solvent) | Protocol 2 is significantly more environmentally friendly due to the avoidance of volatile and toxic organic solvents. |
| Starting Materials | More expensive/less common (methylated) | Cheaper, more common bulk chemicals | Phthalide and 4-hydroxyphenylacetic acid are generally more accessible and cost-effective than their esterified/halogenated counterparts. |
Conclusion and Recommendations
The choice between these two protocols depends entirely on the researcher's priorities.
-
For Highest Yield and Purity: The Two-Step Williamson Ether Synthesis and Hydrolysis Protocol is the superior choice. It is ideal for applications where material quality is paramount, such as in the synthesis of pharmaceuticals or for growing high-quality single crystals of MOFs. The control offered by the stepwise approach and intermediate purification justifies the additional time and resources.
-
For Scalability, Efficiency, and Greener Chemistry: The One-Pot Synthesis from Phthalide Protocol offers compelling advantages. Its operational simplicity, reduced solvent waste, and use of cheaper starting materials make it highly suitable for large-scale production where a slightly lower yield is an acceptable trade-off for significantly improved process efficiency and reduced environmental impact.
Both methods are reliable and have been validated in the literature. This guide empowers researchers to make an informed decision based on the specific quantitative and qualitative demands of their work, balancing the classic trade-offs between yield, purity, cost, and sustainability.
References
-
Title: A series of d-f heterometallic-organic frameworks based on a flexible V-shaped tricarboxylate ligand: syntheses, structures, and magnetic and photoluminescent properties. Source: Dalton Transactions, 2014, 43(1), 257-264. URL: [Link]
-
Title: Syntheses, Structures, and Properties of a Series of Metal–Organic Frameworks Based on a Flexible V-Shaped Dicarboxylate Ligand. Source: Crystal Growth & Design, 2012, 12(11), 5481-5489. URL: [Link]
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Title: A novel 3D metal–organic framework with pcu topology: synthesis, structure, and magnetic properties. Source: Inorganic Chemistry Communications, 2013, 35, 153-156. URL: [Link]
-
Title: Assembly of metal-organic frameworks from a V-shaped dicarboxylate ligand: from 1D chains to 3D frameworks. Source: CrystEngComm, 2014, 16(29), 6649-6657. URL: [Link]
A Comparative Cost and Process Analysis of Synthesis Routes for 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
Introduction
2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine Olopatadine[1]. The efficiency, cost-effectiveness, and industrial scalability of its synthesis are of paramount importance to drug development professionals. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable molecule, offering a critical evaluation of their respective methodologies, yields, costs, and overall industrial viability. We will dissect three core strategies: a high-temperature direct condensation, a classic benzylic bromination followed by ether synthesis, and an improved, lower-temperature pathway proceeding through a chloromethyl intermediate.
Route 1: Direct High-Temperature Condensation of Phthalide
This approach represents a seemingly straightforward pathway, involving the direct reaction of phthalide with 4-hydroxyphenylacetic acid or its corresponding ester. The core of this synthesis is the base-catalyzed ring-opening of the phthalide lactone by the phenoxide of 4-hydroxyphenylacetic acid.
Mechanism and Rationale
The reaction is typically conducted at high temperatures (150°C or higher) in the presence of a strong base. The base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbonyl carbon of phthalide, leading to the opening of the lactone ring and the formation of the ether linkage. Subsequent acidification protonates the two carboxylate groups to yield the final product.
dot digraph "Route_1_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.8, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
} caption: "High-Temperature Direct Condensation Pathway."
Experimental Protocol (Representative)
Adapted from patent literature[1][2].
-
Phenoxide Formation: 4-hydroxyphenylacetic acid is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). Two equivalents of a strong base (e.g., sodium hydroxide) are added, and the mixture is heated to form the disodium salt. Water is removed, often by azeotropic distillation with a solvent like toluene.
-
Condensation: Phthalide (often in significant excess, e.g., 1.6 equivalents) is added to the solution of the phenoxide.
-
Reaction: The mixture is heated to a high temperature, typically around 150°C, for several hours (e.g., 6 hours).
-
Workup: The reaction mixture is cooled, diluted with water, and acidified with a strong acid (e.g., HCl) to a pH of 1-2.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
Critique and Cost Implications
While direct, this route is often cited as being uneconomical for industrial production [1][3]. The primary drawbacks are:
-
Low Yield: The reaction often suffers from unsatisfactory yields, which directly increases the cost per kilogram of the final product.
-
Excess Reagents: A significant excess of phthalide is required to drive the reaction, leading to poor atom economy and increased raw material costs[1].
-
Harsh Conditions: The high reaction temperature (150°C) necessitates specialized equipment and significant energy expenditure, which is a major disadvantage for industrial-scale production[1].
-
Byproduct Formation: High temperatures can lead to side reactions and decomposition, complicating purification and reducing the overall purity of the product.
Route 2: Benzylic Bromination and Williamson Ether Synthesis
This classic approach relies on the well-established Williamson ether synthesis[4][5]. It involves the preparation of an electrophilic benzyl halide from a toluene derivative, followed by its reaction with the nucleophilic phenoxide of 4-hydroxyphenylacetic acid ester.
Mechanism and Rationale
The synthesis begins with the free-radical bromination of an ethyl 2-methylbenzoate at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under photochemical or thermal conditions. The resulting ethyl 2-(bromomethyl)benzoate is a potent electrophile. This intermediate is then reacted with the sodium salt of ethyl 4-hydroxyphenylacetate. The phenoxide displaces the bromide ion in a classic SN2 reaction to form the ether linkage. A final hydrolysis step is required to convert the diester to the target diacid.
dot digraph "Route_2_Workflow" { graph [rankdir="TB", splines=true, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
} caption: "Benzylic Bromination and Williamson Ether Synthesis Workflow."
Experimental Protocol (Representative)
Adapted from patent literature[1][3].
-
Bromination: Ethyl 2-methylbenzoate is dissolved in carbon tetrachloride. N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux for several hours. After completion, the succinimide byproduct is filtered off, and the solvent is evaporated to yield crude ethyl 2-(bromomethyl)benzoate.
-
Ether Synthesis: In a separate vessel, ethyl 4-hydroxyphenylacetate is treated with a base like sodium hydride in a dry solvent to form the sodium phenoxide. The crude ethyl 2-(bromomethyl)benzoate is then added, and the reaction is stirred, often for an extended period (e.g., 16 hours), to form the diethyl ester of the final product.
-
Hydrolysis & Isolation: The resulting diester is hydrolyzed using aqueous sodium hydroxide, followed by an acidic workup to precipitate the final diacid product, which is then isolated by filtration.
Critique and Cost Implications
This route, while mechanistically sound, presents significant challenges for industrial-scale synthesis[1].
-
Hazardous Reagents: The use of carbon tetrachloride, a toxic and ozone-depleting solvent, is a major environmental and safety concern. Benzoyl peroxide is a potentially explosive radical initiator that requires careful handling.
-
Expensive Reagents: N-bromosuccinimide is described as an "expensive halogenating agent," which significantly impacts the raw material cost[1].
-
Safety and Scalability: The combination of a hazardous solvent, a peroxide, and a lengthy reaction time makes this process difficult and risky to scale up.
-
Purification: The crude brominated intermediate often requires purification, adding steps and reducing overall yield.
Route 3: Improved Phthalide Method via Chloromethyl Intermediate
This modern, optimized route avoids the pitfalls of the previous two methods. It is designed for efficiency, safety, and cost-effectiveness on an industrial scale. The key innovation is the conversion of phthalide into a more reactive intermediate, methyl 2-(chloromethyl)benzoate, which can then undergo a Williamson ether synthesis under milder conditions.
Mechanism and Rationale
The process begins with the reaction of phthalide with thionyl chloride (SOCl₂) to form an intermediate 2-chloromethylbenzoyl chloride. This acid chloride is then esterified in situ with methanol to yield methyl 2-(chloromethyl)benzoate. This intermediate is then used in a Williamson ether synthesis with methyl 4-hydroxyphenylacetate, using a mild base like potassium carbonate at a moderate temperature (around 90°C). The reaction is cleaner and more efficient than the high-temperature direct condensation. The resulting diester is then hydrolyzed to afford the final product. A patent for this process reports a high overall yield of 81.2% from 4-hydroxyphenylacetic acid[6].
dot digraph "Route_3_Workflow" { graph [rankdir="TB", splines=true, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
} caption: "Improved Phthalide Workflow via Chloromethyl Intermediate."
Experimental Protocol (Representative)
Adapted from patent EP2058294A1[1][6].
-
Preparation of Methyl 2-(chloromethyl)benzoate: Phthalide is reacted with thionyl chloride in the presence of a catalyst (e.g., BF₃-ether complex) and a phase-transfer catalyst in a solvent like xylene. After the reaction, excess thionyl chloride and solvent are removed. Methanol is then added to esterify the intermediate acid chloride, yielding methyl 2-(chloromethyl)benzoate. This intermediate can often be used in the next step without extensive purification.
-
Preparation of Methyl 4-hydroxyphenylacetate: 4-hydroxyphenylacetic acid is esterified with methanol using an acid catalyst (e.g., sulfuric acid).
-
Williamson Ether Synthesis: Methyl 2-(chloromethyl)benzoate and methyl 4-hydroxyphenylacetate are dissolved in a solvent. A base such as potassium carbonate is added, and the mixture is heated to around 90°C for several hours (e.g., 7 hours).
-
Hydrolysis and Isolation: The resulting diester is hydrolyzed with aqueous sodium hydroxide in methanol. After the reaction, the mixture is cooled, diluted with water, and acidified to precipitate the final product, which is collected by filtration. The reported yield for this entire sequence is high, at 81.2%[6].
Critique and Cost Implications
This route is presented as the most industrially advantageous method[1].
-
High Overall Yield: An overall yield of over 80% significantly lowers the cost of the final product compared to the low-yielding direct condensation.
-
Milder Conditions: The reaction temperature of 90°C is much more manageable on an industrial scale than 150°C, saving energy and reducing the need for specialized high-temperature equipment[1].
-
Cost-Effective Reagents: This route utilizes relatively inexpensive reagents like thionyl chloride and potassium carbonate, avoiding the high cost of NBS.
-
Improved Safety Profile: It avoids the use of highly toxic solvents like carbon tetrachloride and hazardous reagents like benzoyl peroxide.
-
Efficiency: The ability to use the chloromethyl intermediate without extensive purification streamlines the overall process.
Comparative Analysis Summary
| Parameter | Route 1: Direct Condensation | Route 2: Benzylic Bromination | Route 3: Improved Phthalide Method |
| Starting Materials | Phthalide, 4-Hydroxyphenylacetic Acid | Ethyl 2-methylbenzoate, Ethyl 4-hydroxyphenylacetate | Phthalide, 4-Hydroxyphenylacetic Acid |
| Key Reagents | NaOH, DMSO | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Thionyl Chloride, Potassium Carbonate, BF₃-etherate |
| Reported Yield | Low / Unsatisfactory[1] | Moderate (step-wise), but overall yield can be lower | High (81.2% overall)[6] |
| Reaction Conditions | Very High Temp. (~150°C)[1] | Reflux in CCl₄ | Moderate Temp. (~90-130°C)[1] |
| Raw Material Cost | Moderate (High cost due to excess phthalide) | High (NBS is expensive)[1] | Low-to-Moderate |
| Process Safety | Moderate (High temp.) | Poor (Toxic solvent, peroxide initiator)[1] | Good |
| Scalability | Poor (High energy, low yield) | Poor (Hazardous materials) | Excellent |
| Waste/Environmental | Moderate (Solvent waste) | High (Halogenated solvent, byproducts) | Low-to-Moderate (Common solvents) |
| Overall Cost-Effectiveness | Poor | Poor | Excellent |
Conclusion
Based on a thorough analysis of the available literature, the Improved Phthalide Method via a Chloromethyl Intermediate (Route 3) emerges as the superior synthetic strategy for the industrial production of this compound. It successfully addresses the significant economic and safety drawbacks associated with both the high-temperature direct condensation (Route 1) and the benzylic bromination pathway (Route 2). Its high overall yield, use of cost-effective and safer reagents, and operation under manageable industrial conditions make it the most logical and economically viable choice for researchers and drug development professionals focused on large-scale, sustainable synthesis.
References
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Drugs.com. (n.d.). Benzoyl peroxide topical Prices, Coupons, Copay Cards & Patient Assistance. Retrieved from [Link]
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DMSO-Supplier.com. (n.d.). Bulk. Retrieved from [Link]
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PharmacyChecker.com. (n.d.). Benzoyl Peroxide Prices - U.S. & International. Retrieved from [Link]
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GoodRx. (2021, September 1). Benzoyl peroxide: Uses, Side Effects, Dosage & Reviews. Retrieved from [Link]
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Custom Hydro. (2025, February 3). Potassium Carbonate 50lb.. Retrieved from [Link]
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Walmart. (n.d.). Benzoyl Peroxide in Acne Treatments. Retrieved from [Link]
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eBay. (2025, December 30). 1L DMSO Liquid 99.9% Pure Pharmaceutical Dimethyl Sulfoxide Grade Solvent Bulk. Retrieved from [Link]
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Chemicopro. (n.d.). Buy Toluene Online. Retrieved from [Link]
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The Lab Depot. (n.d.). Sodium Hydride, 60% Dispersion in Mineral Oil. Retrieved from [Link]
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The Lab Depot. (n.d.). Boron Trifluoride Etherate. Retrieved from [Link]
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Nexizo.ai. (n.d.). Buy Toluene at best prices in India. Retrieved from [Link]
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SLS - Lab Supplies. (n.d.). Sodium hydride, dry, 95% | 223441-50g | SIGMA-ALDRICH. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Sodium hydride, 55-60% suspension in mineral oil. Retrieved from [Link]
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European Patent Office. (2007, August 20). EP 2058294 B1 - METHOD FOR PRODUCING 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER. Retrieved from [Link]
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SupplyLeader.com. (n.d.). Dmso WholeSale - Price List, Bulk Buy. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Dimethyl Sulfoxide | Price | per kg | USD. Retrieved from [Link]
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1mg. (2026, January 6). Benzac AC 2.5% Gel: Buy tube of 30.0 gm Gel at best price in India. Retrieved from [Link]
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Googleapis.com. (2007, August 20). 2-(4-METHOXYCARBONYLMETHYLPHENOXYMETHYL)BENZOIC ACID METHYL ESTER AND METHOD FOR PRODUCING THE SAME. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
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ResearchGate. (2024, December 20). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). ethyl 4-hydroxycrotonate. Retrieved from [Link]
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AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparison of Polymorphs of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, can have profound implications for a drug's solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide provides a comprehensive framework for the characterization and comparison of potential polymorphs of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a molecule of interest in pharmaceutical development. While specific polymorphic forms of this compound are not extensively reported in the public domain, this guide serves as a best-practice methodology for undertaking such an investigation.
The principles and protocols outlined herein are designed to be a self-validating system, ensuring that any discovered polymorphs are thoroughly and accurately characterized, enabling informed decisions in the drug development pipeline.
The Critical Importance of Polymorphic Screening
The discovery of multiple polymorphic forms of an API late in development can lead to significant delays and financial setbacks.[1] Different polymorphs can exhibit distinct physicochemical properties. For instance, a metastable form might have higher initial solubility and bioavailability, but could convert to a more stable, less soluble form over time, compromising the drug product's efficacy and shelf-life. Therefore, a thorough polymorph screen early in the development process is not just a regulatory expectation but a critical risk-mitigation strategy.[2] The goal is to identify the most thermodynamically stable form and any relevant metastable forms, and to understand the conditions under which they exist and interconvert.
Designing a Comprehensive Polymorph Screen
A successful polymorph screen aims to crystallize the API under a wide variety of conditions to access different kinetic and thermodynamic crystal forms.[1] For this compound, a dicarboxylic acid with a flexible ether linkage, the potential for conformational polymorphism is significant. A high-throughput screening approach is often employed to maximize efficiency and conserve valuable API.[4]
Below is a logical workflow for a comprehensive polymorph screen.
Caption: A comprehensive workflow for polymorph screening.
Comparative Characterization of Hypothetical Polymorphs
Assuming our screening has yielded two distinct polymorphic forms, designated as Form A and Form B, and an amorphous phase, a suite of analytical techniques must be employed for a thorough comparison.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.
Hypothetical PXRD Data
| Feature | Form A | Form B | Amorphous |
| Appearance | Crystalline Powder | Crystalline Needles | Amorphous Solid |
| Key 2θ Peaks | 8.5°, 12.3°, 15.8°, 21.1°, 25.4° | 9.2°, 11.5°, 16.7°, 22.3°, 28.9° | Broad halo, no sharp peaks |
| Interpretation | Unique crystalline lattice | Distinct crystalline lattice from Form A | Disordered, non-crystalline structure |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and thermal stability.
Hypothetical Thermal Analysis Data
| Parameter | Form A | Form B |
| DSC Melting Point (Tonset) | 182 °C (sharp endotherm) | 175 °C (sharp endotherm) |
| DSC Enthalpy of Fusion (ΔHfus) | 95 J/g | 80 J/g |
| TGA Weight Loss (up to 200 °C) | < 0.1% | < 0.1% |
| Interpretation | Higher melting point suggests greater thermodynamic stability at room temperature. Both forms are likely unsolvated. | Lower melting point suggests it is a metastable form relative to Form A. |
Vibrational Spectroscopy (FT-IR/Raman)
Infrared (IR) and Raman spectroscopy can detect differences in molecular conformation and hydrogen bonding between polymorphs.
Hypothetical Spectroscopic Data
| Spectral Region | Form A | Form B |
| C=O Stretch (Carboxylic Acid) | 1690 cm-1, 1715 cm-1 | 1680 cm-1, 1725 cm-1 |
| O-H Stretch (Carboxylic Acid) | Broad, centered at 3000 cm-1 | Sharper features within a broad band centered at 3050 cm-1 |
| Interpretation | Suggests a different hydrogen bonding network in the carboxylic acid dimers compared to Form B. | The shifts in carbonyl and hydroxyl stretching frequencies indicate a distinct hydrogen bonding arrangement. |
Detailed Experimental Protocols
The trustworthiness of these results hinges on robust and well-documented experimental protocols.
Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind approximately 5-10 mg of the solid sample to ensure a random orientation of crystals.
-
Mounting: Place the powdered sample onto a zero-background sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/minute up to a temperature above the melting point (e.g., 220 °C).
-
Atmosphere: Use a nitrogen purge at a flow rate of 50 mL/minute.
-
Data Analysis: Determine the onset temperature of melting and integrate the peak to calculate the enthalpy of fusion.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/minute to a desired final temperature (e.g., 300 °C).
-
Atmosphere: Use a nitrogen purge at a flow rate of 50 mL/minute.
-
Data Analysis: Analyze the resulting weight vs. temperature curve to identify any significant weight loss events.
Interconversion and Stability Studies
Understanding the relationship between polymorphs is crucial. The following diagram illustrates the potential relationships and the experiments to elucidate them.
Caption: Relationships between hypothetical solid forms.
Competitive Slurry Experiment: To determine the most stable form at a given temperature, equal amounts of Form A and Form B are slurried in a solvent in which both are sparingly soluble. The mixture is stirred for an extended period (e.g., 72 hours), and the solid is periodically sampled and analyzed by PXRD. The form that persists or grows at the expense of the other is the more stable form under those conditions.
Conclusion
The comprehensive characterization of polymorphs is a foundational activity in modern drug development. For a molecule like this compound, with its potential for varied solid-state forms, a systematic and rigorous approach is essential. By employing a well-designed polymorph screen and a suite of orthogonal analytical techniques, researchers can identify and fully characterize the relevant solid forms, ensuring the selection of a stable and manufacturable API. This proactive approach to solid-state science is a cornerstone of developing safe, effective, and reliable pharmaceutical products.
References
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High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]
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Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, including the final disposal of materials, is conducted with the highest standards of safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS No. 55453-89-9), a compound frequently used as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Adherence to these procedures is critical not only for regulatory compliance but for the protection of yourself, your colleagues, and the environment.
The foundational principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental plan. The procedures outlined below are designed to be a self-validating system, ensuring that waste is handled, segregated, and disposed of in a manner that neutralizes its potential hazards.
Hazard Profile and Immediate Safety Considerations
Before handling the waste, it is imperative to understand the intrinsic hazards of this compound. This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[3][4][5]
Therefore, all handling and disposal operations must be performed with appropriate Personal Protective Equipment (PPE). The causality is clear: direct contact with the solid or its dust can lead to irritation of the skin, eyes, and respiratory system.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2][3]
-
Body Protection: Wear a standard laboratory coat.[3]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[3]
All handling of the solid chemical should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of generating and inhaling airborne dust.[1][2][3]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) screw-cap jar) that can be securely sealed.
-
The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "55453-89-9"
-
The words "Hazardous Waste" or "Chemical Waste"
-
The relevant GHS pictograms (Exclamation Mark) and hazard statements (Irritant).
-
Step 2: Collect Different Forms of Waste
-
Unused or Waste Solid:
-
Carefully transfer the solid chemical into the designated waste container using a spatula or scoop.
-
Avoid creating dust. If necessary, gently misting a small spill with water can help control dust, but do not add excess liquid to the solid waste container.[6]
-
Securely close the container lid after each addition.
-
-
Contaminated Labware and Debris (e.g., gloves, weigh boats, paper towels):
-
Solutions Containing the Compound:
-
The compound is soluble in ethanol and water.[] Under no circumstances should aqueous or solvent-based solutions of this chemical be poured down the drain. [3] This action is prohibited because it can negatively impact aquatic ecosystems and interfere with wastewater treatment processes.
-
Aqueous solutions should be collected in a designated "Aqueous Hazardous Waste" container.
-
Solutions in organic solvents (like ethanol) should be collected in a "Non-Halogenated Organic Solvent Waste" container.
-
Ensure these liquid waste containers are properly labeled with all components, including the solvent and the solute (this compound).
-
Final Disposal Pathway
The ultimate destination for your collected waste is a licensed hazardous waste disposal facility. Your institution's Environmental Health & Safety (EHS) department is your partner in this process.
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory. This area should be away from incompatible materials.[3]
-
Handover: Follow your institution's specific procedures for requesting a chemical waste pickup. The EHS department or their contracted waste disposal vendor will collect the container and manage its transport and final disposal in accordance with all local, state, and federal regulations. The explicit instruction from the safety data sheet is to "Dispose of contents/container to an approved waste disposal plant."[3]
Data and Workflow Summary
For quick reference, the key logistical and safety data are summarized below.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2][5][8] |
| CAS Number | 55453-89-9 | [2][5][8][9] |
| Physical Form | Solid, crystalline powder | [1][5][] |
| Key Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335) | [3][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [2][3][4] |
| Disposal Summary | Collect in a labeled, sealed container. Do not dispose in trash or sink. Transfer to EHS for disposal at an approved facility. | [3][4][10] |
The following diagram illustrates the decision-making workflow for proper waste segregation.
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research has a positive impact without unintended consequences.
References
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ChemBK. (2024). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Axios Research. (n.d.). This compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
